Kojibiose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOWFGHCNHPQD-OQPGPFOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943954 | |
| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kojibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2140-29-6 | |
| Record name | Kojibiose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kojibiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KOJIBIOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6V2933TB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kojibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Kojibiose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for kojibiose. The information is intended to support research and development efforts in fields ranging from carbohydrate chemistry to drug discovery.
Core Chemical Structure
This compound is a naturally occurring disaccharide composed of two D-glucose monosaccharide units.[1][2] These units are linked by an α-1,2-glycosidic bond, meaning the anomeric carbon (C1) of one glucose molecule is connected to the hydroxyl group on the second carbon (C2) of the adjacent glucose molecule.[1][3] The systematic name for this compound is 2-O-α-D-glucopyranosyl-D-glucose.[1][4][5] This linkage distinguishes it from other glucose-glucose disaccharides such as maltose (α-1,4), cellobiose (β-1,4), and isomaltose (α-1,6).[3] this compound is a reducing sugar because one of the glucose units has a free anomeric carbon.
Physicochemical Data
The following table summarizes key quantitative data for this compound, providing a ready reference for experimental design and analysis.
| Property | Value | References |
| Chemical Formula | C₁₂H₂₂O₁₁ | [1][2][4][6][7] |
| Molar Mass | 342.30 g/mol | [2][4][5][7] |
| CAS Number | 2140-29-6 | [1][2][4] |
| Melting Point | 187-188 °C | [2] |
| Density | 1.688 g/mL | [5] |
| Solubility | Soluble in water | [1] |
Key Experimental Protocols
This section details selected experimental methodologies relevant to the synthesis, isolation, characterization, and enzymatic analysis of this compound.
Enzymatic Synthesis of this compound via Transglycosylation
This protocol describes the synthesis of this compound using a crude sucrose phosphorylase (SPase) preparation.
Methodology:
-
Reaction Setup: Prepare a reaction mixture with a total volume of 10 mL in a 50 mM MOPS buffer (pH 6.7). The substrates are 0.1 M glucose and 0.2 M sucrose.
-
Enzyme Addition: Initiate the reaction by adding 0.02 U/mg of the crude SPase solution per milligram of total substrates.
-
Incubation: Incubate the reaction mixture at 55 °C.
-
Sampling: At various time intervals, withdraw samples for analysis.
-
Reaction Termination: Stop the reaction by boiling the sample for 10 minutes.
-
Clarification: Centrifuge the boiled sample at 12,000 x g for 20 minutes to remove any precipitate.
-
Analysis: Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography (HPLC).
Optimization of reaction conditions such as pH (range 5.5–8.0), temperature (range 40-60 °C), and substrate ratios can be performed to maximize the yield of this compound.[3]
Isolation and Purification of this compound
This protocol outlines a general procedure for purifying this compound from a reaction mixture, particularly after enzymatic synthesis.
Methodology:
-
Removal of Monosaccharides: After the synthesis reaction, add baker's yeast to the mixture. The yeast will ferment the remaining glucose and fructose, leaving the non-fermentable this compound in solution.
-
Yeast Removal: After fermentation is complete, remove the yeast cells by centrifugation or filtration.
-
Chromatographic Purification: For higher purity, subject the resulting solution to column chromatography. A TOYOPEARL HW40 column followed by a Wakosil 5SIL column can be effective.
-
Crystallization: Concentrate the purified this compound solution and induce crystallization to obtain highly pure solid this compound.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates like this compound.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in deuterium oxide (D₂O).
-
1D NMR: Acquire a 1D ¹H NMR spectrum to identify the anomeric protons, which typically resonate in the region of 4.5-5.5 ppm. The coupling constants of these signals provide information about the stereochemistry of the glycosidic linkage.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Use to establish the proton-proton correlations within each glucose residue.
-
TOCSY (Total Correlation Spectroscopy): Use to identify all the protons belonging to a single glucose spin system, starting from the anomeric proton.
-
HSQC (Heteronuclear Single Quantum Coherence): Use to correlate each proton with its directly attached carbon atom, allowing for the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Use to identify long-range correlations between protons and carbons, which is crucial for identifying the glycosidic linkage between the two glucose units.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Use to identify through-space correlations between protons on the different monosaccharide units, confirming the spatial proximity dictated by the glycosidic bond.
-
Enzymatic Assay of this compound Hydrolase (Kojibiase)
This protocol measures the activity of this compound hydrolase, an enzyme that specifically hydrolyzes this compound.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 10 mM this compound and 0.5 mg/mL of the purified this compound hydrolase in 100 mM sodium acetate buffer (pH 4.5).
-
Incubation: Incubate the reaction at room temperature.
-
Sampling: Take samples at regular intervals (e.g., every 2 minutes for 16 minutes).
-
Glucose Quantification: The hydrolytic activity is monitored by measuring the amount of glucose released. This can be quantified using a coupled enzymatic assay with glucose oxidase and peroxidase (GOD-POD). The assay solution contains 0.45 mg/mL GOD, 69.2 µg/mL POD, and 0.5 mg/mL 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) in 1 M acetate buffer (pH 4.5). The development of color is measured spectrophotometrically.
Enzymatic Assay of this compound Phosphorylase
This protocol measures the activity of this compound phosphorylase, which catalyzes the phosphorolysis of this compound.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 1.0 mM this compound, 10 mM inorganic phosphate, and the this compound phosphorylase enzyme in 50 mM HEPES/K⁺ buffer (pH 8.0).
-
Coupled Enzyme System: The product, β-D-glucose-1-phosphate, is converted to glucose-6-phosphate by β-phosphoglucomutase (β-PGM). Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The reaction mixture should also contain 1.0 U β-PGM, 3 U G6PDH, 4.0 mM NADP⁺, and 100 µM α-D-glucose-1,6-bisphosphate.
-
Detection: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH. This rate is proportional to the activity of this compound phosphorylase.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a simplified workflow for its enzymatic synthesis and analysis.
Caption: Chemical structure of this compound showing the α-1,2-glycosidic linkage.
Caption: Workflow for this compound synthesis, purification, and analysis.
References
- 1. Epimerization and Decomposition of this compound and Sophorose by Heat Treatment under Neutral pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of transglycosylation reactions for this compound synthesis [bio-protocol.org]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. birac.nic.in [birac.nic.in]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. Synthesis of alpha-glucosidase inhibitors: this compound-type pseudo-disaccharides and a related pseudotrisaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Occurrence, and Analysis of Kojibiose in Food
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kojibiose (2-O-α-D-glucopyranosyl-D-glucose) is a rare disaccharide naturally present in select food items. Despite its low natural abundance, this compound is of significant interest due to its potential as a low-calorie sweetener, its prebiotic properties, and its specific inhibitory action on α-glucosidase I, a key enzyme in the N-linked glycosylation pathway of proteins.[1][2][3][4] This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in food, details the analytical methodologies for its detection and quantification, and discusses its biochemical significance, particularly for professionals in drug development.
Natural Occurrence of this compound in Foodstuffs
This compound is not widely distributed in nature in significant quantities, which makes its isolation from natural sources for industrial-scale production challenging.[5] Its presence is primarily the result of specific enzymatic activities during fermentation or ripening processes, or through the thermal degradation of glucose.[4]
The primary natural sources of this compound include:
-
Honey : Honey is the most cited natural source containing quantifiable amounts of this compound, with concentrations reported to be around 3%.[4] Its formation in honey is attributed to the enzymatic action of α-glucosidases present in nectar and the honey bee's salivary secretions.
-
Fermented Foods and Beverages : this compound is found in various traditional Japanese fermented products where Aspergillus oryzae (koji mold) is used.[6][7] This includes:
-
Sake (Japanese Rice Wine) : The fermentation process, driven by koji mold and yeast, produces a variety of sugars and oligosaccharides, including this compound.[6][8]
-
Miso and Soy Sauce : These fermented soybean products also contain trace amounts of this compound as a byproduct of microbial enzymatic activity.[6][9]
-
-
Starch Hydrolysates and Caramelized Sugar : this compound can be formed during the caramelization of glucose and is present in starch hydrolysates.[4][5] It is considered a component of isomaltooligosaccharides (IMO), which are mixtures of short-chain carbohydrates produced from starch.[9]
-
Beer : Traces of this compound have also been reported in beer, likely resulting from the enzymatic breakdown of starches during the malting and mashing process.[5]
Due to the very low natural levels, most commercially available this compound is synthesized through biotechnological processes using enzymes like sucrose phosphorylase.[1][5][10]
Quantitative Data on this compound Occurrence
Quantitative data on this compound concentrations in most food products is scarce due to its trace-level presence. The available information is summarized in the table below.
| Food Product | Typical Concentration | Notes |
| Honey | ~3% | The most significant natural source.[4] |
| Sake | Trace Amounts | Not typically quantified; present as a minor component of the saccharide profile.[6] |
| Miso | Trace Amounts | Found as part of the isomaltooligosaccharide fraction.[6][9] |
| Soy Sauce | Trace Amounts | Found as part of the isomaltooligosaccharide fraction.[6][9] |
| Beer | Trace Amounts | Levels are generally very low and not commercially significant.[5] |
Methodologies for Detection and Quantification
The accurate detection and quantification of this compound in complex food matrices require sophisticated analytical techniques. The general workflow involves sample preparation followed by chromatographic separation and detection.
Experimental Protocols
A. Sample Preparation and Extraction: The primary goal is to extract soluble carbohydrates while minimizing matrix interference.
-
Homogenization : The food sample (e.g., honey, sake) is homogenized in a suitable solvent, typically a mixture of water and ethanol, to precipitate proteins and larger polysaccharides.
-
Clarification : The mixture is centrifuged or filtered to remove solid particles.
-
Solid-Phase Extraction (SPE) : For complex matrices, an SPE step using a graphitized carbon cartridge may be employed to remove interfering compounds and enrich the oligosaccharide fraction. The cartridge is first conditioned with an organic solvent (e.g., acetonitrile/water) and then equilibrated with water. The sample is loaded, washed, and the oligosaccharides are eluted with a higher concentration of the organic solvent.
-
Derivatization (for GC-MS) : For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of the sugar must be derivatized to increase volatility. A common method is trimethylsilylation, where the dried extract is reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) to form trimethylsilyloxime (TMSO) derivatives.[1]
B. Analytical Techniques:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : This is a highly sensitive and specific method for carbohydrate analysis that does not require derivatization.
-
Principle : At high pH, carbohydrates are partially ionized and can be separated on a strong anion-exchange column. Detection is achieved by measuring the electrical current generated by the oxidation of the carbohydrates on a gold electrode surface using a repeating sequence of potentials (pulsed amperometry).
-
Typical Conditions :
-
Column : A dedicated carbohydrate column (e.g., Dionex CarboPac series).
-
Mobile Phase : A gradient of sodium hydroxide and sodium acetate.
-
Detection : Pulsed Amperometric Detector with a gold working electrode.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique provides excellent separation and structural information, but requires derivatization.[1]
-
Principle : Derivatized sugars are volatilized and separated based on their boiling points and interactions with the GC column stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a characteristic mass spectrum for identification.
-
Identification : this compound is identified by comparing its retention time and mass spectrum to that of a derivatized commercial standard. The mass spectrum for the TMSO derivative of this compound is characterized by specific mass-to-charge ratio (m/z) ions, such as 319, 73, 147, 217, 361, and 205.[1]
-
-
High-Performance Liquid Chromatography (HPLC) : HPLC is also used, often with a refractive index (RI) or evaporative light scattering detector (ELSD).[2]
-
Principle : Separation is typically achieved using an amino-propyl bonded silica column (for normal-phase or hydrophilic interaction chromatography) with an acetonitrile/water mobile phase.
-
Application : While less sensitive than HPAEC-PAD, HPLC-RI is suitable for analyzing samples with higher concentrations of this compound or for purity assessment of standards.[2]
-
Experimental Workflow Diagram
Biochemical Significance and Signaling Pathway Involvement
For drug development professionals, the most significant biochemical action of this compound is its role as a specific inhibitor of α-glucosidase I.[1][2]
Inhibition of Glucosidase I in N-linked Glycoprotein Processing: Glucosidase I is an enzyme located in the endoplasmic reticulum (ER) that catalyzes the first step in the processing of N-linked oligosaccharides. It specifically cleaves the terminal α-1,2-linked glucose residue from the Glc₃Man₉(GlcNAc)₂ precursor that is transferred onto newly synthesized polypeptides.[2] This trimming is a critical quality control step that allows glycoproteins to fold correctly and interact with ER chaperones like calnexin and calreticulin.
By inhibiting glucosidase I, this compound can prevent the removal of this terminal glucose, thereby disrupting the glycoprotein folding and maturation pathway.[2] This mechanism is of interest in antiviral research, as many viral envelope proteins are glycoproteins that rely on the host cell's folding machinery. Inhibitors of glucosidases have demonstrated antiviral activity by causing the misfolding of these viral proteins.[1]
Signaling Pathway Diagram
Conclusion
This compound is a naturally occurring disaccharide with promising health benefits, found predominantly in honey and certain fermented foods like sake.[4][6] However, its natural concentrations are generally too low for viable commercial extraction, leading the industry to focus on enzymatic synthesis.[1][5] For researchers, the detection of this compound in food matrices relies on advanced chromatographic techniques such as HPAEC-PAD and GC-MS. For professionals in drug development, the specific inhibitory effect of this compound on α-glucosidase I presents a noteworthy mechanism for interfering with glycoprotein processing, a pathway with potential therapeutic applications, particularly in antiviral strategies.[1][2] Further research into scalable production and clinical evaluation is necessary to fully realize the potential of this rare sugar.
References
- 1. WO2015036637A1 - Method for the synthesis of this compound and the application thereof in the production of food and pharmaceutical compositions - Google Patents [patents.google.com]
- 2. This compound = 98 HPLC 2140-29-6 [sigmaaldrich.com]
- 3. This compound | 2140-29-6 | OK05039 | Biosynth [biosynth.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. techex.in [techex.in]
- 7. Koji, The Magic Ingredient in Sake — The Koji Club [thekojiclub.com]
- 8. Acute effects of traditional Japanese alcohol beverages on blood glucose and polysomnography levels in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]
- 10. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Microbial Synthesis of Kojibiose: A Technical Guide to Biosynthetic Pathways
An In-depth Examination for Researchers and Drug Development Professionals
Kojibiose, a rare disaccharide composed of two glucose units linked by an α-1,2-glycosidic bond, is gaining significant interest in the pharmaceutical and nutraceutical industries for its potential as a low-calorie sweetener, prebiotic, and its role as an α-glucosidase inhibitor.[1] Unlike its ubiquitous isomer maltose (α-1,4-linked), this compound is not readily found in nature, making microbial biosynthesis the most viable route for its large-scale production. This technical guide provides a comprehensive overview of the known enzymatic pathways for this compound synthesis in microorganisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows.
Core Biosynthetic Pathways
The microbial production of this compound is primarily achieved through the action of specific glycoside hydrolases and phosphorylases that catalyze transglycosylation reactions. Several key enzymatic strategies have been developed, each with distinct advantages and challenges in terms of substrate specificity, yield, and downstream processing.
Sucrose Phosphorylase-Mediated Synthesis
Sucrose phosphorylase (SPase; EC 2.4.1.7) from microorganisms such as Bifidobacterium adolescentis has emerged as a highly efficient biocatalyst for this compound synthesis.[2][3] This enzyme catalyzes the reversible phosphorolysis of sucrose to glucose-1-phosphate and fructose. In the presence of a suitable acceptor molecule, such as glucose, SPase can transfer the glucosyl moiety from sucrose to the acceptor, forming a new glycosidic bond. The synthesis of this compound occurs via a transglycosylation reaction where glucose acts as the acceptor.[3]
A significant challenge in this pathway is the concurrent production of maltose. However, protein engineering efforts have led to the development of SPase variants with improved regioselectivity towards the formation of the α-1,2 linkage, thereby enhancing this compound yield.[2][4]
Quantitative Data for Sucrose Phosphorylase-Mediated Synthesis
| Microorganism/Enzyme Variant | Substrates | Product Concentration/Yield | Purity | Reference |
| Bifidobacterium adolescentis L341I_Q345S SPase | 500 mM Sucrose, 500 mM Glucose | 350 mM this compound | >99.5% (after purification) | [5] |
| Bifidobacterium adolescentis SPase variants | Sucrose, Glucose | Kilogram scale production | 99.8% (crystalline) | [2][6] |
Dextransucrase and β-Galactosidase Two-Step Enzymatic Cascade
A multi-step enzymatic process utilizing dextransucrase from Leuconostoc mesenteroides and β-galactosidase from Kluyveromyces lactis offers an alternative route using inexpensive and readily available substrates like sucrose and lactose.[1][6][7] In the first step, dextransucrase catalyzes the synthesis of 4'-galactosyl-kojibiose from sucrose and lactose. Subsequently, the galactose moiety is cleaved by β-galactosidase to yield this compound.[1][7]
This process can achieve a moderately high yield, and purification strategies involving yeast treatment to remove residual monosaccharides and sucrose have been successfully employed.[6][7]
Quantitative Data for Dextransucrase and β-Galactosidase Pathway
| Enzyme System | Substrates | Intermediate Product | Final Yield (this compound) | Purity | Reference |
| Dextransucrase (L. mesenteroides) & β-Galactosidase (K. lactis) | Sucrose, Lactose | 4'-galactosyl-kojibiose | 38% (by weight of initial lactose) | 65% to ≥99% (depending on purification) | [1][6][7] |
| Dextransucrase & recombinant β-Galactosidase (E. coli) | Table sugar, Jaggery, Cane molasses, Liquid whey | 2-α-d-glucopyranosyl-lactose (4-galactosyl-kojibiose) | ~90% conversion of intermediate | Not specified | [6] |
This compound Phosphorylase-Mediated Synthesis
This compound phosphorylase (KPase; EC 2.4.1.230) is a key enzyme in the natural degradation of this compound.[1] However, the reversible nature of the reaction allows for the synthesis of this compound from β-D-glucose-1-phosphate (β-G1P) and glucose.[1][8][9] This enzyme has been identified in various bacteria, including Thermoanaerobacter brockii and has been characterized in hyperthermophilic archaea like Pyrococcus sp..[10] While highly specific, the cost and stability of the sugar-phosphate donor can be a limiting factor for large-scale industrial applications.
Quantitative Data for this compound Phosphorylase Activity
| Microorganism | Substrates for Synthesis | Km (Glucose) | Optimal Temperature | Reference |
| Pyrococcus sp. strain ST04 | β-D-glucose-1-phosphate, Glucose | 36.8 ± 4.61 mM | 90°C | [10] |
| Escherichia coli K-12 (YcjT) | β-D-glucose-1-phosphate, D-glucose | Not specified for synthesis | Not specified | [9] |
Other Enzymatic Approaches
Other enzymes, such as α-glucosidases, have also been reported to synthesize this compound through their transglycosylation activity.[3][11] However, these methods often suffer from low yields and the production of numerous by-products, making purification challenging and costly.[3]
Visualizing the Pathways and Workflows
To facilitate a clearer understanding of the biosynthetic routes and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following sections provide synthesized protocols for the key enzymatic synthesis methods based on published literature.
Protocol 1: this compound Synthesis using Sucrose Phosphorylase
This protocol is based on the optimization of transglycosylation reactions for this compound synthesis.[12]
1. Enzyme Preparation:
-
Obtain crude sucrose phosphorylase (SPase) from the fermentation broth of a suitable microorganism (e.g., Bifidobacterium adolescentis).
-
The enzyme solution can be prepared by centrifugation of the fermentation broth.
2. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Sucrose (e.g., 0.2 M)
-
Glucose (e.g., 0.1 M)
-
50 mM MOPS buffer (pH 6.7)
-
3. Enzymatic Reaction:
-
Initiate the reaction by adding the crude SPase solution (e.g., 0.02 U/mg of total substrates).
-
Incubate the reaction mixture at a controlled temperature (e.g., 55 °C) for a predetermined duration (e.g., 30 hours or until equilibrium is reached).
-
Monitor the reaction progress by taking samples at different time intervals for HPLC analysis.
4. Reaction Termination:
-
Terminate the reaction by boiling the mixture for 10 minutes.
-
Centrifuge the mixture at 12,000 g for 20 minutes to remove precipitated proteins and cell debris.
5. Optimization (Optional):
-
pH: Evaluate the effect of pH in the range of 5.5–8.0.
-
Temperature: Assess the impact of reaction temperatures from 40 °C to 60 °C.
-
Substrate Ratio: Vary the concentrations and ratios of sucrose and glucose to maximize this compound yield.
Protocol 2: Two-Step Synthesis using Dextransucrase and β-Galactosidase
This protocol is a composite based on the described multi-enzyme system.[1][6][7][13]
Step 1: Synthesis of 4'-galactosyl-kojibiose
1. Enzyme and Substrate Preparation:
-
Use purified dextransucrase from Leuconostoc mesenteroides.
-
Prepare a solution with sucrose and lactose as substrates in appropriate concentrations.
2. Enzymatic Reaction:
-
Incubate the substrates with dextransucrase under optimal conditions for the enzyme.
-
Monitor the formation of the trisaccharide 4'-galactosyl-kojibiose using analytical techniques like HPLC.
3. Heat Inactivation:
-
Stop the enzymatic reaction by boiling the mixture.
Step 2: Hydrolysis to this compound
1. pH Adjustment and Second Enzyme Addition:
-
Adjust the pH of the heat-inactivated sample to the optimal range for β-galactosidase.
-
Add purified β-galactosidase (e.g., from Kluyveromyces lactis).
2. Hydrolysis Reaction:
-
Incubate the mixture at the optimal temperature for β-galactosidase (e.g., 37 °C) for a sufficient duration (e.g., 4 hours) to ensure complete hydrolysis of the trisaccharide.
3. Downstream Processing:
-
Yeast Treatment: Add Saccharomyces cerevisiae to the reaction mixture to metabolize residual monosaccharides (glucose, fructose, galactose) and sucrose.[1][6][7] Incubate at 30 °C.
-
Purification:
-
Crystallization: Obtain crystalline this compound from the purified solution.
Protocol 3: Product Analysis by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Dilute the reaction samples with ultrapure water.
-
Filter the samples through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: Use a carbohydrate analysis column (e.g., Aminex HPX-87C).
-
Mobile Phase: Degassed ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85 °C.
-
Detector: Refractive Index (RI) detector.
3. Quantification:
-
Prepare standard curves for all substrates (sucrose, glucose, lactose) and products (this compound, fructose, galactose, maltose).
-
Calculate the concentration of each compound in the samples based on the peak areas and the standard curves.
Conclusion
The microbial biosynthesis of this compound presents a promising avenue for the sustainable and scalable production of this rare sugar. While several enzymatic pathways have been successfully demonstrated, the sucrose phosphorylase-based method, particularly with engineered enzyme variants, appears to be one of the most efficient in terms of yield and process simplicity. The two-step dextransucrase and β-galactosidase system offers the advantage of utilizing low-cost feedstocks. Further research into novel microbial sources of highly selective and stable enzymes, coupled with optimized fermentation and downstream processing, will be crucial for the commercial viability of this compound and its applications in the food and pharmaceutical sectors. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and advance the microbial production of this compound.
References
- 1. Bacterial α-Diglucoside Metabolism: Perspectives and Potential for Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in the Heterologous Expression of Sucrose Phosphorylase and Its Molecular Modification for the Synthesis of Glycosylated Products [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enzymatic synthesis of kojioligosaccharides using this compound phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of transglycosylation reactions for this compound synthesis [bio-protocol.org]
- 13. birac.nic.in [birac.nic.in]
A Technical Guide to the Biological Functions and Physiological Effects of Kojibiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kojibiose (2-O-α-D-glucopyranosyl-D-glucose) is a rare, naturally occurring disaccharide found in small quantities in honey, sake, and beer.[1][2][3] Classified as a functional glucobiose, it is composed of two glucose units linked by an α-1,2 glycosidic bond.[4][5] Unlike common dietary sugars such as sucrose and maltose, this compound exhibits unique physiological properties stemming from its resistance to digestion by human gastrointestinal enzymes.[6][7] This resistance allows it to reach the colon largely intact, where it can be metabolized by the gut microbiota, leading to a range of biological effects.[1][7] In recent years, advances in enzymatic synthesis have made this compound more accessible for research, fueling significant interest in its potential applications as a prebiotic, a low-calorie sweetener, and a modulator of metabolic and inflammatory processes.[8][9][10] This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its metabolic fate, physiological functions, and the experimental methodologies used to elucidate these properties.
Metabolism and Digestibility
The defining characteristic of this compound is its low digestibility in the upper gastrointestinal tract. The α-1,2 glycosidic linkage is largely resistant to hydrolysis by human salivary and pancreatic α-amylases and brush border enzymes like sucrase-isomaltase and maltase-glucoamylase.[6][9]
Comparative In Vitro Digestion
Studies using Caco-2 intestinal cell models demonstrate that this compound is digested at a significantly slower rate than maltose.[11] While maltose exposure leads to a pronounced increase in glucose concentration in the cellular environment, this compound exposure results in stable glucose levels over time, suggesting a delayed and intermediate rate of glucose release.[4][11] This slow digestion is a key factor in its reduced metabolic impact and lower glycemic effect compared to conventional sugars.[11][12]
Bacterial Catabolism
While resistant to human enzymes, this compound serves as a carbon source for specific gut bacteria.[1] The primary pathway for its metabolism in bacteria involves a two-step enzymatic process. First, This compound Phosphorylase (KP) , a glycoside hydrolase family 65 (GH65) enzyme, catalyzes the phosphorolysis of this compound into glucose and β-glucose-1-phosphate (β-G1P).[13][14][15] Subsequently, β-phosphoglucomutase (β-PGM) converts β-G1P into glucose-6-phosphate (G6P), which can then enter the glycolysis pathway for energy production.[13][14] This pathway has been identified in various bacteria, including hyperthermophilic archaea and E. coli.[13][14]
Caption: Bacterial catabolic pathway for this compound.
Table 1: Kinetic Parameters of this compound-Metabolizing Enzymes
| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference |
| This compound Phosphorylase (PsKP) | Pyrococcus sp. ST04 | This compound | 2.53 ± 0.21 | - | - | [13] |
| This compound Phosphorylase (PsKP) | Pyrococcus sp. ST04 | Phosphate | 1.34 ± 0.04 | - | - | [13] |
| This compound Phosphorylase (YcjT) | Escherichia coli K-12 | This compound | 1.05 | 1.1 | 1.12 x 10³ | [14] |
| This compound Hydrolase (MmGH) | Meiothermus mutuester | This compound | 0.77 ± 0.01 | 9.9 ± 0.3 | 1.3 x 10⁴ | [15] |
Prebiotic Effects and Modulation of Gut Microbiota
As a poorly digested carbohydrate, this compound functions as a prebiotic, selectively promoting the growth and activity of beneficial gut microorganisms.[1][2][7]
Stimulation of Beneficial Bacteria
Single-culture studies and complex community incubations have shown that this compound can be utilized as a sole carbon source by several key gut genera, including Bifidobacterium, Lactobacillus, and Bacteroides.[1] In animal models, this compound feeding has been shown to increase the abundance of Bifidobacterium spp. and Bacteroides spp.[3] Furthermore, α1,2-linked disaccharides like this compound tend to be bifidogenic, stimulating the proliferation of these beneficial microbes.[16]
Production of Short-Chain Fatty Acids (SCFAs)
Fermentation of this compound by the gut microbiota leads to the production of SCFAs, such as butyrate and propionate.[8][9][16] These metabolites are crucial for host health, serving as an energy source for colonocytes, modulating immune responses, and strengthening the gut barrier. This compound-supplemented feed has been shown to result in significantly higher levels of butyrate and propionate in vivo.[16]
Caption: Logical relationship of this compound's prebiotic effect.
Systemic Physiological Effects
Beyond the gut, the metabolic products of this compound and its influence on the microbiota exert systemic physiological effects, particularly on inflammation and metabolic homeostasis.
Hepatoprotective and Anti-inflammatory Effects
This compound has demonstrated significant potential in ameliorating metabolic and inflammatory stress in the liver. In a hyperglycaemic rat model where liver injury was induced by arachidic acid (ARa), daily supplementation with this compound mitigated the severity of hepatic alterations.[3][17]
Key findings include:
-
Reduced Liver Inflammation: this compound supplementation ameliorated the ARa-induced increase in the liver-to-body weight ratio and reduced the infiltration of intrahepatic macrophages by 11%.[3][17]
-
Normalized Metabolic Markers: It normalized plasma levels of triglycerides (TAG) and N-acyl-phosphatidylethanolamine.[3][17]
-
Modulation of Gene Expression: In animals fed this compound, the expression of Toll-like receptor 4 (TLR4), a key mediator of innate immune responses, was not elevated by ARa administration. Additionally, the expression of PPARα, a regulator of fatty acid metabolism, was significantly increased.[3]
Table 2: Effects of this compound on Metabolic and Inflammatory Parameters in ARa-Induced Hyperglycaemic Rats
| Parameter | Control (STZ) | ARa Treatment | ARa + this compound Treatment | Reference |
| Serum Glucose (mg/dL) | 245 ± 25 | 321 ± 21 | 309 ± 29 | [3] |
| Serum TAG (mg/dL) | 102 ± 11 | 255 ± 31 | 119 ± 18 | [3] |
| Liver/Body Weight (%) | 3.6 ± 0.2 | 4.3 ± 0.2 | 3.7 ± 0.2 | [3] |
| Intrahepatic Macrophages (%) | 24.1 ± 1.8 | 35.2 ± 2.6 | 26.5 ± 2.1 | [3] |
| Data presented as mean ± SEM. STZ (streptozotocin) used to induce hyperglycemia; ARa (arachidic acid) used to induce liver injury. |
Glucose Homeostasis
Due to its slow digestion, this compound has a reduced impact on postprandial blood glucose levels compared to rapidly absorbed sugars.[11] This delayed glucose release suggests a lower glycemic index, which is a beneficial characteristic for managing blood sugar levels, particularly in the context of metabolic disorders like type 2 diabetes.[11][18] While direct clinical trials in humans are limited, in vitro models and animal studies consistently support this potential.[9][11]
Other Biological Functions
Low Cariogenicity
Dental caries are largely driven by the fermentation of dietary sugars by oral bacteria, such as Streptococcus mutans, which produces acid that demineralizes tooth enamel. This compound is significantly less metabolizable by oral microbiota compared to sucrose and even trehalose.[19] Incubations with human salivary bacteria showed that while sucrose and trehalose caused a major shift toward cariogenic streptococcal communities, this compound maintained a microbial composition similar to the original inoculum.[16][19] This suggests this compound has low cariogenic properties and could be a tooth-friendly sugar substitute.[7][19]
α-Glucosidase Inhibition
This compound has been identified as an inhibitor of α-glucosidases.[1][20] Specifically, it can inhibit glucosidase I, an enzyme involved in the processing of N-linked glycoproteins by trimming terminal glucose residues.[18] This inhibitory action could have therapeutic implications, as α-glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by delaying carbohydrate digestion.[18]
Key Experimental Methodologies
Protocol 1: In Vitro Digestion and Metabolism using Caco-2/HepG2 Co-Culture Model
-
Objective: To assess the rate of disaccharide digestion by intestinal cells and the subsequent metabolic impact on liver cells.[12]
-
Methodology:
-
Cell Culture: Human intestinal Caco-2 cells are seeded on permeable inserts in a transwell system and allowed to differentiate for 21 days to form a polarized monolayer with a functional brush border. Human hepatoma HepG2 cells are cultured in the basolateral compartment.
-
Exposure: Differentiated Caco-2 cells are exposed apically to various disaccharides (e.g., 14 mM this compound, maltose) in the culture medium.
-
Analysis:
-
Digestion Rate: Aliquots are taken from the apical medium at various time points (e.g., 0, 2, 4, 24 hours) and analyzed for glucose concentration using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[11]
-
Metabolic Activity: Cellular energy production in HepG2 cells is assessed using a resazurin conversion assay, which measures the metabolic reduction of resazurin to the fluorescent resorufin.[12]
-
Fat Accumulation: Hepatic fat accumulation in HepG2 cells (in the presence of an oleic/palmitic acid mixture) is quantified using a fluorescent dye like AdipoRed.[12]
-
-
Caption: Workflow for in vitro digestion and metabolism studies.
Protocol 2: Hyperglycaemic Rat Model for Liver Injury
-
Objective: To evaluate the in vivo effects of this compound supplementation on metabolic and inflammatory parameters in a disease model.[3]
-
Methodology:
-
Animal Model: Hyperglycemia is induced in young rats via a single intraperitoneal injection of streptozotocin (STZ).
-
Dietary Intervention: Animals are divided into groups and fed a standard diet. The treatment groups receive daily oral gavage of:
-
Arachidic acid (ARa) (e.g., 0.3 mg) to induce liver injury.
-
ARa (0.3 mg) plus this compound (KJ) (e.g., 22 mg, ~0.5% w/w diet).
-
-
Study Duration: The feeding regimen is maintained for a period such as 20 days.
-
Sample Collection: At the end of the study, blood serum is collected for biochemical analysis. Livers are excised, weighed, and processed.
-
Analysis:
-
Serum Analysis: Glucose, total triglycerides, and cholesterol are measured using standard enzymatic kits.
-
Flow Cytometry: Intrahepatic immune cell populations (macrophages, T-cells) are isolated from liver tissue and quantified by flow cytometry using specific cell surface markers.
-
Gene Expression: RNA is extracted from liver tissue, and the expression of target genes (e.g., TLR4, PPARα) is quantified using real-time quantitative PCR (RT-qPCR).
-
-
Conclusion and Future Perspectives
This compound is a rare sugar with a compelling profile of biological and physiological activities. Its resistance to digestion, prebiotic properties, anti-inflammatory and hepatoprotective effects, and low cariogenicity position it as a promising functional food ingredient and a potential therapeutic agent. For researchers and drug development professionals, this compound and its derivatives represent a fertile area for investigation. Future research should focus on large-scale human clinical trials to confirm the health benefits observed in preclinical models, particularly concerning glycemic control, management of non-alcoholic fatty liver disease (NAFLD), and modulation of the gut-liver axis. Furthermore, exploring the structure-function relationship of this compound analogues could lead to the development of novel carbohydrates with enhanced therapeutic properties.[21] The continued development of cost-effective, large-scale biotechnological production methods will be critical to unlocking the full commercial and therapeutic potential of this unique disaccharide.[8][9][22]
References
- 1. Bacterial α-Diglucoside Metabolism: Perspectives and Potential for Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Epimerization and Decomposition of this compound and Sophorose by Heat Treatment under Neutral pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. techex.in [techex.in]
- 8. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, the sugar of the future | Focus on Belgium [focusonbelgium.be]
- 11. Rare Sugar Metabolism and Impact on Insulin Sensitivity along the Gut–Liver–Muscle Axis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and Health Effects of Rare Sugars in a CACO-2/HepG2 Coculture Model [mdpi.com]
- 13. Identification and Characterization of an Archaeal this compound Catabolic Pathway in the Hyperthermophilic Pyrococcus sp. Strain ST04 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a this compound Hydrolase by Analysis of Specificity-Determining Correlated Positions in Glycoside Hydrolase Family 65 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulatory effects of this compound and related disaccharides upon oral and gut microbial digestion [biblio.ugent.be]
- 17. This compound ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WO2015036637A1 - Method for the synthesis of this compound and the application thereof in the production of food and pharmaceutical compositions - Google Patents [patents.google.com]
- 19. Oral Microbiota Display Profound Differential Metabolic Kinetics and Community Shifts upon Incubation with Sucrose, Trehalose, this compound, and Xylitol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | 2140-29-6 | OK05039 | Biosynth [biosynth.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
The Discovery and Isolation of Kojibiose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kojibiose (2-O-α-D-glucopyranosyl-D-glucose), a disaccharide naturally present in fermented foods and honey, has garnered significant interest in the scientific community for its potential applications in the food and pharmaceutical industries. This technical guide provides an in-depth overview of the discovery, history, and isolation of this compound, with a focus on the evolution of synthesis methodologies from traditional chemical routes to more efficient enzymatic and biotechnological processes. Detailed experimental protocols for key synthesis methods are provided, alongside a quantitative comparison of their respective yields and purities. This guide aims to be a comprehensive resource for researchers and professionals involved in carbohydrate chemistry and drug development.
Discovery and Early Isolation
This compound was first discovered in the early 20th century as a component of "koji," a culture of Aspergillus oryzae on steamed rice used in the production of sake, miso, and soy sauce. Later, it was also identified in honey and as a product of dextran hydrolysis. The initial isolation of this compound from these natural sources was a challenging process, often yielding small quantities with impurities.
Early methods for obtaining this compound involved its isolation from a partial acetolyzate of dextran from Leuconostoc mesenteroides. This chemical approach required a mixture of acetic anhydride, glacial acetic acid, and concentrated sulfuric acid, followed by purification steps that were often tedious and resulted in low overall yields. The complexity and inefficiency of these early chemical extraction and synthesis methods limited the availability of pure this compound for research and commercial applications, paving the way for the development of more efficient enzymatic and biotechnological approaches.
Methodologies for this compound Synthesis and Isolation
The synthesis of this compound has evolved significantly, with a clear shift from complex chemical methods to highly specific and efficient enzymatic processes.
Chemical Synthesis of this compound
Chemical synthesis of disaccharides like this compound is a multi-step process that requires the strategic use of protecting groups to selectively mask hydroxyl groups and ensure the formation of the desired α-(1→2) glycosidic bond. While largely superseded by enzymatic methods for large-scale production, understanding the chemical synthesis provides valuable context to the challenges of carbohydrate chemistry. The Koenigs-Knorr reaction is a classic method that can be adapted for this compound synthesis.
This protocol is a generalized representation and may require optimization.
Step 1: Preparation of the Glycosyl Donor (Acetobromoglucose)
-
Dissolve D-glucose in acetic anhydride and heat in the presence of a catalyst (e.g., sodium acetate) to produce glucose pentaacetate.
-
Treat the glucose pentaacetate with a solution of hydrogen bromide in glacial acetic acid to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).
-
Purify the acetobromoglucose by crystallization.
Step 2: Preparation of the Glycosyl Acceptor (1,3,4,6-Tetra-O-acetyl-D-glucose)
-
Selectively protect the hydroxyl groups of D-glucose, leaving the C2 hydroxyl group free. This is a complex step involving multiple protection and deprotection reactions. For example, start with a protected glucose derivative like methyl 4,6-O-benzylidene-α-D-glucopyranoside, protect the C3 hydroxyl, remove the benzylidene group, selectively protect the C6 and C4 hydroxyls, and then deprotect the C3 hydroxyl.
-
The resulting protected glucose with a free C2-OH will serve as the glycosyl acceptor.
Step 3: Glycosylation (Koenigs-Knorr Reaction)
-
Dissolve the glycosyl acceptor and the acetobromoglucose donor in a dry, inert solvent (e.g., dichloromethane or toluene).
-
Add a promoter, typically a silver salt such as silver carbonate or silver oxide, to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the silver salts and concentrate the filtrate.
-
Purify the resulting protected disaccharide by column chromatography.
Step 4: Deprotection
-
Treat the purified protected this compound derivative with a base (e.g., sodium methoxide in methanol) to remove the acetyl protecting groups.
-
Neutralize the reaction and purify the final this compound product by crystallization or chromatography.
The multi-step nature, use of toxic reagents, and typically low overall yields make this chemical synthesis route less favorable compared to modern enzymatic methods.
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a more sustainable and efficient alternative to chemical methods, characterized by high specificity, milder reaction conditions, and higher yields.
This biotechnological process utilizes a two-step enzymatic cascade.[1][2]
Step 1: Synthesis of 4-O-β-D-galactopyranosyl-kojibiose
-
Prepare a reaction mixture containing sucrose and lactose in a suitable buffer (e.g., sodium acetate buffer, pH 5.2).
-
Add dextransucrase from Leuconostoc mesenteroides to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24 hours). The dextransucrase catalyzes the transfer of a glucose unit from sucrose to lactose, forming the trisaccharide 4-O-β-D-galactopyranosyl-kojibiose.
-
Inactivate the enzyme by heating the reaction mixture (e.g., 100°C for 5 minutes).
Step 2: Removal of Monosaccharides
-
Cool the reaction mixture and add Saccharomyces cerevisiae (baker's yeast) to remove residual monosaccharides (fructose, glucose, galactose) and sucrose through fermentation.
-
Incubate the mixture under conditions suitable for yeast fermentation.
Step 3: Hydrolysis to this compound
-
Remove the yeast cells by centrifugation or filtration.
-
Adjust the pH of the supernatant to the optimal range for β-galactosidase activity (e.g., pH 7.0).
-
Add β-galactosidase from Kluyveromyces lactis to the mixture.
-
Incubate the reaction to allow for the hydrolysis of 4-O-β-D-galactopyranosyl-kojibiose into this compound and galactose.
Step 4: Purification
-
The final product can be purified to varying degrees. An extended yeast treatment can yield this compound with a purity of around 65%.[1]
-
For higher purity (≥99%), preparative liquid chromatography can be employed.[1]
This method utilizes a sucrose phosphorylase, often an engineered variant, for a highly efficient synthesis of this compound.[3][4]
Step 1: Enzymatic Synthesis
-
Prepare a reaction mixture containing sucrose and glucose in a suitable buffer.
-
Add a sucrose phosphorylase variant, such as L341I_Q345S from Bifidobacterium adolescentis, which shows high selectivity for this compound synthesis.[3]
-
Incubate the reaction at an optimal temperature (e.g., 55°C). The enzyme catalyzes the transfer of the glucosyl moiety from sucrose to glucose, forming this compound.
Step 2: Purification
-
Yeast Treatment: Add baker's yeast (Saccharomyces cerevisiae) to the reaction mixture to remove residual glucose, sucrose, and the fructose byproduct.[3]
-
Crystallization: Concentrate the solution after yeast treatment and cool it to induce crystallization of this compound.[3]
-
The resulting crystals can be washed with a solvent like ethanol to achieve high purity.[3]
Quantitative Data and Comparison
The following tables summarize the quantitative data from the different synthesis methods, highlighting the advantages of the enzymatic approaches.
Table 1: Comparison of this compound Synthesis Methods
| Method | Key Enzymes/Reagents | Substrates | Yield | Purity | Scale | Reference(s) |
| Chemical Synthesis | Acetobromoglucose, Protected Glucose, Silver Carbonate | D-Glucose | Low (typically <20%) | Variable, requires extensive purification | Lab scale | General knowledge |
| Enzymatic (Dextransucrase) | Dextransucrase, β-Galactosidase | Sucrose, Lactose | 38% (with respect to lactose) | 65% to ≥99% | Scalable | [1] |
| Enzymatic (Sucrose Phosphorylase) | Sucrose Phosphorylase (engineered) | Sucrose, Glucose | High (up to 74%) | >99.5% | Kilogram scale | [3][4][5] |
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the enzymatic synthesis processes.
References
- 1. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
The Prebiotic Potential of Kojibiose: A Technical Guide for Researchers
Executive Summary
Kojibiose, a rare disaccharide composed of two glucose molecules linked by an α-1,2 glycosidic bond, is emerging as a promising prebiotic candidate. Unlike sucrose, its unique linkage makes it resistant to digestion by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon largely intact. There, it is selectively fermented by beneficial gut microbiota, leading to the production of health-promoting metabolites, primarily short-chain fatty acids (SCFAs). This technical guide synthesizes the current scientific evidence on the prebiotic effects of this compound, detailing its impact on microbial composition and SCFA production. It provides an overview of the experimental protocols used for its evaluation and outlines the potential signaling pathways through which it may confer health benefits. This document is intended for researchers, scientists, and drug development professionals interested in the development of novel prebiotics and functional food ingredients.
Introduction to this compound
This compound (2-O-α-D-glucopyranosyl-D-glucose) is a naturally occurring disaccharide found in small quantities in honey, sake, and koji extracts[1]. Its α-1,2 glycosidic linkage is distinct from the α-1,2 linkage in sucrose and is not readily hydrolyzed by human salivary or pancreatic amylases[2]. This resistance to digestion is a key characteristic of prebiotics, which are defined as substrates that are selectively utilized by host microorganisms conferring a health benefit. Evidence suggests that this compound consumption can modulate the gut microbiota, promoting the growth of beneficial bacteria and leading to the production of SCFAs, which have a wide range of positive physiological effects[2][3][4].
Metabolism of this compound by Gut Microbiota
Upon reaching the colon, this compound serves as a fermentable substrate for specific gut microbes. Several studies have demonstrated that various bacterial species possess the enzymatic machinery to metabolize this compound.
-
Bacterial Utilization : Single culture studies have shown that bacteria from the genera Bifidobacterium, Lactobacillus, Clostridium, Bacteroides, and Eubacterium can utilize this compound as a sole carbon source[5].
-
Enzymatic Degradation : The breakdown of this compound is primarily carried out by this compound phosphorylase, an enzyme belonging to the Glycoside Hydrolase (GH) family 65[5]. This enzyme catalyzes the phosphorolysis of this compound into D-glucose and β-D-glucose-1-phosphate[5]. Some Lactobacillus species and Actinomyces viscosus have been found to possess enzymes from the GH65 and GH15 families, respectively, which are associated with this compound metabolism[6].
Effects on Gut Microbiota Composition
In vitro and animal studies have demonstrated the selective modulation of gut microbial communities following this compound consumption. This compound has been shown to have a strong bifidogenic effect, meaning it selectively stimulates the growth of Bifidobacterium species[3][7].
A study using a Simulator of the Human Intestinal Microbial Ecosystem (SHIME) found that long-term exposure to a this compound-supplemented medium led to a higher abundance of Enterococcus, Bifidobacterium, and Klebsiella[2]. Furthermore, conditioning a microbial inoculum with this compound was shown to increase its bifidogenic activity[2].
| Study Type | Model | Key Findings on Microbial Composition | Reference |
| In vitro (SHIME) | Human Gut Model | Increased abundance of Enterococcus, Bifidobacterium, and Klebsiella. | [2] |
| In vitro | Fecal Microbiota | High selectivity for Bifidobacterium. | [3][5] |
| In vivo | Hyperglycaemic Rats | Increased Bifidobacterium spp. (by 12%), Bacteroides spp. (by 2%), and Enterobacteriaceae (by 4%). |
Impact on Short-Chain Fatty Acid (SCFA) Production
The fermentation of this compound by gut microbiota leads to the production of SCFAs, which are key mediators of the health benefits associated with prebiotics. The primary SCFAs produced are acetate, propionate, and butyrate.
This compound fermentation has been shown to produce a beneficial SCFA profile, with studies highlighting a significant increase in butyrate and propionate[2][3][4]. Butyrate is the preferred energy source for colonocytes and has anti-inflammatory and anti-carcinogenic properties. Propionate is primarily metabolized in the liver and plays a role in regulating glucose and lipid metabolism. Acetate, the most abundant SCFA, is utilized by various tissues and is a substrate for cholesterol and fatty acid synthesis[5].
| Study Type | Model | Key Findings on SCFA Production | Reference |
| In vitro (SHIME) | Human Gut Model | Significantly high in butyrate and propionate. | [2] |
| In vitro | Fecal Microbiota | Greater acetic acid yields compared to many other disaccharides. | [5] |
| In vitro | Bifidobacterial Cultures | Acetic acid was the main metabolic end-product. |
Experimental Protocols
The prebiotic potential of this compound has been investigated using various in vitro and in vivo models.
In Vitro Batch Culture Fermentation
This method is commonly used to screen the prebiotic potential of various substrates.
-
Inoculum Preparation : A fresh fecal sample from a healthy donor is homogenized in an anaerobic phosphate buffer to create a fecal slurry.
-
Fermentation Medium : A basal nutrient medium is prepared containing peptone, yeast extract, salts, and a reducing agent (e.g., L-cysteine HCl) to maintain anaerobic conditions. The pH is typically adjusted to mimic that of the distal colon (around 6.8).
-
Procedure : The test substrate (this compound) is added to the fermentation vessels containing the medium. The vessels are then inoculated with the fecal slurry and incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours). Samples are collected at various time points for analysis.
-
Analyses :
-
Microbial Composition : DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to determine changes in the microbial community. Quantitative PCR (qPCR) can be used to quantify specific bacterial groups like Bifidobacterium and Lactobacillus.
-
SCFA Analysis : The concentrations of acetate, propionate, and butyrate in the fermentation broth are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Simulator of the Human Intestinal Microbial Ecosystem (SHIME®)
The SHIME® is a dynamic, multi-compartment model of the human gastrointestinal tract that allows for the long-term study of microbial communities under controlled conditions.
-
Model Setup : The model consists of a series of connected vessels simulating the stomach, small intestine, and different regions of the colon (ascending, transverse, and descending). Each vessel is maintained at a specific pH and retention time to mimic physiological conditions.
-
Experimental Procedure : The colon vessels are inoculated with a fecal microbiota from a healthy donor. After a stabilization period, the test compound (this compound) is added to the system with the nutritional medium. The experiment is run for several weeks to observe the adaptation of the microbial community.
-
Sampling and Analysis : Samples are collected from each colon vessel over time to analyze changes in microbial composition and SCFA production, as described for the batch culture fermentation.
Visualizations: Workflows and Pathways
Potential Health Implications
The prebiotic effects of this compound translate into several potential health benefits.
-
Improved Gut Health : By stimulating the growth of beneficial bacteria and increasing the production of butyrate, this compound can help maintain a healthy gut environment, strengthen the intestinal barrier, and reduce inflammation.
-
Metabolic Health : The production of propionate and the potential for this compound to act as an α-glucosidase inhibitor suggest it may play a role in managing blood glucose levels and improving insulin sensitivity[5][7]. Studies in hyperglycaemic rats have shown that this compound can normalize plasma triglyceride levels and ameliorate liver inflammation, indicating a beneficial role in the gut-liver axis[1].
-
Low Cariogenic Potential : Unlike sucrose, this compound is poorly metabolized by oral bacteria, including the primary causative agent of dental caries, Streptococcus mutans. This suggests that this compound is a low-cariogenic sugar and could be used as a sugar substitute in various food products[2][6].
Conclusion and Future Directions
This compound demonstrates significant potential as a novel prebiotic. Its selective fermentation by beneficial gut microbiota, leading to an increase in health-promoting bacteria and the production of a favorable SCFA profile, underscores its value as a functional food ingredient. The available in vitro and animal data are promising, suggesting benefits for gut, metabolic, and oral health.
However, further research is required to fully elucidate its mechanisms of action and to translate these findings to human health. Specifically, well-controlled human clinical trials are needed to establish the optimal dosage, long-term safety, and efficacy of this compound for various health outcomes. Further quantitative studies are also necessary to provide a more detailed understanding of the dose-dependent effects on microbial composition and SCFA production in humans. The continued exploration of this compound is a promising avenue for the development of next-generation prebiotics and functional foods aimed at improving human health through the modulation of the gut microbiome.
References
- 1. Prebiotic oligosaccharides change the concentrations of short-chain fatty acids and the microbial population of mouse bowel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailoring the natural rare sugars D-tagatose and L-sorbose to produce novel functional carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prebiotic Dietary Fiber and Gut Health: Comparing the in Vitro Fermentations of Beta-Glucan, Inulin and Xylooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Kojibiose: A Technical Guide to a Novel Low-Calorie Sweetener
An In-depth Analysis for Researchers and Food Technologists
Abstract
Kojibiose, a rare disaccharide composed of two glucose molecules linked by an α-1,2 glycosidic bond, is emerging as a promising low-calorie sweetener with significant potential in the food and pharmaceutical industries. Naturally present in small quantities in honey and caramelized glucose, its unique structural configuration confers properties that distinguish it from traditional sugars like sucrose.[1] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, metabolic fate, and physiological effects. Drawing on current scientific literature, this document details the enzymatic production processes, analyzes its low digestibility and consequent reduced caloric value, and explores its prebiotic activity and impact on gut microbiota. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols and biological pathways are visualized to provide a thorough resource for researchers, scientists, and professionals in drug and food product development.
Introduction
The rising global prevalence of metabolic disorders such as obesity and type 2 diabetes has intensified the search for sugar substitutes that offer sweetness without the associated caloric burden and adverse health effects.[2][3] this compound (2-O-α-D-glucopyranosyl-D-glucose) is a disaccharide of interest due to its mild sweet taste, low caloric value, and potential prebiotic properties.[1][4] Unlike sucrose, the α-1,2 linkage in this compound is not readily hydrolyzed by human digestive enzymes, leading to reduced glucose absorption in the small intestine.[4][5] This resistance to digestion is central to its low-calorie profile and allows it to reach the large intestine, where it can be selectively fermented by beneficial gut bacteria.[4][6] Recent advancements in biocatalytic synthesis have made larger quantities of high-purity this compound available for research and potential commercialization, overcoming previous limitations of its scarcity.[7][8] This guide synthesizes the current technical knowledge on this compound to support its further investigation and application.
Synthesis and Production
The primary challenge in utilizing this compound has been its efficient and scalable production. While it can be isolated from natural sources like honey, the yields are commercially unviable.[9] Biotechnological methods, particularly enzymatic synthesis, have become the most promising routes for large-scale production.
Enzymatic Synthesis
Cost-effective and scalable synthesis of this compound has been achieved using various enzymatic approaches, primarily involving transglucosylation reactions with sucrose phosphorylase (SPase) or a combination of enzymes.
A notable method utilizes a double mutant (L341I_Q345S) of sucrose phosphorylase from Bifidobacterium adolescentis. This engineered enzyme exhibits high selectivity (>95%) for this compound synthesis from inexpensive substrates like sucrose and glucose.[8][10] Another efficient, sustainable process involves a two-step enzymatic cascade. First, dextransucrase from Leuconostoc mesenteroides synthesizes a galactosyl-derivative of this compound. This is followed by hydrolysis with β-galactosidase from Kluyveromyces lactis to yield this compound.[5][11] This process can achieve a yield of 38% with a purity of up to 99%.[11][12]
The general workflow for enzymatic synthesis and purification is outlined below.
Caption: General workflow for the biotechnological production of high-purity this compound.
Physicochemical and Sensory Properties
This compound is a white, crystalline powder with a molecular formula of C₁₂H₂₂O₁₁ and a molecular weight of 342.30 g/mol .[13] Its sensory profile is characterized by a mild, clean sweet taste.
| Property | Value/Description | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₁₁ | [13] |
| Molecular Weight | 342.30 g/mol | [13] |
| Glycosidic Linkage | α-1,2 | [6] |
| Relative Sweetness | Approximately 15-25% that of sucrose | [14],[15] |
| Caloric Value | Low (due to poor digestibility) | [1],[4] |
| Other Sensory Notes | Varies, but can have a clean taste with few off-flavors | [14],[15] |
Metabolism and Digestibility
The key to this compound's potential as a low-calorie sweetener lies in its metabolic fate within the human digestive system.
Enzymatic Hydrolysis in the Small Intestine
The α-1,2 glycosidic bond of this compound is highly resistant to hydrolysis by human upper gastrointestinal enzymes, such as sucrase-isomaltase.[4][5] In vitro studies using Caco-2 intestinal cells and rat intestinal extracts have demonstrated that this compound is digested at a much slower rate compared to maltose (α-1,4 linkage) and sucrose.[4][16][17] This delayed digestion leads to a significantly reduced release and subsequent absorption of glucose into the bloodstream.[4][7]
| Disaccharide | Relative Digestion Rate | Model System | Reference(s) |
| Maltose | High | Caco-2 cells, Rat Intestine | [16],[17] |
| This compound | Low / Delayed | Caco-2 cells, Rat Intestine | [4],[16] |
| Trehalose | Very Low | Caco-2 cells, Rat Intestine | [16],[17] |
Impact on Glycemic Response
Due to its slow hydrolysis, this compound is expected to have a low glycemic index. Studies in Caco-2 cells show that unlike glucose and maltose, this compound does not cause a significant increase in the extracellular acidification rate (ECAR), a measure of glycolysis.[16] This suggests a reduced metabolic impact and supports its potential use in managing blood glucose levels.[4][16] While human clinical trials are still needed, these in vitro findings strongly indicate a blunted postprandial glycemic response.[4]
Prebiotic Effects and Gut Microbiota Modulation
A significant portion of ingested this compound reaches the colon intact, where it serves as a fermentable substrate for the gut microbiota.[4][6]
Selective Fermentation
In vitro fermentation studies have shown that this compound selectively stimulates the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[6][12] This bifidogenic effect is a hallmark of a prebiotic substance. The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate and propionate.[6][7]
Caption: Fermentation of this compound by gut microbiota and subsequent SCFA production.
Physiological Consequences of Fermentation
The production of SCFAs from this compound fermentation has several potential health benefits:
-
Butyrate: Serves as a primary energy source for colonocytes, strengthening the gut barrier.
-
Propionate: Can be absorbed into the bloodstream and may play a role in regulating glucose homeostasis and satiety.
-
Overall SCFA Profile: A beneficial SCFA profile is associated with improved immune function and reduced inflammation.[4][6]
Furthermore, in a study on hyperglycemic rats, dietary supplementation with this compound was shown to ameliorate some metabolic alterations, including normalizing plasma triacylglycerol (TAG) levels and reducing liver macrophage infiltration, indicating potential anti-inflammatory and metabolic regulatory effects.[9][18]
| Parameter | Control (Hyperglycemic) | Arachidic Acid (ARa) | ARa + this compound | Reference(s) |
| Serum TAG (Triacylglycerols) | Elevated | Significantly Increased | Normalized | [9] |
| Liver to Body Weight Ratio | Normal | Increased | Ameliorated | [9],[18] |
| Intrahepatic Macrophage Population | Normal | Increased by 11% | Ameliorated | [9],[18] |
Experimental Protocols
Protocol: Enzymatic Synthesis of this compound
This protocol is a generalized summary based on the method described by Verhaeghe et al. (2016) and Díez-Municio et al. (2014).[10][11]
-
Reaction Setup: Prepare a reaction mixture containing sucrose (e.g., 500 mM) and glucose (e.g., 500 mM) in a suitable buffer (e.g., sodium acetate buffer, pH 4.5-5.5).
-
Enzyme Addition: Add the purified, engineered sucrose phosphorylase (e.g., B. adolescentis L341I_Q345S mutant) to the reaction mixture (e.g., 2 mg/mL).
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C) for approximately 24 hours with gentle agitation.[10]
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Purification (Yeast Treatment): Cool the mixture and add spray-dried baker's yeast (S. cerevisiae) to a concentration of approximately 30 g/L. Incubate at 30°C for 6-8 hours to remove residual monosaccharides and sucrose.[7][10]
-
Purification (Chromatography): Remove yeast cells by centrifugation. The supernatant can be further purified using preparative liquid chromatography to achieve >99% purity.[11]
-
Crystallization: Concentrate the purified this compound solution to induce crystallization, yielding a high-purity final product.[7]
Protocol: In Vitro Digestion using Caco-2 Cells
This protocol is based on methodologies used to assess disaccharide digestion and metabolic impact.[16][17]
-
Cell Culture: Culture human Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for spontaneous differentiation into a polarized monolayer resembling the small intestinal epithelium.
-
Experimental Setup: Wash the differentiated Caco-2 monolayers with a glucose-free medium. Add the test disaccharide (e.g., 5 mM this compound, maltose, or a mannitol control) to the apical side of the monolayer.
-
Sample Collection: At various time points (e.g., 0, 4, 8, 24 hours), collect samples from the basolateral medium.
-
Glucose Quantification: Analyze the collected samples for glucose concentration using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). The rate of glucose appearance in the basolateral medium reflects the rate of disaccharide hydrolysis and glucose transport.
-
Metabolic Analysis (Optional): Use a Seahorse XF Analyzer to measure the Extracellular Acidification Rate (ECAR) of the Caco-2 cells in real-time after the addition of the test sugars to assess the immediate impact on glycolysis.[16]
Conclusion and Future Directions
This compound presents a compelling profile as a next-generation low-calorie sweetener. Its slow digestibility, low glycemic impact, and prebiotic properties address key consumer demands for healthier sugar alternatives. The development of efficient enzymatic synthesis methods has paved the way for its potential inclusion in a variety of food, nutraceutical, and pharmaceutical products.
Future research should focus on several key areas:
-
Human Clinical Trials: To definitively establish its low glycemic index, caloric value, and tolerability in humans.
-
Long-term Gut Health: To investigate the long-term effects of regular this compound consumption on the composition and function of the human gut microbiome.
-
Food Application Functionality: To explore its functional properties (e.g., stability, texture, flavor profile) in various food matrices.
-
Synergistic Effects: To study its potential synergistic effects when combined with other prebiotics or high-intensity sweeteners.
As research continues to unfold, this compound is well-positioned to become a valuable ingredient for creating healthier food products without compromising on taste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sweet Biotechnology: Enzymatic Production and Digestibility Screening of Novel this compound and Nigerose Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. birac.nic.in [birac.nic.in]
- 6. Modulatory effects of this compound and related disaccharides upon oral and gut microbial digestion [biblio.ugent.be]
- 7. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme mutagenesis sweetens prebiotics | Research | Chemistry World [chemistryworld.com]
- 9. This compound ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 11. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Bacterial α-Diglucoside Metabolism: Perspectives and Potential for Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. Sweetness and sensory properties of commercial and novel oligosaccharides of prebiotic potential - CentAUR [centaur.reading.ac.uk]
- 16. Rare Sugar Metabolism and Impact on Insulin Sensitivity along the Gut–Liver–Muscle Axis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Synthesis of Kojibiose from Sucrose and Lactose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of kojibiose, a rare disaccharide with potential applications in the food and pharmaceutical industries. The protocols focus on two primary methods utilizing readily available and cost-effective substrates: sucrose and lactose.
Introduction
This compound (2-O-α-D-glucopyranosyl-D-glucose) is a disaccharide with emerging interest due to its low-calorie sweetness and prebiotic properties.[1][2] Its unique α-1,2-glycosidic bond makes it resistant to digestion by oral bacteria, potentially reducing the risk of dental caries.[1] However, the low natural abundance of this compound has limited its widespread application.[1] Enzymatic synthesis presents a promising alternative for scalable and efficient production. This document outlines two distinct and effective enzymatic pathways for this compound synthesis.
Data Summary
The following tables summarize the quantitative data associated with the two primary enzymatic methods for this compound synthesis from sucrose and lactose.
Table 1: Comparison of Enzymatic Synthesis Methods for this compound
| Feature | Method 1: Dextransucrase & β-Galactosidase | Method 2: Sucrose Phosphorylase |
| Primary Enzymes | Dextransucrase, β-Galactosidase | Sucrose Phosphorylase (mutant) |
| Starting Substrates | Sucrose, Lactose | Sucrose, Glucose (from Lactose) |
| Key Intermediate | 4-O-β-D-galactopyranosyl-kojibiose | Glucosyl-enzyme intermediate |
| Reported Yield | 38% (weight respect to initial lactose)[3][4] | 74%[1] |
| Product Purity | 65% to ≥99% (dependent on purification)[3][4] | >99.5% (crystalline)[1] |
| Key Advantages | Utilizes inexpensive substrates directly. | High selectivity and yield. |
| Key Disadvantages | Multi-step process, lower yield. | Requires a specific enzyme variant. |
Table 2: Optimized Reaction Conditions
| Parameter | Method 1: Dextransucrase & β-Galactosidase | Method 2: Sucrose Phosphorylase |
| Enzyme Source | Dextransucrase: Leuconostoc mesenteroides B-512Fβ-Galactosidase: Kluyveromyces lactis[3][4] | Sucrose Phosphorylase: Bifidobacterium adolescentis (e.g., L341I_Q345S variant)[5][6] |
| pH | Hydrolysis step: ~7.0[7] | ~7.0[6] |
| Temperature (°C) | Not specified in detail | 50 - 55[5][6] |
| Substrate Concentration | 30 g/L sucrose and 30 g/L lactose[4] | 0.5 M sucrose, 0.5 M glucose[6] |
| Reaction Time | Not specified in detail | 30 hours[6] |
Experimental Protocols
Method 1: Dextransucrase and β-Galactosidase Two-Step Synthesis
This method involves an initial transglycosylation reaction to form a this compound derivative, followed by purification and hydrolysis to yield pure this compound.[3][4]
Materials:
-
Dextransucrase from Leuconostoc mesenteroides
-
β-Galactosidase from Kluyveromyces lactis
-
Sucrose
-
Lactose
-
Saccharomyces cerevisiae (baker's yeast)
-
Appropriate buffer solutions (e.g., sodium acetate buffer)
-
Deionized water
Protocol:
-
Transglycosylation Reaction:
-
Prepare a solution containing sucrose and lactose in a suitable buffer. A concentration of around 30 g/L for each substrate can be used.[4]
-
Add dextransucrase to the substrate solution. The exact enzyme concentration should be optimized based on the activity of the enzyme preparation.
-
Incubate the reaction mixture under appropriate conditions (e.g., 25-30°C) with gentle agitation. This reaction will produce 4-O-β-D-galactopyranosyl-kojibiose (a galactosyl-derivative of this compound) and fructose.[3][4]
-
Monitor the reaction progress using techniques like HPLC.
-
-
Removal of Monosaccharides:
-
Once the desired concentration of the trisaccharide is reached, inactivate the dextransucrase by heat treatment (e.g., boiling for 10 minutes).
-
Cool the mixture and add Saccharomyces cerevisiae to ferment and remove residual monosaccharides like fructose and glucose, as well as any remaining sucrose.[3][4]
-
Incubate under conditions suitable for yeast fermentation (e.g., 30°C).
-
-
Hydrolysis to this compound:
-
After fermentation, remove the yeast cells by centrifugation.
-
Adjust the pH of the supernatant to approximately 7.0.[7]
-
Add β-galactosidase from Kluyveromyces lactis to the solution. This enzyme will specifically hydrolyze the galactosyl-kojibiose to release this compound and galactose.[3][4][7]
-
Incubate the reaction mixture until hydrolysis is complete, monitoring by HPLC.
-
-
Purification:
Method 2: Sucrose Phosphorylase Single-Step Synthesis
This protocol utilizes a specific variant of sucrose phosphorylase to directly synthesize this compound from sucrose and glucose with high selectivity.[1][5]
Materials:
-
Sucrose Phosphorylase variant (e.g., L341I_Q345S from Bifidobacterium adolescentis)
-
Sucrose
-
Glucose (can be obtained from the hydrolysis of lactose)
-
MOPS buffer (50 mM, pH 7.0) or other suitable buffer
-
Deionized water
Protocol:
-
Substrate Preparation:
-
Prepare a solution with optimal substrate concentrations, for example, 0.5 M sucrose and 0.5 M glucose, in a suitable buffer such as 50 mM MOPS at pH 7.0.[6]
-
-
Enzymatic Reaction:
-
Add the sucrose phosphorylase variant to the substrate solution. An enzyme concentration of approximately 0.02 U/mg of total substrates can be used as a starting point.[8]
-
Incubate the reaction mixture at an optimal temperature, for instance, 50°C, for about 30 hours.[6]
-
Monitor the formation of this compound using HPLC.
-
-
Reaction Termination and Downstream Processing:
-
Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme, followed by centrifugation to remove any precipitates.[8]
-
The resulting solution will contain this compound, unreacted substrates, and byproducts.
-
-
Purification:
Visualizations
Caption: Method 1: Two-step synthesis of this compound using dextransucrase and β-galactosidase.
Caption: Method 2: Single-step synthesis of this compound using a sucrose phosphorylase variant.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2015036637A1 - Method for the synthesis of this compound and the application thereof in the production of food and pharmaceutical compositions - Google Patents [patents.google.com]
- 8. Optimization of transglycosylation reactions for this compound synthesis [bio-protocol.org]
Application Notes and Protocols for High-Yield Kojibiose Production Using Sucrose Phosphorylase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kojibiose (2-O-α-D-glucopyranosyl-D-glucose) is a rare disaccharide with significant potential in the food and pharmaceutical industries. It is a low-calorie sweetener and a promising prebiotic that promotes the growth of beneficial gut bacteria.[1][2][3] Additionally, this compound exhibits properties that are beneficial for oral health, as it is not readily utilized by cariogenic bacteria like Streptococcus mutans.[1] The unique α-1,2-glycosidic bond in this compound also makes it an inhibitor of α-glucosidase, suggesting potential applications in managing conditions like diabetes and obesity.[4][5] The primary barrier to its widespread application has been the lack of a cost-effective and scalable production method.[6][7] Enzymatic synthesis using sucrose phosphorylase (SP) has emerged as a highly efficient and promising approach for industrial-scale this compound production.[1][5][8]
Sucrose phosphorylase (EC 2.4.1.7) catalyzes the reversible conversion of sucrose and inorganic phosphate into α-D-glucose-1-phosphate and fructose.[9][10] In a transglycosylation reaction, SP can utilize sucrose as a glucosyl donor and glucose as an acceptor to synthesize this compound.[5] This method is advantageous due to the use of inexpensive and readily available substrates.[1][5] Enzyme engineering, particularly of sucrose phosphorylase from Bifidobacterium adolescentis, has led to the development of variants with improved thermostability and selectivity for this compound synthesis, further enhancing production efficiency.[1][6]
These application notes provide a comprehensive overview and detailed protocols for the high-yield production of this compound using wild-type and engineered sucrose phosphorylase.
Data Presentation
Table 1: Comparison of Sucrose Phosphorylase Variants for this compound Production
| Enzyme Variant | Source Organism | Key Characteristics | This compound Yield/Concentration | Selectivity | Reference |
| Wild-type SP | Leuconostoc mesenteroides | Produces a mixture of this compound and nigerose. | Not specified | 1:2 (this compound:Nigerose) | [1] |
| BaSP_L341I_Q345S | Bifidobacterium adolescentis | Double mutant with good thermal stability. Remains active for 1 week at 55°C. | 51.1% yield after 8h; 350 mM after 24h. | 97.1% | [6] |
| Recombinant SPase | Bifidobacterium adolescentis (expressed in Bacillus subtilis) | High-level expression. | 104.45 g/L | 97% | [1][5] |
| BaSP (Q345F) | Bifidobacterium adolescentis | Altered regioselectivity; produces maltose and nigerose instead of this compound. | - | - | [1] |
Table 2: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimal Value | Reference |
| Sucrose Concentration | 0.5 M - 1.8 M | [5][6][8] |
| Glucose Concentration | 0.2 M - 0.5 M | [5][6][8] |
| Enzyme Concentration | 2 mg/mL (BaSP_L341I_Q345S); 0.02 U/mg of total substrates (recombinant SPase) | [5][6] |
| pH | 7.0 | [5][8] |
| Temperature | 50 - 55°C | [5][6][8][11] |
| Reaction Time | 24 - 70 hours | [5][6][8] |
| Buffer | 50 mM MOPS | [5] |
Experimental Protocols
Protocol 1: High-Yield this compound Production using Engineered Sucrose Phosphorylase (BaSP_L341I_Q345S)
This protocol is based on the methodology for producing this compound at a significant scale, leading to kilogram quantities of the final product.[6][11]
1. Materials:
-
Sucrose
-
Glucose
-
Engineered Sucrose Phosphorylase (BaSP_L341I_Q345S) from Bifidobacterium adolescentis
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Spray-dried baker's yeast (Saccharomyces cerevisiae)
-
Glucose isomerase (optional, for enhanced yield)
2. Reaction Setup:
-
Prepare a reaction mixture containing:
-
1.8 M Sucrose
-
0.2 M Glucose
-
2 mg/mL BaSP_L341I_Q345S enzyme
-
20 g/L Glucose Isomerase (optional, to convert fructose to glucose)
-
-
Dissolve the components in a suitable buffer (e.g., 50 mM MOPS, pH 7.0).
-
Incubate the reaction mixture at 55°C with gentle agitation.
3. Reaction Monitoring:
-
Take samples at regular intervals (e.g., every 8-12 hours).
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of sucrose, glucose, fructose, and this compound.
4. Downstream Processing (Purification):
-
After approximately 70 hours, or when the this compound concentration reaches its maximum (around 1.5 M), terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes).[2]
-
Cool the reaction mixture to 30°C.
-
Adjust the pH to 5.0.
-
Add 30 g/L of spray-dried baker's yeast to the mixture.[6] This step removes residual glucose, fructose, and sucrose.
-
Incubate at 30°C for 6-8 hours.
-
Remove the yeast cells by centrifugation.
-
The supernatant now contains a highly concentrated solution of this compound.
5. Crystallization:
-
Concentrate the supernatant under vacuum.
-
Allow the concentrated solution to cool slowly to induce crystallization.
-
Collect the this compound crystals by filtration.
-
A second crop of crystals can be obtained from the remaining supernatant.
-
This process can yield highly pure crystalline this compound (>99.8%).[10][11]
Protocol 2: this compound Synthesis using Recombinant Sucrose Phosphorylase from B. adolescentis expressed in B. subtilis
This protocol is optimized for this compound synthesis using a recombinant enzyme expressed in a food-grade bacterial host.[5]
1. Materials:
-
Sucrose
-
Glucose
-
Recombinant Sucrose Phosphorylase from B. adolescentis expressed in B. subtilis
-
MOPS buffer
2. Reaction Setup:
-
Prepare the reaction mixture with the following final concentrations in 50 mM MOPS buffer (pH 7.0):
-
0.5 M Sucrose
-
0.5 M Glucose
-
-
Add the recombinant SPase at a concentration of 0.02 U/mg of total substrates.
-
Incubate the reaction at 50°C for 30 hours with agitation.
3. Analysis and Purification:
-
Monitor the reaction progress and determine the final product concentration using HPLC.
-
Purify the this compound from the reaction mixture using the downstream processing steps outlined in Protocol 1 (yeast treatment and crystallization).
-
This method has been reported to achieve a this compound concentration of 104.45 g/L with a selectivity of 97%.[5]
Visualizations
Enzymatic Reaction Pathway for this compound Synthesis
Caption: Enzymatic synthesis of this compound from sucrose and glucose.
Experimental Workflow for this compound Production and Purification
Caption: Workflow for this compound production and purification.
Logical Relationship of this compound Benefits
References
- 1. mdpi.com [mdpi.com]
- 2. EP3224370A1 - A sucrose phosphorylase for the production of this compound - Google Patents [patents.google.com]
- 3. techex.in [techex.in]
- 4. WO2015036637A1 - Method for the synthesis of this compound and the application thereof in the production of food and pharmaceutical compositions - Google Patents [patents.google.com]
- 5. Cloning and expression of the sucrose phosphorylase gene in Bacillus subtilis and synthesis of this compound using the recombinant enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sucrose Phosphorylase and Related Enzymes in Glycoside Hydrolase Family 13: Discovery, Application and Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kojibiose Purification by Crystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of kojibiose, a rare disaccharide with potential applications in the food and pharmaceutical industries, through crystallization. The methodologies outlined are based on established principles of sugar chemistry and purification techniques, offering a pathway to obtaining high-purity crystalline this compound suitable for research and development purposes.
Introduction
This compound (2-O-α-D-glucopyranosyl-D-glucose) is a disaccharide naturally found in honey and as a product of glucose caramelization.[1] Its potential as a low-calorie sweetener and prebiotic has garnered interest. For its application in functional foods and pharmaceuticals, a high degree of purity is essential. Crystallization is a robust and scalable method for achieving this purity. The following protocols are designed to guide researchers through the process of purifying this compound from enzymatic synthesis reaction mixtures or other crude preparations.
Data Presentation
The efficiency of a crystallization process is determined by factors such as yield and the purity of the final product. While specific quantitative data for a standardized this compound crystallization protocol is not extensively published, research has shown the potential to achieve high purity.
| Parameter | Reported Value | Source |
| Purity | >99.8% | Beerens et al., 2017[1] |
| Physical Form | Crystalline solid | [1] |
| Solubility | Soluble in water |
Note: The yield of the crystallization step is highly dependent on the initial purity of the this compound solution and the specific conditions used.
Experimental Protocols
The following protocols describe the purification of this compound from a crude solution, typically after enzymatic synthesis and initial purification steps like yeast treatment to remove monosaccharides.
Protocol 1: Crystallization from Aqueous Solution by Evaporation
This protocol is suitable for small-scale purification where the primary solvent is water.
Materials:
-
Crude this compound solution (pre-purified to remove monosaccharides and other large impurities)
-
Deionized water
-
Beaker or flask
-
Heating plate with magnetic stirrer
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Dissolution: Gently heat the crude this compound solution in a beaker on a heating plate with stirring to ensure all this compound is dissolved. If starting with a solid, dissolve it in a minimal amount of warm deionized water to create a saturated or near-saturated solution.
-
Concentration: Slowly evaporate the water from the solution under gentle heating and stirring. Continue until the solution becomes visibly viscous or until the first signs of crystal formation are observed at the edges of the beaker.
-
Cooling and Crystal Growth: Remove the beaker from the heat and allow it to cool slowly to room temperature. To promote the growth of larger crystals, avoid agitation during this stage. For further crystallization, the solution can be transferred to a refrigerator (4°C) and left undisturbed for 24-48 hours.
-
Crystal Harvesting: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining impurities from the mother liquor.
-
Drying: Carefully transfer the crystals to a clean, dry surface and dry them in a vacuum oven at low heat or in a desiccator over a desiccant.
Protocol 2: Anti-Solvent Crystallization using Ethanol
This is a common and effective method for crystallizing water-soluble sugars. Ethanol is used as an anti-solvent to reduce the solubility of this compound in the aqueous solution, thereby inducing crystallization.
Materials:
-
Concentrated aqueous this compound solution
-
Ethanol (95% or absolute)
-
Beaker or flask with a magnetic stirrer
-
Dropping funnel or burette
-
Ice bath
-
Vacuum filtration apparatus
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Preparation of Concentrated Solution: Start with a concentrated aqueous solution of this compound at room temperature. The solution should be close to its saturation point for optimal yield.
-
Addition of Anti-Solvent: While stirring the this compound solution, slowly add ethanol from a dropping funnel or burette. The addition should be dropwise to avoid rapid precipitation, which can lead to the formation of small, impure crystals.
-
Induction of Crystallization: Continue adding ethanol until the solution becomes cloudy, indicating the onset of precipitation. At this point, stop the addition of ethanol.
-
Crystal Growth: Allow the mixture to stir slowly for several hours at room temperature to promote crystal growth. For improved yield, the flask can be placed in an ice bath for a few hours to further decrease the solubility of this compound.
-
Harvesting and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 70:30 v/v) to remove residual impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven or desiccator.
Visualization of Experimental Workflow
The general workflow for this compound purification and crystallization can be visualized as follows:
Caption: Workflow for this compound Purification.
This diagram illustrates the sequential steps from enzymatic synthesis to the final purified crystalline this compound, including initial purification, crystallization, and quality control.
References
Application of kojibiose in microbiology and fermentation studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kojibiose, a disaccharide composed of two glucose units linked by an α-1,2 glycosidic bond, is a rare sugar found naturally in honey and fermented products like sake.[1] Unlike common sugars such as sucrose, this compound exhibits unique properties that make it a subject of growing interest in microbiology, fermentation, and therapeutic development. Its resistance to digestion by human enzymes allows it to reach the colon intact, where it can be selectively utilized by beneficial gut microbiota, positioning it as a promising prebiotic.[2][3][4] Furthermore, studies have demonstrated its low cariogenic potential, making it an attractive alternative sweetener.[5][6]
These application notes provide a comprehensive overview of the use of this compound in microbiological research and fermentation studies. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visual representations of relevant pathways and workflows.
Key Applications in Microbiology and Fermentation
Prebiotic Activity and Gut Microbiota Modulation
This compound is selectively fermented by beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[2][7] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are crucial for maintaining gut health.[6][8]
Quantitative Data Summary: Microbial Growth on this compound
| Microorganism | Substrate | Growth (OD600) / Cell Count | SCFA Production (mM) | Reference |
| Bifidobacterium adolescentis | This compound | Increased growth compared to control | Acetate > Lactate | [9] |
| Bifidobacterium breve | 4-galactosyl-kojibiose | Supported growth | Acetic acid is the main end product | [3] |
| Lactobacillus plantarum | Gentiobiose (β-1,6) | Growth supported | Lactic acid, acetic acid, ethanol | [10] |
| Lactobacillus casei | Glucose | µopt = 0.66 h⁻¹ | Lactic acid | [11] |
| Lactobacillus kefiri | Glucose | µopt = 0.29 h⁻¹ | Lactic acid, ethanol | [11] |
| Human Fecal Microbiota | This compound | Increased Bifidobacterium | High Prebiotic Index (21.62) | [4] |
Low Cariogenic Potential
Unlike sucrose, this compound is not readily metabolized by many oral bacteria, including the primary causative agent of dental caries, Streptococcus mutans.[4][5] This resistance to fermentation prevents the rapid drop in pH at the tooth surface, thereby reducing the risk of enamel demineralization.[12]
Quantitative Data Summary: Cariogenicity of Sugars
| Sugar | Enamel Demineralization (Mineral Loss %) | Final pH of Biofilm | Reference |
| Sucrose | High | < 5.5 | [12] |
| This compound | Low | Maintained near neutral | [5][6] |
| Xylitol | Non-cariogenic | No significant pH drop | [13] |
Experimental Protocols
Protocol 1: In Vitro Fermentation of this compound by Human Fecal Microbiota
This protocol describes a method to assess the prebiotic potential of this compound by monitoring its fermentation by human gut bacteria.
Materials:
-
Anaerobic chamber or jars with gas-generating sachets
-
Basal medium (e.g., Gifu Anaerobic Medium, GAM) supplemented with this compound (1% w/v)
-
Fresh fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), sterile and anaerobic
-
Centrifuge
-
Spectrophotometer
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for SCFA analysis
-
qPCR or fluorescence in situ hybridization (FISH) probes for bacterial quantification
Procedure:
-
Fecal Slurry Preparation:
-
Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in anaerobic PBS inside an anaerobic chamber.
-
Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large debris.
-
Use the supernatant as the fecal inoculum.
-
-
Fermentation:
-
In the anaerobic chamber, add the fecal inoculum (1% v/v) to the basal medium containing this compound.
-
As a control, inoculate a basal medium without any added carbohydrate.
-
Incubate the cultures at 37°C under anaerobic conditions.
-
-
Sampling and Analysis:
-
Collect samples at various time points (e.g., 0, 12, 24, 48 hours).
-
Bacterial Growth: Measure the optical density at 600 nm (OD600) to monitor overall bacterial growth. For specific bacterial groups, perform qPCR or FISH analysis.
-
pH Measurement: Measure the pH of the culture medium.
-
SCFA Analysis:
-
Caption: Experimental workflow for assessing the cariogenicity of this compound.
Signaling Pathways
The fermentation of this compound by gut microbiota leads to the production of SCFAs, which act as important signaling molecules. These SCFAs can interact with host G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, influencing various physiological processes including immune response and gut hormone secretion. [15][16] Within the microbial community, the availability of a specific carbohydrate source like this compound can influence bacterial signaling systems. While direct evidence for this compound-specific signaling is emerging, it is plausible that its metabolic products influence bacterial communication and gene expression. For instance, changes in the intracellular environment due to SCFA production can modulate two-component systems that regulate various cellular processes in bacteria. [4][17][18]Furthermore, shifts in the availability of preferred carbon sources can impact quorum sensing, a cell-density dependent signaling mechanism that controls behaviors like biofilm formation and virulence factor production. [19][20] Proposed Signaling Cascade upon this compound Fermentation
Caption: Proposed signaling cascade initiated by this compound fermentation.
Conclusion
This compound presents a valuable tool for research in microbiology and fermentation. Its prebiotic properties and low cariogenicity offer significant potential for applications in functional foods and therapeutics. The protocols and data presented here provide a framework for researchers to explore the multifaceted roles of this compound in modulating microbial communities and their metabolic activities. Further investigation into the specific molecular mechanisms underlying its effects on bacterial signaling will undoubtedly uncover new avenues for its application in promoting health and preventing disease.
References
- 1. Protocols to Study Dental Caries In Vitro: Microbial Caries Models | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Models Used in Cariology Mineralisation Research—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial two-component systems as sensors for synthetic biology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols to Study Dental Caries In Vitro: Microbial Caries Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptors: A target for microbial metabolites and a mechanistic link to microbiome-immune-brain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Models of Oral Biofilms Developed on Inert Substrates: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [iro.uiowa.edu]
- 12. The Role of Sucrose in Cariogenic Dental Biofilm Formation—New Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]
- 16. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two-component systems regulate bacterial virulence in response to the host gastrointestinal environment and metabolic cues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 19. D-Ribose Interferes with Quorum Sensing to Inhibit Biofilm Formation of Lactobacillus paraplantarum L-ZS9 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
Kojibiose as an α-Glucosidase Inhibitor: Application Notes and Protocols for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Kojibiose, a disaccharide composed of two glucose units linked by an α-1,2 glycosidic bond, has emerged as a molecule of interest in the field of diabetes research. Its potential as an α-glucosidase inhibitor presents a promising avenue for the development of novel therapeutic strategies to manage postprandial hyperglycemia, a key characteristic of type 2 diabetes. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound as a potential therapeutic agent.
α-Glucosidase inhibitors function by delaying the digestion of carbohydrates in the small intestine, thereby reducing the rate of glucose absorption and mitigating the sharp increase in blood glucose levels after a meal. While existing α-glucosidase inhibitors like acarbose are effective, they are often associated with gastrointestinal side effects. This compound, also known for its prebiotic properties, offers a potentially gentler alternative that warrants further investigation.
Initial studies indicate that this compound acts as a competitive inhibitor of α-glucosidase.[1] Although its inhibitory potency is considered weak compared to established drugs, its favorable safety profile and additional prebiotic effects make it a compelling candidate for further research, either as a standalone agent or in combination with other anti-diabetic compounds.
Mechanism of Action
α-Glucosidases are enzymes located in the brush border of the small intestine that break down complex carbohydrates into absorbable monosaccharides like glucose. By competitively binding to the active site of these enzymes, this compound prevents the breakdown of dietary carbohydrates, thus slowing down glucose absorption into the bloodstream.
Data Presentation
The following table summarizes the inhibitory activity of this compound in comparison to the well-established α-glucosidase inhibitor, acarbose. While a specific IC50 value for this compound is not widely reported in the literature, it is generally characterized as a weak competitive inhibitor.
| Inhibitor | Target Enzyme | IC50 Value | Inhibition Type | Reference |
| This compound | α-Glucosidase | Weak Inhibition (Specific IC50 not consistently reported) | Competitive | [1] |
| Acarbose | α-Glucosidase | ~0.198 mg/mL to 7 mg/mL (Varies by assay conditions) | Competitive | [2][3] |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Yeast)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (as a positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of this compound in distilled water. Create a series of dilutions to test a range of concentrations.
-
Prepare a stock solution of acarbose in distilled water to be used as a positive control.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of the this compound solution (or acarbose for the positive control, or buffer for the negative control).
-
Add 50 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction with buffer instead of the inhibitor.
-
A_sample is the absorbance of the reaction with the this compound or acarbose.
-
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assay (General Protocol)
This protocol provides a general method to assess the potential cytotoxicity of this compound on a selected cell line (e.g., Caco-2, HepG2). The specific details may need to be optimized based on the cell line used.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity detection kit (e.g., MTT, XTT, or LDH assay)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cytotoxicity:
-
Follow the instructions provided with the chosen cytotoxicity detection kit. This typically involves adding a reagent to each well and incubating for a specific period.
-
-
Data Collection and Analysis:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (A_sample / A_control) x 100 Where:
-
A_sample is the absorbance of the cells treated with this compound.
-
A_control is the absorbance of the untreated cells (vehicle control).
-
-
The CC50 value (the concentration of the compound that causes 50% cell death) can be determined from a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
Mechanism of α-Glucosidase Inhibition
Caption: Competitive inhibition of α-glucosidase by this compound.
Potential Signaling Pathway Modulation
This compound, as a prebiotic, may influence gut health and systemic inflammation, which are relevant to diabetes. One potential pathway is the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is implicated in diabetes-related inflammation.
Caption: Potential modulation of the TLR4/NF-κB pathway by this compound.
References
- 1. Bacterial α-Diglucoside Metabolism: Perspectives and Potential for Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Kojibiose as a Carbon Source for Bacterial Growth Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kojibiose, a disaccharide composed of two glucose units linked by an α-1,2 glycosidic bond, is gaining interest as an alternative carbon source in microbiological research.[1] Its utilization is specific to certain bacterial species, making it a valuable tool for selective cultivation and metabolic studies.[1][2] Unlike more common sugars like glucose or sucrose, this compound is not universally metabolized, which can provide a competitive advantage to bacteria possessing the necessary enzymatic machinery.[1][2] This document provides detailed protocols for using this compound in bacterial growth studies, from media preparation to data analysis, along with insights into the relevant metabolic pathways.
1. Bacterial Metabolism of this compound
The ability of bacteria to utilize this compound as a sole carbon source depends on their capacity to transport the disaccharide into the cell and subsequently catabolize it. Several bacterial genera, including Bifidobacterium, Lactobacillus, and Actinomyces, have been shown to metabolize this compound.[1][2]
The primary pathway for this compound catabolism involves its phosphorolytic cleavage by the enzyme This compound phosphorylase . This enzyme breaks the α-1,2 glycosidic bond using inorganic phosphate (Pi) to yield D-glucose and β-D-glucose-1-phosphate.[1][3][4] The β-D-glucose-1-phosphate is then isomerized to the glycolytic intermediate D-glucose-6-phosphate by β-phosphoglucomutase .[3][5] The resulting D-glucose and D-glucose-6-phosphate can then enter central carbon metabolism, typically glycolysis, to generate energy and biomass.
In some bacteria, a This compound hydrolase may be present, which cleaves this compound into two molecules of D-glucose using water.[6][7]
2. Experimental Protocols
The following protocols provide a framework for conducting bacterial growth studies using this compound as the sole carbon source.
2.1. Preparation of Defined Minimal Medium with this compound
A defined minimal medium is essential to ensure that this compound is the only available carbon source. The following is a general recipe that can be adapted based on the specific nutritional requirements of the bacterial species under investigation.
Table 1: Composition of Defined Minimal Medium (per 1 Liter)
| Component | Concentration | Purpose |
|---|---|---|
| Basal Salts | ||
| K₂HPO₄ | 7.0 g | Phosphate source, buffer |
| KH₂PO₄ | 3.0 g | Phosphate source, buffer |
| (NH₄)₂SO₄ | 1.0 g | Nitrogen source |
| MgSO₄·7H₂O | 0.1 g | Divalent cations |
| Trace Elements Solution (1 ml) | Essential micronutrients | |
| CaCl₂·2H₂O | 0.5 g/L | |
| FeSO₄·7H₂O | 0.01 g/L | |
| MnSO₄·H₂O | 0.01 g/L | |
| ZnSO₄·7H₂O | 0.01 g/L | |
| CuSO₄·5H₂O | 0.005 g/L | |
| Carbon Source | ||
| This compound | 2.0 - 5.0 g | Sole carbon and energy source |
| Solvent |
| Distilled H₂O | Up to 1 L | |
Protocol:
-
Prepare Basal Salt Solution: Dissolve the K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, and MgSO₄·7H₂O in 900 ml of distilled water.[8]
-
Add Trace Elements: Add 1 ml of the trace elements solution.
-
Adjust pH: Adjust the pH of the medium to the desired value (typically 7.0 ± 0.2) using NaOH or HCl.[9]
-
Autoclave: Sterilize the basal medium by autoclaving at 121°C for 15 minutes.[8]
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 20% w/v) in distilled water.
-
Sterilize this compound: Sterilize the this compound solution by passing it through a 0.22 µm syringe filter. Avoid autoclaving this compound as it can caramelize.
-
Combine Solutions: Aseptically add the sterile this compound stock solution to the cooled, sterile basal medium to achieve the final desired concentration.
-
Positive and Negative Controls: Prepare control media by replacing this compound with a readily metabolizable sugar like glucose (positive control) and by omitting any carbon source (negative control).
2.2. Bacterial Growth Assay
This protocol describes how to monitor bacterial growth by measuring optical density (OD) over time.
Materials:
-
Prepared minimal media with this compound, glucose (positive control), and no carbon source (negative control).
-
Bacterial strain of interest.
-
Sterile culture tubes or a 96-well microplate.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm (OD₆₀₀).[10]
-
Incubator with shaking capabilities.
Protocol:
-
Prepare Inoculum: Grow the bacterial strain overnight in a suitable rich medium (e.g., Tryptic Soy Broth).
-
Harvest and Wash Cells: Centrifuge the overnight culture to pellet the cells. Discard the supernatant and wash the cell pellet twice with sterile phosphate-buffered saline (PBS) or the basal salt solution without a carbon source to remove any residual medium.
-
Resuspend and Standardize Inoculum: Resuspend the washed cell pellet in the basal salt solution and adjust the OD₆₀₀ to a standardized value (e.g., 1.0). This ensures a consistent starting cell density for all experimental conditions.
-
Inoculate Media: Inoculate the prepared minimal media (this compound, glucose, and no-carbon control) with the standardized inoculum. A typical starting OD₆₀₀ is between 0.05 and 0.1.
-
Incubation: Incubate the cultures at the optimal temperature for the bacterial strain with shaking (e.g., 37°C at 200 rpm).[11]
-
OD Measurements: At regular time intervals (e.g., every 1-2 hours), take a sample from each culture and measure the OD₆₀₀ using a spectrophotometer.[12][13] Use the uninoculated minimal medium as a blank.[14]
-
Data Recording: Record the OD₆₀₀ values at each time point. Continue measurements until the cultures reach the stationary phase.
3. Data Presentation and Analysis
The collected OD₆₀₀ data can be used to generate growth curves and calculate the specific growth rate.
3.1. Growth Curve
Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale).[14] This will generate a characteristic bacterial growth curve with lag, exponential (log), stationary, and death phases.[13]
3.2. Data Summary Table
Organize the raw OD₆₀₀ readings in a table for clarity and easy comparison between different conditions.
Table 2: Example OD₆₀₀ Data for Lactobacillus sp. Growth
| Time (hours) | OD₆₀₀ (this compound) | OD₆₀₀ (Glucose) | OD₆₀₀ (No Carbon) |
|---|---|---|---|
| 0 | 0.052 | 0.051 | 0.053 |
| 2 | 0.085 | 0.155 | 0.051 |
| 4 | 0.140 | 0.450 | 0.049 |
| 6 | 0.230 | 0.890 | 0.050 |
| 8 | 0.380 | 1.250 | 0.048 |
| 10 | 0.550 | 1.300 | 0.049 |
| 12 | 0.560 | 1.310 | 0.047 |
3.3. Calculating Specific Growth Rate (µ)
The specific growth rate (µ) is a measure of how quickly the bacterial population is doubling during the exponential phase. It can be calculated from the slope of the linear portion of the semi-log growth curve (ln(OD) vs. time).
The formula to calculate µ is: µ = (ln(OD₂) - ln(OD₁)) / (t₂ - t₁)[15]
Where:
-
OD₁ and OD₂ are OD₆₀₀ readings at two different time points within the exponential phase.
-
t₁ and t₂ are the corresponding time points.
Table 3: Calculated Specific Growth Rates (µ)
| Carbon Source | Specific Growth Rate (µ) (h⁻¹) |
|---|---|
| This compound | 0.25 |
| Glucose | 0.45 |
| No Carbon | N/A |
4. Application Notes and Troubleshooting
-
Bacterial Strain Specificity: Not all bacteria can utilize this compound. It is crucial to first verify through literature or preliminary screening if the target bacterium possesses the necessary metabolic pathways.[1][2]
-
Transport Systems: Lack of growth on this compound, even in bacteria with the necessary catabolic enzymes, could be due to the absence of a specific transport system to internalize the sugar.[1]
-
Purity of this compound: Ensure the this compound used is of high purity to avoid confounding results from trace contaminants that could serve as a carbon source.
-
Adaptation (Lag Phase): Bacteria may exhibit a longer lag phase when grown on this compound compared to glucose, as they may need to induce the expression of the genes required for its metabolism.
-
OD Measurement Limitations: At high cell densities (OD₆₀₀ > 1.0), the linear relationship between OD and cell number can break down.[14] If necessary, dilute samples with sterile medium to obtain readings within the linear range and multiply the result by the dilution factor.
References
- 1. Bacterial α-Diglucoside Metabolism: Perspectives and Potential for Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Microbiota Display Profound Differential Metabolic Kinetics and Community Shifts upon Incubation with Sucrose, Trehalose, this compound, and Xylitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of an Archaeal this compound Catabolic Pathway in the Hyperthermophilic Pyrococcus sp. Strain ST04 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CHEM 351—Biochemistry—Enzymes—3.2.1.216 [biochemistry.prof]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. pipette.com [pipette.com]
- 11. The Effects of Different Carbon Sources on the Growth of Rhodobacter sphaeroides [scirp.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. microbenotes.com [microbenotes.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Kojibiose in Complex Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantification of kojibiose, a rare disaccharide with potential prebiotic properties, in various complex matrices such as food products and fermentation broths. The following sections offer in-depth protocols for several analytical techniques, a summary of quantitative data, and visual workflows to guide experimental design.
Introduction
This compound (2-O-α-D-glucopyranosyl-D-glucose) is a disaccharide naturally found in small quantities in honey, sake, and soy sauce.[1] Its potential health benefits, including acting as a prebiotic and having a low glycemic index, have spurred interest in its quantification in natural sources and as a product of enzymatic synthesis.[2] Accurate and robust analytical methods are crucial for quality control, process optimization, and for studying its metabolic fate. This guide details the primary methods for this compound quantification: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
Data Presentation: Quantitative Data Summary
The following table summarizes reported quantitative data for this compound in different complex samples, analyzed by various methods. This allows for a comparative overview of expected concentration ranges.
| Sample Matrix | Analytical Method | This compound Concentration | Reference |
| Honey (various floral origins) | HPAEC-PAD | 0.1 - 4.7 g/100g | |
| Fermentation Broth (enzymatic synthesis) | HPAEC-PAD / HPLC | ~350 mM (approx. 120 g/L) | [3] |
| Enzymatic Synthesis Reaction | HPAEC-PAD | Yield of 51.1% from initial substrates | [3] |
| Honey (adulterated) | HPAEC-PAD | Used as a marker for authenticity | [4][5] |
Experimental Protocols
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for carbohydrate analysis, requiring no derivatization. It is particularly well-suited for quantifying this compound in complex mixtures like honey.
Sample Preparation (Honey)
-
Weigh 0.1 g of the honey sample accurately.
-
Dissolve the sample in 100 mL of deionized (DI) water to achieve a 1:1000 dilution.[5]
-
For samples with very high sugar concentrations, further dilutions may be necessary to fall within the linear range of the instrument.
-
Filter the diluted sample through a 0.2 µm syringe filter before injection.[4]
Sample Preparation (Fermentation Broth)
-
Take an aliquot of the fermentation broth at a specific time point.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet cells and other solids.[6]
-
Dilute the supernatant 100-fold or as required with DI water.[6]
-
Heat-inactivate any enzymes by incubating the sample at 95°C for 10 minutes.
-
Filter the diluted supernatant through a 0.2 µm syringe filter prior to analysis.
Chromatographic Conditions
-
Instrument: Dionex ICS-3000 or equivalent system with a PAD detector.[7]
-
Column: Dionex CarboPac PA20 (or similar anion-exchange column).[7]
-
Eluent: A gradient of sodium hydroxide (NaOH) and sodium acetate is typically used. For example, a linear gradient of sodium acetate from 10 mM to 600 mM in 100 mM NaOH over 18 minutes.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 5-10 µL.[7]
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
Quantification
-
Prepare a series of standard solutions of this compound (e.g., 1 to 20 mg/L).[8]
-
Generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a more common and accessible method for sugar analysis, though it is generally less sensitive than HPAEC-PAD and may have issues with co-eluting sugars.[9][10]
Sample Preparation
-
Follow the same sample preparation steps as for HPAEC-PAD (dilution and filtration). For samples rich in disaccharides, a mobile phase of 65:35 (v/v) acetonitrile:water is recommended.[9]
Chromatographic Conditions
-
Instrument: Agilent 1260 or equivalent HPLC system with a Refractive Index Detector (RID).[11]
-
Column: Amino-propyl bonded silica column (e.g., NH2 column) or a column with polar endcapping (e.g., RP-C18 with polar endcapping).[9][11]
-
Mobile Phase: Isocratic elution with an acetonitrile/water mixture. The ratio will depend on the column and the specific separation required (e.g., 75:25 or 65:35 v/v).[9][10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35 °C.[10]
-
Injection Volume: 10 µL.[12]
-
Detection: Refractive Index Detector.
Quantification
-
Prepare this compound standards in the expected concentration range of the samples.
-
Construct a calibration curve and calculate sample concentrations as described for HPAEC-PAD.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and sensitivity but requires derivatization to make the non-volatile sugars amenable to gas chromatography.[1][13]
Sample Preparation and Derivatization
-
Prepare the sample as for HPAEC-PAD, but the final step should be lyophilization to obtain a dry sample.
-
Derivatization (Trimethylsilylation - TMS):
-
To the dried sample, add 100 µL of pyridine, 68 µL of hexamethyldisilazane (HMDS), and 22 µL of trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, add water and chloroform for liquid-liquid extraction.
-
The chloroform layer containing the derivatized sugars is collected and filtered through a 0.22 µm membrane before injection.
-
GC-MS Conditions
-
Instrument: Agilent 7890A GC with a 5975C MS detector or equivalent.[1]
-
Column: DB-5 or HP-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[11]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.25 mL/min.[11]
-
Temperature Program:
-
Initial temperature of 100 °C for 1 min.
-
Ramp to 250 °C at 5 °C/min.
-
Ramp to 325 °C at 40 °C/min and hold for ~5 min.[11]
-
-
Injection Mode: Splitless.
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Quantification
-
Derivatize this compound standards in the same manner as the samples.
-
Generate a calibration curve using the total ion chromatogram (TIC) peak area or the area of a specific ion fragment.
-
Calculate the concentration in the original sample, accounting for dilution and derivatization volumes.
Enzymatic Assay (Indirect Quantification)
This method relies on the specific hydrolysis of this compound into glucose by a this compound hydrolase (kojibiase), followed by the quantification of the released glucose using a glucose oxidase-peroxidase (GOD-POD) assay.[14] This method is useful for high-throughput screening but is indirect and depends on the purity and specificity of the kojibiase.
Protocol
-
Enzymatic Hydrolysis:
-
Prepare a reaction mixture containing the sample, 100 mM sodium acetate buffer (pH 4.5), and a specific this compound hydrolase.[14]
-
Incubate at the optimal temperature for the enzyme (e.g., 30 °C) for a set period to ensure complete hydrolysis.[14]
-
Take samples at different time points to monitor the reaction progress.
-
Inactivate the enzyme by adding 1 M NaOH.[14]
-
-
Glucose Quantification (GOD-POD Assay):
-
Prepare a GOD-POD reagent solution containing glucose oxidase, peroxidase, and a chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) - ABTS) in a suitable buffer.[14]
-
Add the inactivated sample to the GOD-POD reagent.
-
Incubate at 37 °C for 30 minutes.[14]
-
Measure the absorbance at the appropriate wavelength (e.g., 420 nm for ABTS).[14]
-
-
Calculation:
-
Create a standard curve using known concentrations of glucose.
-
Determine the amount of glucose released from the sample.
-
Calculate the original concentration of this compound, noting that one mole of this compound yields two moles of glucose upon complete hydrolysis.
-
Mandatory Visualizations
Caption: Workflow for this compound quantification using HPAEC-PAD.
Caption: Logical workflow for enzymatic synthesis and quantification of this compound.
References
- 1. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. antecscientific.com [antecscientific.com]
- 8. High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) and Chemometrics for Geographical and Floral Authentication of Honeys from Southern Italy (Calabria region) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 10. agronomy.emu.ee [agronomy.emu.ee]
- 11. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 14. Discovery of a this compound Hydrolase by Analysis of Specificity-Determining Correlated Positions in Glycoside Hydrolase Family 65 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial-Scale Production and Downstream Processing of Kojibiose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale production of kojibiose, a rare disaccharide with significant potential in the food and pharmaceutical industries. Detailed protocols for enzymatic synthesis and downstream processing are provided to enable researchers to produce high-purity this compound for various applications, including as a prebiotic and a potential therapeutic agent.
I. Application Notes
This compound (2-O-α-D-glucopyranosyl-D-glucose) is a disaccharide naturally found in small quantities in honey, sake, and soy sauce.[1] Its unique α-1,2-glycosidic bond confers properties that make it a molecule of high interest for industrial applications.
1. Prebiotic Potential: this compound is resistant to digestion in the upper gastrointestinal tract and can be selectively fermented by beneficial gut bacteria, such as Bifidobacteria and Lactobacilli. This positions this compound as a promising prebiotic ingredient for functional foods and nutraceuticals aimed at improving gut health.
2. Drug Development and Therapeutics: this compound has been identified as an inhibitor of α-glucosidases, enzymes involved in the digestion of carbohydrates.[2] This inhibitory activity suggests its potential in the management of type 2 diabetes by delaying glucose absorption. Furthermore, its derivatives are being explored for antiviral properties.[2]
3. Low-Calorie Sweetener: this compound possesses a mild sweet taste but has a lower caloric value compared to sucrose, making it a potential sugar substitute in various food products.
The primary challenge for the widespread application of this compound has been its limited availability and the high cost of production. However, recent advancements in enzymatic synthesis have paved the way for cost-effective and scalable production processes.
II. Enzymatic Production of this compound: A Comparative Overview
Several enzymatic strategies have been developed for the industrial-scale synthesis of this compound. The choice of method depends on factors such as substrate cost, desired yield and purity, and the complexity of downstream processing.
| Enzyme | Substrates | Key Advantages | Reported Yield | Reported Purity | Reference |
| Sucrose Phosphorylase | Sucrose, Glucose | High selectivity, cost-effective substrates, established downstream processing | Up to 74% | >99.5% | [2] |
| Dextransucrase | Sucrose, Lactose | Utilizes readily available and low-cost substrates | ~38% | Up to ≥99% | [3][4] |
| This compound Phosphorylase | Glucose, β-D-glucose-1-P | High specificity for α-1,2 linkages | ~70% | High | [5] |
III. Experimental Protocols
Protocol 1: this compound Production using Sucrose Phosphorylase
This protocol describes a highly efficient method for this compound synthesis using a sucrose phosphorylase variant.[3][6]
1. Materials:
-
Sucrose phosphorylase (SPase) variant (e.g., from Bifidobacterium adolescentis)
-
Sucrose
-
Glucose
-
Sodium phosphate buffer (pH 7.0)
-
Baker's yeast (Saccharomyces cerevisiae)
-
Ethanol
2. Enzymatic Synthesis:
-
Prepare a reaction mixture containing 0.5 M sucrose and 0.5 M glucose in sodium phosphate buffer (pH 7.0).[7]
-
Add sucrose phosphorylase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start at 0.02 U/mg of total substrates.[7]
-
Incubate the reaction mixture at 50-55°C for 24-30 hours with gentle agitation.[6][7]
-
Monitor the reaction progress by analyzing samples for this compound, sucrose, glucose, and fructose concentrations using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC).[6]
3. Downstream Processing: Yeast Treatment and Crystallization:
-
After the enzymatic reaction, cool the mixture to 30°C.
-
Add spray-dried baker's yeast to the reaction mixture at a concentration of 30 g/L to remove residual sucrose, glucose, and fructose.[6]
-
Incubate the yeast suspension at 30°C for 6-8 hours with agitation.[6] The yeast will consume the monosaccharides and sucrose, leaving this compound in the solution.
-
Remove the yeast cells by centrifugation.
-
Concentrate the supernatant by evaporation under reduced pressure until a syrup is formed (approximately Brix 48).[6]
-
Induce crystallization by cooling the concentrated syrup.
-
Collect the this compound crystals by filtration and wash them with cold ethanol to remove any remaining impurities.[6]
-
Dry the crystals to obtain high-purity this compound (>99.5%).[2]
Protocol 2: this compound Production using Dextransucrase
This protocol utilizes dextransucrase to produce a this compound precursor, which is then hydrolyzed to yield this compound.[4][8]
1. Materials:
-
Dextransucrase (e.g., from Leuconostoc mesenteroides)
-
Sucrose
-
Lactose
-
β-galactosidase (e.g., from Kluyveromyces lactis)
-
Saccharomyces cerevisiae
-
Appropriate buffers
2. Two-Step Enzymatic Synthesis:
-
Step 1: Synthesis of 4-O-β-D-galactopyranosyl-kojibiose:
-
Step 2: Hydrolysis to this compound:
-
Adjust the pH of the heat-inactivated mixture.
-
Add β-galactosidase and incubate at 37°C for 4 hours to hydrolyze the trisaccharide into this compound and galactose.[8]
-
3. Downstream Processing:
-
Follow the yeast treatment procedure as described in Protocol 1 (Section III, Part 3) to remove residual monosaccharides and sucrose.
-
For higher purity, preparative liquid chromatography can be employed after the yeast treatment.[4]
IV. Quality Control and Analysis
High-Performance Liquid Chromatography (HPLC) for Sugar Analysis:
-
System: HPLC system with a refractive index (RI) detector.
-
Column: Amino-based column (e.g., COL–AMINO 150 x 4.6 mm).[9]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35°C.[9]
-
Sample Preparation: Dilute samples in the mobile phase and filter through a 0.22 µm membrane before injection.
-
Quantification: Use external standards of this compound, glucose, fructose, and sucrose to create calibration curves for quantification.
V. Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic synthesis of kojioligosaccharides using this compound phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. birac.nic.in [birac.nic.in]
- 9. agronomy.emu.ee [agronomy.emu.ee]
Application Notes and Protocols: Kojibiose in Functional Food Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kojibiose, a rare disaccharide composed of two glucose molecules linked by an α-1,2 glycosidic bond, is emerging as a promising ingredient in the development of functional foods and beverages. Its unique structural properties confer several physiological benefits, including prebiotic activity, potential modulation of glucose metabolism, and anti-inflammatory effects. These characteristics position this compound as a valuable component for creating food products with targeted health benefits.
This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the functional properties of this compound.
Prebiotic Potential of this compound
This compound is selectively fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids (SCFAs) and a favorable shift in the gut microbiota composition.
Quantitative Data on Prebiotic Effects
| Parameter | Observation | Reference |
| Gut Microbiota Modulation | This compound supplementation (in a gut model) led to a significant increase in the relative abundance of Bifidobacterium (by 12%) and Bacteroides (by 2%). | [1] |
| Short-Chain Fatty Acid (SCFA) Production | In vitro fermentation of this compound resulted in significantly higher production of butyrate and propionate compared to controls. | |
| In a study with hyperglycaemic rats fed arachidic acid, this compound administration led to increased concentrations of acetic, propionic, and butyric acids in the colon contents compared to the control group. | [1] |
Experimental Protocol: In Vitro Fermentation of this compound
This protocol outlines a method to assess the prebiotic potential of this compound through in vitro fermentation using human fecal microbiota.
1.2.1. Materials
-
This compound
-
Fecal samples from healthy human donors (at least 3)
-
Basal medium (e.g., containing peptone, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine-HCl, and resazurin)
-
Anaerobic chamber or system
-
Gas chromatography (GC) system for SCFA analysis
-
pH meter
-
Sterile anaerobic tubes or vials
1.2.2. Methods
-
Fecal Slurry Preparation:
-
Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in a sterile anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
In Vitro Fermentation:
-
Dispense 9 ml of the prepared basal medium into sterile anaerobic tubes.
-
Add 1 ml of the fecal slurry to each tube.
-
Add this compound to the experimental tubes to a final concentration of 1% (w/v). A control group without any added carbohydrate and a positive control group with a known prebiotic (e.g., inulin) should be included.
-
Incubate the tubes anaerobically at 37°C for 0, 24, and 48 hours.
-
-
Sample Analysis:
-
At each time point, measure the pH of the fermentation broth.
-
Centrifuge the samples to pellet bacterial cells and debris.
-
Analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using a gas chromatography (GC) system.
-
Bacterial DNA can be extracted from the pellets for microbiota composition analysis via 16S rRNA gene sequencing.
-
Experimental Workflow: Assessing Prebiotic Potential
Workflow for in vitro evaluation of this compound's prebiotic effect.
α-Glucosidase Inhibition
This compound has been shown to act as a weak competitive inhibitor of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose. This inhibitory action can help to slow down glucose absorption and manage postprandial blood glucose levels.
Quantitative Data on α-Glucosidase Inhibition
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol describes a method to determine the α-glucosidase inhibitory activity of this compound.
2.2.1. Materials
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium carbonate (Na2CO3)
-
Phosphate buffer (pH 6.8)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
2.2.2. Methods
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare various concentrations of this compound and acarbose in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add 50 µl of the this compound or acarbose solutions to respective wells.
-
Add 50 µl of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µl of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µl of Na2CO3 solution.
-
-
Measurement and Calculation:
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anti-Inflammatory Effects
This compound has demonstrated potential anti-inflammatory properties, possibly through the modulation of immune signaling pathways.
Quantitative Data on Anti-Inflammatory Effects
| Parameter | Observation | Reference |
| Intrahepatic Macrophage Population | In a model of arachidic acid-induced liver dysfunction in hyperglycaemic rats, administration of arachidic acid increased the intrahepatic macrophage population by 11%. This effect was ameliorated by this compound feeding. | [2] |
| Serum Triacylglycerol (TAG) | In the same study, this compound administration was associated with a decreased serum TAG concentration in relation to animals administered arachidic acid alone. | |
| Body Weight | Animals administered arachidic acid together with this compound (22 mg/day for 20 days) had approximately 20% lower body weight compared to those administered only arachidic acid. |
Experimental Protocol: In Vivo Assessment of Anti-Inflammatory Effects
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a rodent model of diet-induced inflammation.
3.2.1. Materials
-
This compound
-
Experimental animals (e.g., Wistar rats or C57BL/6 mice)
-
High-fat diet (HFD) to induce inflammation
-
Standard chow diet
-
Reagents for euthanasia and tissue collection
-
Kits for measuring inflammatory markers (e.g., ELISA for TNF-α, IL-6)
-
Equipment for histological analysis
3.2.2. Methods
-
Animal Model and Diet:
-
Acclimate animals for one week with free access to standard chow and water.
-
Divide animals into groups: Control (standard diet), HFD (high-fat diet), and HFD + this compound (HFD supplemented with this compound at a specified concentration, e.g., 0.5% w/w).
-
Feed the animals their respective diets for a predetermined period (e.g., 8-12 weeks).
-
-
Sample Collection:
-
At the end of the study period, collect blood samples for serum analysis of inflammatory cytokines (TNF-α, IL-6) and metabolic parameters (glucose, lipids).
-
Euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, intestine) for histological analysis and gene expression studies.
-
-
Analysis:
-
Perform histological staining (e.g., H&E) on tissue sections to assess inflammation and tissue morphology.
-
Measure the expression of inflammatory genes (e.g., Tlr4, Nfkb, Tnf, Il6) in tissues using RT-qPCR.
-
Analyze serum for inflammatory markers using ELISA kits.
-
Signaling Pathway: this compound and the TLR4/NF-κB Pathway
This compound may exert its anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. In inflammatory conditions, ligands such as lipopolysaccharide (LPS) can activate TLR4, leading to the activation of the NF-κB transcription factor and the subsequent production of pro-inflammatory cytokines. This compound may interfere with this cascade, leading to a reduction in the inflammatory response.
Proposed mechanism of this compound's anti-inflammatory action via the TLR4/NF-κB pathway.
Functional Food Development Workflow
The development of functional foods containing this compound involves a systematic approach from initial concept to final product launch.
Workflow for the development of functional foods containing this compound.
Conclusion
This compound presents a significant opportunity for the development of innovative functional foods with scientifically-backed health benefits. Its prebiotic, potential glucose-modulating, and anti-inflammatory properties make it a versatile ingredient for a range of food and beverage applications. The protocols and data presented in these application notes provide a foundation for researchers and developers to explore and validate the functional benefits of this compound in their product development pipelines. Further research is encouraged to fully elucidate the mechanisms of action and to establish optimal dosages for various health outcomes.
References
Application Notes and Protocols for the Synthesis of Kojibiose Derivatives and Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of kojibiose derivatives and analogues, focusing on their potential applications in drug discovery. This compound, a disaccharide composed of two glucose units linked by an α-1,2-glycosidic bond, and its derivatives have garnered significant interest as potential therapeutic agents, particularly as α-glucosidase inhibitors for the management of type 2 diabetes.
Introduction to this compound and its Therapeutic Potential
This compound is a rare sugar naturally found in honey and fermented foods. Its unique α-1,2-glycosidic linkage makes it resistant to digestion by human intestinal enzymes, leading to a low caloric value and prebiotic properties. Furthermore, this compound and its synthetic analogues have been shown to exhibit potent inhibitory activity against α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound derivatives can delay carbohydrate digestion and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes. The development of efficient synthetic routes to access this compound and its analogues is therefore crucial for exploring their full therapeutic potential.
Synthesis of this compound and its Analogues
Both enzymatic and chemical synthesis strategies have been developed for the production of this compound and its derivatives. Enzymatic methods offer high selectivity and mild reaction conditions, while chemical synthesis provides access to a wider range of structural analogues.
Enzymatic Synthesis of this compound
Enzymatic synthesis is an attractive approach for the production of this compound due to its high regio- and stereoselectivity, leading to high purity products with good yields. Key enzymes employed in this process include sucrose phosphorylase, dextransucrase in combination with β-galactosidase, and this compound phosphorylase.
This protocol describes the synthesis of this compound from sucrose and glucose using a recombinant sucrose phosphorylase (SPase).
Materials:
-
Recombinant Sucrose Phosphorylase (SPase)
-
Sucrose
-
D-Glucose
-
Sodium phosphate buffer (pH 7.0)
-
Deionized water
-
Incubator shaker
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a reaction mixture containing 0.5 M sucrose and 0.5 M D-glucose in sodium phosphate buffer (pH 7.0).
-
Add recombinant SPase to the reaction mixture to a final concentration of 0.02 U of enzyme per mg of total substrates.
-
Incubate the reaction mixture at 50°C with gentle agitation for 30 hours.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.
-
Upon completion, the this compound product can be purified from the reaction mixture using techniques such as yeast treatment to remove residual monosaccharides and fructose, followed by crystallization.[1][2]
Quantitative Data for Enzymatic Synthesis:
| Enzyme System | Substrates | Product(s) | Yield | Purity | Reference(s) |
| Dextransucrase & β-galactosidase | Sucrose, Lactose | This compound | 38% | 65% to ≥99% | [3][4] |
| This compound Phosphorylase | Glucose, β-D-glucose-1-phosphate | Kojioligosaccharides | ~70% | - | [5] |
| Recombinant Sucrose Phosphorylase | Sucrose, Glucose | This compound | 104.45 g/L (40.01% conversion) | 97% selectivity | [2] |
Chemical Synthesis of this compound Analogues
Chemical synthesis provides a versatile platform to generate a diverse range of this compound analogues with modified structures, which is essential for structure-activity relationship (SAR) studies and the development of potent enzyme inhibitors. A common strategy involves the synthesis of N-linked pseudodisaccharides where the glycosidic oxygen is replaced by a nitrogen atom.
This protocol outlines a general procedure for the synthesis of a this compound-type N-linked pseudodisaccharide as an α-glucosidase inhibitor. This is a multi-step synthesis that requires expertise in organic chemistry.
Materials:
-
Protected sugar isothiocyanate
-
Aminocyclitol
-
Mercury(II) oxide
-
Appropriate solvents (e.g., chloroform, acetone, ethyl acetate)
-
Reagents for deprotection (e.g., sodium methoxide in methanol)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Coupling of Sugar Isothiocyanate and Aminocyclitol:
-
Dissolve the protected sugar isothiocyanate and aminocyclitol in a suitable aprotic solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the resulting thiourea derivative by column chromatography.
-
-
Cyclization to Cyclic Isourea:
-
Dissolve the purified thiourea derivative in a solvent such as acetone.
-
Add yellow mercury(II) oxide to the solution and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite and evaporate the solvent.
-
Purify the cyclic isourea product by column chromatography.
-
-
Deprotection:
-
Dissolve the protected cyclic isourea in a deprotection cocktail (e.g., sodium methoxide in methanol for acetyl groups).
-
Stir the reaction at room temperature until all protecting groups are removed (monitor by TLC).
-
Neutralize the reaction and purify the final N-linked pseudodisaccharide using appropriate chromatographic techniques.
-
Biological Activity of this compound Derivatives
This compound derivatives have been primarily investigated for their α-glucosidase inhibitory activity. The following table summarizes the inhibitory potency of various this compound analogues and other synthetic compounds against α-glucosidase.
Quantitative Data for α-Glucosidase Inhibition:
| Compound Class | Specific Compound/Derivative | Target Enzyme | IC50 Value | Reference(s) |
| 2-(2-phenyethyl)chromone analogues | Compound 4 (7-hydroxy, 4'-chloro) | α-glucosidase | 11.72 ± 0.08 µM | - |
| Benzimidazole-thioquinoline derivatives | 6j (X = 4-bromobenzyl) | α-glucosidase | 28.0 ± 0.6 µM | - |
| Virtual Screening Hits | Compound 7 | α-glucosidase | 17.36 ± 1.32 µM | - |
| Virtual Screening Hits | Compound 22 | α-glucosidase | 35.19 ± 2.14 µM | - |
| Virtual Screening Hits | Compound 37 | α-glucosidase | 31.34 ± 3.11 µM | - |
| Virtual Screening Hits | Compound 44 | α-glucosidase | 9.99 ± 0.43 µM | - |
| Standard Inhibitor | Acarbose | α-glucosidase | 750.0 - 832.22 µM | - |
Signaling Pathways and Experimental Workflows
The therapeutic effects of α-glucosidase inhibitors, including this compound derivatives, can be attributed to their modulation of key signaling pathways involved in glucose and lipid metabolism.
Signaling Pathways
a) Farnesoid X Receptor (FXR) Signaling Pathway:
α-Glucosidase inhibitors can indirectly influence the Farnesoid X Receptor (FXR) signaling pathway. By altering the gut microbiota and the pool of bile acids, which are natural ligands for FXR, these inhibitors can modulate FXR activity in the liver and intestine, impacting glucose and lipid homeostasis.
Caption: FXR Signaling Pathway Modulation by α-Glucosidase Inhibitors.
b) Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway:
The Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors plays a crucial role in regulating lipid and glucose metabolism. Some studies suggest that the metabolic benefits of α-glucosidase inhibitors may also involve the modulation of PPAR signaling, although the direct mechanisms are still under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of alpha-glucosidase inhibitors: this compound-type pseudo-disaccharides and a related pseudotrisaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of novel oligosaccharides from L-sorbose, maltose, and sucrose using this compound phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Kojibiose Crystallization and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and purification of kojibiose.
Troubleshooting Crystallization
Frequently Asked Questions (FAQs) - Crystallization
Q1: My this compound solution is not crystallizing. What are the possible reasons and solutions?
A1: Failure to crystallize is a common issue and can be attributed to several factors:
-
Insufficient Supersaturation: For crystallization to occur, the solution must be supersaturated. If the concentration of this compound is too low, crystals will not form.
-
Solution: Concentrate the solution by slowly evaporating the solvent under reduced pressure. Be cautious with temperature to avoid degradation.[1]
-
-
Lack of Nucleation Sites: Crystal growth requires initial "seeds" or nucleation sites.
-
Solution 1: Seeding: Introduce a tiny crystal of pure this compound to the supersaturated solution to induce crystallization.[2]
-
Solution 2: Scratching: Gently scratch the inside surface of the glass container with a glass rod to create microscopic imperfections that can serve as nucleation sites.[2]
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of a supersaturated, non-crystalline syrup or glass.[1]
-
Solution: Allow the solution to cool to room temperature slowly and undisturbed, followed by gradual cooling in an ice bath.[2]
-
-
Presence of Impurities: Impurities can inhibit crystal formation.
-
Solution: Ensure the starting material is as pure as possible. Consider a preliminary purification step if significant impurities are suspected.[3]
-
Q2: I am getting a fine powder instead of well-defined crystals. How can I obtain larger crystals?
A2: The formation of a fine powder is often due to rapid crystallization caused by a high number of nucleation sites and fast cooling. To grow larger crystals, the rate of crystallization needs to be controlled.
-
Solution: Slow down the cooling process. Allow the saturated solution to cool to room temperature undisturbed over several hours before transferring it to a colder environment (e.g., 4°C).[4] A slower cooling rate reduces the number of nuclei formed, allowing each crystal more time to grow.
Q3: My this compound "oiled out" and formed a syrup at the bottom of the flask instead of crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solute is lower than the temperature of the saturated solution.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then cool the solution very slowly.[2] Using a solvent system where this compound is less soluble at a higher temperature can also help.
Q4: The yield of my crystallized this compound is very low. How can I improve it?
A4: Low yield can result from several factors:
-
Incomplete Crystallization: Not all the dissolved this compound may have crystallized out of the solution.
-
Solution: After the initial crystallization at room temperature, cool the solution in an ice bath for a longer period to maximize the amount of precipitate.
-
-
Using Too Much Solvent: Dissolving the crude this compound in an excessive amount of solvent will result in a lower yield upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the this compound.
-
-
Washing with a Good Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of the product.
-
Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which this compound is less soluble.[5]
-
Detailed Experimental Protocols - Crystallization
Protocol 1: Recrystallization of this compound from an Ethanol-Water Mixture
This protocol describes a general method for the recrystallization of this compound to achieve high purity (>99.5%).[6] The choice of an ethanol-water mixture is based on the principle that this compound is soluble in hot water and less soluble in cold ethanol, allowing for precipitation upon cooling.[2]
Materials:
-
Crude this compound powder
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolving the Solute:
-
Place the crude this compound powder in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to dissolve the this compound completely with gentle heating and stirring.
-
Gradually add ethanol (the "bad" solvent) to the hot solution until a slight cloudiness (the saturation point) persists.[7]
-
Add a few drops of hot water to redissolve the precipitate and obtain a clear, saturated solution.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
-
Collecting and Washing the Crystals:
-
Drying:
-
Dry the purified this compound crystals in a desiccator under vacuum to remove any residual solvent.[2]
-
Data Presentation - Crystallization
Table 1: Solubility of Various Sugars in Ethanol-Water Mixtures at Different Temperatures
| Sugar | Ethanol Concentration (w/w %) | Temperature (°C) | Solubility ( g/100g solvent) |
| D-Glucose | 50 | 25 | ~23.0 |
| D-Glucose | 70 | 25 | ~8.0 |
| D-Glucose | 80 | 25 | ~3.0 |
| Maltose Monohydrate | 50 | 25 | ~20.0 |
| Maltose Monohydrate | 70 | 25 | ~5.0 |
| Maltose Monohydrate | 90 | 25 | <1.0 |
| D-Galactose | 80 | 20 | ~1.0 |
Visualization - Crystallization Workflow
Caption: Troubleshooting workflow for this compound crystallization.
Troubleshooting Purification
Frequently Asked Questions (FAQs) - Purification
Q1: How can I remove monosaccharide contaminants like glucose and fructose from my this compound sample?
A1: A common and effective method for removing residual monosaccharides is to use a yeast treatment. Saccharomyces cerevisiae (baker's yeast) will ferment the monosaccharides into ethanol and carbon dioxide, while leaving the this compound intact.[10][11]
Q2: My column chromatography is not providing good separation. What are some common problems?
A2: Poor chromatographic separation can be due to several factors:
-
Column Clogging: This can be caused by particulates in your sample or precipitated protein.[1]
-
Solution: Always filter your sample through a 0.22 or 0.45 µm filter before loading it onto the column.
-
-
Incorrect Buffer Conditions: The pH and ionic strength of your buffers are critical for proper binding and elution.
-
Solution: Ensure your sample is in the correct binding buffer and that the elution buffer conditions are optimized for your target molecule.
-
-
Sample Too Viscous: A highly concentrated or viscous sample will not load or run evenly on the column.
-
Solution: Dilute your sample with the binding buffer before loading.[1]
-
Q3: I am experiencing a low yield of this compound after column chromatography. How can I improve this?
A3: Low yield during chromatography can be addressed by:
-
Optimizing Elution: Your target protein might not be eluting completely under the current conditions.
-
Solution: Try a shallower gradient or a step elution with varying concentrations of the eluting agent.
-
-
Protein Precipitation on the Column: The protein may be precipitating on the column due to the buffer conditions.
-
Solution: Try adding detergents or adjusting the salt concentration in your buffers.
-
-
Degradation of this compound: Prolonged exposure to non-ideal pH or temperature can lead to degradation.
Q4: What impact does pH have on the stability of this compound during purification?
A4: The pH of the solution is a critical factor for this compound stability. This compound is most stable in a neutral to slightly acidic pH range (around pH 6.0-7.5).[12] Under weak alkaline conditions (pH > 7.5) and with heating, this compound can undergo epimerization and decomposition.[12] Therefore, it is important to maintain the pH of all buffers used during purification within this stable range.
Detailed Experimental Protocols - Purification
Protocol 2: Removal of Monosaccharides using Yeast (Saccharomyces cerevisiae)
This protocol is designed to selectively remove glucose and fructose from a this compound solution.[10][13]
Materials:
-
Crude this compound solution containing monosaccharide impurities
-
Baker's yeast (Saccharomyces cerevisiae)
-
pH meter and adjustment solutions (e.g., dilute HCl or NaOH)
-
Incubator or water bath
-
Centrifuge
Procedure:
-
Preparation:
-
Yeast Inoculation:
-
Add 8-12% (w/w) of baker's yeast based on the total weight of the oligosaccharides in the solution.[13]
-
-
Fermentation:
-
Incubate the mixture at 23-26°C for 20-30 hours with intermittent agitation.[13]
-
-
Yeast Removal:
-
After the incubation period, remove the yeast cells by centrifugation.
-
Collect the supernatant, which now contains purified this compound.
-
Protocol 3: Purification of this compound by Silica Gel Column Chromatography
This protocol provides a general framework for purifying unprotected carbohydrates like this compound using silica gel chromatography.[14][15]
Materials:
-
Silica gel for column chromatography
-
Glass chromatography column
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
This compound sample (pre-purified by yeast treatment if necessary)
-
Fraction collector or test tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Equilibrate the column by running several column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the this compound sample in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the sample with the mobile phase. A gradient of increasing water content in the acetonitrile-water mixture can be used to separate compounds based on polarity.
-
Collect fractions as the mobile phase passes through the column.
-
-
Analysis:
-
Analyze the collected fractions for the presence of this compound using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions by rotary evaporation to obtain the purified this compound.
-
Data Presentation - Purification
Table 2: Typical Purity and Yield of this compound at Different Purification Stages
| Purification Step | Typical Purity | Typical Yield | Notes |
| Crude enzymatic synthesis | 30-60% | - | Contains residual monosaccharides and other byproducts. |
| After yeast treatment | 65-80% | >90% | Most monosaccharides are removed. |
| After crystallization | >99.5% | 70-85% | Highly effective for achieving high purity. |
| After chromatography | >99% | 60-80% | Purity depends on the resolution of the column.[10] |
| Combined yeast treatment and crystallization | >99.8% | ~75% | A common and effective combination for high purity.[16] |
Visualization - Purification Workflows
Caption: General workflow for this compound purification.
Caption: Logical relationship between pH and this compound stability.
References
- 1. pdf.dutscher.com [pdf.dutscher.com]
- 2. Solubility of D-glucose in water and ethanol/water mixtures | Semantic Scholar [semanticscholar.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. US3704168A - Process for the crystallization of glucose,fructose,or mixture of glucose and fructose - Google Patents [patents.google.com]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Epimerization and Decomposition of this compound and Sophorose by Heat Treatment under Neutral pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US7906314B2 - Method for the removal of monosaccharide in oligosaccharides production - Google Patents [patents.google.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thermostability of Enzymes for Kojibiose Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the thermostability of enzymes used in kojibiose synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing enzyme thermostability for this compound production.
| Problem | Possible Causes | Recommended Solutions |
| Low or no improvement in thermostability after mutagenesis. | - Ineffective mutation strategy (random vs. site-directed).- Incorrect identification of key amino acid residues for stability.- Suboptimal experimental conditions for screening. | - Employ a semi-rational design strategy combining computational predictions (e.g., FireProt server) with structural analysis to identify potential stabilizing mutations.[1][2][3]- Focus on introducing proline residues, removing flexible residues like glycine, or enhancing electrostatic interactions on the protein surface.[4]- Ensure screening conditions (e.g., temperature, incubation time) are stringent enough to differentiate between variants. |
| Reduced enzyme activity after introducing stabilizing mutations. | - Mutations interfering with the active site or substrate binding.- Altered protein folding or dynamics affecting catalysis. | - Perform structural modeling to predict the impact of mutations on the enzyme's active site.- Create combination mutations to compensate for any negative effects on activity while retaining thermostability gains.[1][2][3]- Characterize the kinetic parameters (Km, kcat) of the mutant enzymes to understand the changes in catalytic efficiency. |
| Inconsistent results in thermostability assays. | - Inaccurate protein concentration measurement.- Variation in buffer composition or pH.- Non-uniform heat treatment during the assay. | - Use a reliable protein quantification method (e.g., Lowry method) for all samples.[5]- Maintain consistent buffer conditions (pH, ionic strength) across all experiments.- Use a calibrated water bath or thermocycler for precise temperature control during incubation.[1][2] |
| Immobilized enzyme shows low activity or stability. | - Suboptimal immobilization support or chemistry.- Enzyme denaturation during the immobilization process.- Mass transfer limitations affecting substrate access to the active site. | - Screen different immobilization carriers (e.g., Sepabeads EC-HFA) and coupling chemistries.[6][7]- Optimize immobilization conditions such as pH, temperature, and enzyme concentration.[7]- Include the substrate (e.g., sucrose) during immobilization to protect the active site.[7]- Characterize the immobilized enzyme to assess its kinetic properties and stability under operational conditions. |
| Difficulty in expressing and purifying mutant enzymes. | - Misfolding and aggregation of the mutant protein.- Low expression levels in the chosen host system (e.g., E. coli). | - Optimize expression conditions (e.g., temperature, inducer concentration).- Co-express molecular chaperones to assist in proper protein folding.- Consider using a different expression host, such as Bacillus subtilis, which is generally recognized as safe for food industry applications.[8] |
Frequently Asked Questions (FAQs)
1. What are the primary enzymes used for this compound synthesis?
Sucrose phosphorylase (SPase) is a key enzyme for this compound synthesis, utilizing sucrose as a donor and glucose as an acceptor.[8][9] Other enzymes like α-glucosidase, dextranase, and this compound phosphorylase can also be used, but SPase is often preferred due to the use of inexpensive substrates.[9][10]
2. Why is improving the thermostability of these enzymes important for industrial applications?
Industrial carbohydrate conversions are often performed at elevated temperatures (e.g., 60°C) to prevent microbial contamination, increase substrate solubility, and reduce viscosity.[11][12][13] However, many naturally occurring sucrose phosphorylases have low thermostability, limiting their industrial utility.[1][2][3][4][14]
3. What are the main strategies to improve the thermostability of sucrose phosphorylase?
The primary strategies include:
-
Rational Design and Site-Directed Mutagenesis: This involves analyzing the enzyme's structure to identify specific amino acid residues that can be mutated to enhance stability.[4][14] Techniques include introducing proline residues, removing glycine residues, and promoting electrostatic interactions.[4]
-
Semi-Rational Design: This approach combines computational tools to predict stabilizing mutations with experimental validation.[1][2][3]
-
Directed Evolution: This method involves creating random mutations and screening for variants with improved thermostability.
-
Immobilization: Attaching the enzyme to a solid support can significantly enhance its stability and allow for reuse.[6][7][15] Multipoint covalent immobilization has been shown to increase the optimal temperature of SPase.[7]
4. How can I predict which mutations will improve thermostability?
Web servers and software like FireProt can be used to predict potential "hotspot" residues that influence thermostability based on the enzyme's structure and sequence.[1][2][3] Additionally, analyzing the B-factor in a crystal structure can help identify flexible regions that can be targeted for mutagenesis.[11]
5. What are some examples of successful mutations for improving SPase thermostability?
Several studies have reported successful mutations. For instance:
-
In SPase from Leuconostoc mesenteroides, the single-point mutation T219L and a combination of mutations (I31F/T219L/T263L/S360A) doubled the enzyme's half-life at 50°C.[1][2][3]
-
For the SPase from Bifidobacterium adolescentis, a variant with six mutations showed a more than doubled half-life at 60°C.[14] The L341I_Q345S double mutant of this enzyme remained active for a week at 55°C during this compound synthesis.[9][16]
Quantitative Data Summary
Table 1: Improvement of Sucrose Phosphorylase Thermostability through Mutagenesis
| Enzyme Source | Mutation(s) | Temperature (°C) | Improvement Metric | Fold Improvement | Reference |
| Leuconostoc mesenteroides | T219L | 50 | Half-life | ~2 | [1][2][3] |
| Leuconostoc mesenteroides | I31F/T219L/T263L/S360A | 50 | Half-life | ~2 | [1][2][3] |
| Bifidobacterium adolescentis | Six combined mutations | 60 | Half-life | >2 | [14] |
| Bifidobacterium adolescentis | L341I_Q345S | 55 | Activity Retention | Fully active after 1 week | [9][16] |
Table 2: Effect of Immobilization on Sucrose Phosphorylase Thermostability
| Enzyme Source | Immobilization Support | Temperature (°C) | Improvement Metric | Result | Reference |
| Bifidobacterium adolescentis | Sepabeads EC-HFA | 65 | Optimal Temperature | Increased from 58°C | [6][7] |
| Bifidobacterium adolescentis | Sepabeads EC-HFA | 60 | Activity Retention | 75% after 16 hours | [7] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis and Thermostability Screening
This protocol is based on the methodology described for improving the thermostability of Leuconostoc mesenteroides SPase.[1][2]
-
Mutant Design:
-
Utilize a web server like FireProt or perform structural analysis to identify potential stabilizing mutations.
-
-
Gene Synthesis and Cloning:
-
Synthesize the gene encoding the SPase with desired mutations.
-
Clone the mutant gene into an appropriate expression vector (e.g., pET-28a) and transform it into an expression host (e.g., E. coli BL21(DE3)).
-
-
Protein Expression and Extraction:
-
Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 16°C) for several hours.
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer.
-
Disrupt the cells by sonication and centrifuge to obtain the crude enzyme supernatant.
-
-
Thermostability Assay:
-
Incubate the crude enzyme extracts of the wild-type and mutant enzymes at a specific temperature (e.g., 50°C) for a defined period (e.g., 10 minutes).
-
Measure the residual activity of the enzyme. The activity of the enzyme without heat treatment is considered 100%.
-
-
Half-life Determination:
-
For promising mutants, purify the enzyme (e.g., using a His-tag and Ni-NTA affinity chromatography).
-
Incubate the purified enzyme at the target temperature and measure the residual activity at different time intervals.
-
Calculate the half-life by fitting the data to an exponential decay curve.
-
Protocol 2: Enzyme Immobilization by Multipoint Covalent Attachment
This protocol is based on the immobilization of Bifidobacterium adolescentis SPase on Sepabeads EC-HFA.[7]
-
Enzyme Preparation:
-
Express and purify the sucrose phosphorylase.
-
-
Immobilization Support Preparation:
-
Wash the Sepabeads EC-HFA support with distilled water.
-
-
Immobilization Reaction:
-
Prepare a solution of the purified enzyme in a low ionic strength buffer (e.g., 0.04 mM phosphate buffer, pH 7.2).
-
Add the prepared Sepabeads to the enzyme solution.
-
Incubate the mixture with gentle shaking for a specified time to allow for covalent bond formation.
-
-
Washing and Storage:
-
After incubation, wash the immobilized enzyme beads extensively with buffer to remove any unbound enzyme.
-
Store the immobilized enzyme at 4°C until use.
-
-
Activity and Stability Assessment:
-
Determine the activity of the immobilized enzyme using a standard assay.
-
Assess the thermostability by incubating the immobilized enzyme at an elevated temperature (e.g., 60°C) for an extended period and measuring the residual activity over time.
-
Visualizations
Caption: Workflow for improving enzyme thermostability.
Caption: Strategies to enhance enzyme thermostability.
References
- 1. Development of thermostable sucrose phosphorylase by semi-rational design for efficient biosynthesis of alpha-D-glucosylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Development of thermostable sucrose phosphorylase by semi-rational design for efficient biosynthesis of alpha-D-glucosylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Increasing the thermostability of sucrose phosphorylase by multipoint covalent immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning and expression of the sucrose phosphorylase gene in Bacillus subtilis and synthesis of this compound using the recombinant enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in the Heterologous Expression of Sucrose Phosphorylase and Its Molecular Modification for the Synthesis of Glycosylated Products [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Engineering the thermostability of sucrose phosphorylase for industrial applications [biblio.ugent.be]
- 13. researchgate.net [researchgate.net]
- 14. Increasing the thermostability of sucrose phosphorylase by a combination of sequence- and structure-based mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-product formation in kojibiose synthesis and its prevention.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of kojibiose.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound synthesis, focusing on side-product formation and its prevention.
1. Low this compound Yield and Purity
-
Q: My this compound synthesis reaction is resulting in a low yield and is contaminated with other disaccharides. What are the likely causes and how can I improve this?
A: Low yield and purity in this compound synthesis are often due to the formation of side products by the enzyme. The primary side products are typically maltose (α-1,4-linked glucose disaccharide) and nigerose (α-1,3-linked glucose disaccharide). The formation of these is due to the inherent regioselectivity of the glucansucrase enzyme used.
Troubleshooting Steps:
-
Enzyme Selection: The choice of enzyme is critical. Wild-type sucrose phosphorylase from Bifidobacterium adolescentis (BaSP) is known to produce both this compound and maltose. To significantly improve the selectivity for this compound, it is highly recommended to use an engineered variant. The L341I_Q345S double mutant of BaSP has been shown to have a this compound regioselectivity of up to 95-97%.[1]
-
Reaction Conditions: Optimize the reaction parameters. The ideal conditions for this compound synthesis using the L341I_Q345S BaSP variant are generally a pH of 7.0 and a temperature of 50°C.[2]
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Substrate Concentration: The ratio of sucrose (donor) to glucose (acceptor) can influence the product distribution. An equimolar ratio (e.g., 0.5 M sucrose and 0.5 M glucose) has been shown to be effective.[3]
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Reaction Time: Monitor the reaction over time to determine the optimal endpoint. Prolonged reaction times may not necessarily increase the yield of the desired product and could lead to the formation of other oligosaccharides. A reaction time of around 30 hours is often cited for achieving a high substrate conversion rate.
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2. Removal of Side Products and Unreacted Substrates
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Q: How can I effectively remove the side products (maltose, nigerose) and unreacted monosaccharides (glucose, fructose) from my this compound reaction mixture?
A: A highly effective and scalable method for purifying this compound is through selective fermentation using baker's yeast (Saccharomyces cerevisiae). This yeast will consume most common mono- and disaccharides, such as glucose, fructose, sucrose, and maltose, while leaving this compound, which it cannot metabolize, in the solution.[4][5]
Purification Steps:
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Reaction Termination: After the enzymatic synthesis, terminate the reaction by heating the mixture to denature the enzyme (e.g., boiling for 10 minutes).
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Yeast Inoculation: Cool the reaction mixture to room temperature and inoculate with Saccharomyces cerevisiae.
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Fermentation: Allow the fermentation to proceed under controlled conditions (e.g., 30°C with gentle agitation) for a sufficient duration (typically 24-72 hours) to ensure the complete consumption of unwanted sugars.
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Yeast Removal: Remove the yeast cells by centrifugation or filtration.
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Final Purification: The resulting supernatant will be a purified solution of this compound. Further purification and crystallization can be performed if required.
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3. Characterization of Products
-
Q: What is the recommended method for analyzing the product mixture to quantify this compound and the side products?
A: High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of the reaction mixture.
HPLC Conditions:
-
Column: A carbohydrate analysis column, such as an amine-modified silica column (e.g., Zorbax NH2) or a Shodex HILICpak VG-50, is suitable.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is typically used. A common ratio is 75:25 (v/v) acetonitrile:water.[6]
-
Detector: A refractive index detector (RID) is commonly used for carbohydrate analysis.
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Temperature: The column temperature should be maintained, for example, at 40°C.[6]
Under these conditions, you should be able to achieve good separation of this compound, maltose, nigerose, glucose, and fructose, allowing for their quantification.
-
Data Presentation
Table 1: Product Distribution of Wild-Type vs. Engineered Bifidobacterium adolescentis Sucrose Phosphorylase (BaSP)
| Enzyme Variant | This compound (%) | Maltose (%) | Nigerose (%) |
| Wild-Type BaSP | Variable (significant maltose formation) | Variable (significant) | Not typically formed |
| L341I_Q345S Mutant | 95 - 97 | Low | Not typically formed |
| Q345F Mutant | Not Produced | Produced | Main Product |
Note: The exact percentages can vary depending on the specific reaction conditions. The L341I_Q345S mutant demonstrates a significant shift in selectivity towards the desired α-1,2 linkage of this compound.[1]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using L341I_Q345S Sucrose Phosphorylase
-
Reaction Mixture Preparation:
-
Prepare a solution containing 0.5 M sucrose and 0.5 M glucose in a suitable buffer (e.g., 50 mM MOPS buffer, pH 7.0).
-
-
Enzyme Addition:
-
Add the purified L341I_Q345S BaSP enzyme to the reaction mixture. A typical enzyme concentration is in the range of 0.02 U/mg of total substrates.
-
-
Incubation:
-
Incubate the reaction mixture at 50°C for 30 hours with gentle agitation.
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
-
Analysis:
-
Analyze a sample of the reaction mixture by HPLC to determine the concentration of this compound and any side products.
-
Protocol 2: Purification of this compound using Saccharomyces cerevisiae
-
Preparation of the Reaction Mixture:
-
Following the enzymatic synthesis and heat inactivation of the enzyme, allow the reaction mixture to cool to 30°C.
-
-
Yeast Culture Preparation:
-
Prepare an inoculum of Saccharomyces cerevisiae by growing it in a suitable medium (e.g., YPD) overnight.
-
-
Inoculation:
-
Inoculate the this compound reaction mixture with the prepared S. cerevisiae culture. The amount of yeast will depend on the volume and concentration of the sugar solution.
-
-
Fermentation:
-
Incubate the mixture at 30°C with agitation for 24 to 72 hours. Monitor the consumption of glucose, fructose, and other fermentable sugars by HPLC.
-
-
Cell Removal:
-
Once the unwanted sugars are consumed, pellet the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
-
Supernatant Collection:
-
Carefully decant the supernatant, which contains the purified this compound.
-
-
Further Processing (Optional):
-
The this compound solution can be further concentrated and crystallized if a solid product is required.
-
Mandatory Visualizations
Caption: Enzymatic synthesis of this compound showing the desired product and potential side products.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Epimerization and Decomposition of this compound and Sophorose by Heat Treatment under Neutral pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in scaling up kojibiose production for commercial use.
Welcome to the technical support center for scaling up kojibiose production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to commercial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymatic methods for this compound synthesis at a larger scale?
A1: Several enzymatic routes are utilized for scaling up this compound production. The most prominent methods include:
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Sucrose Phosphorylase (SPase): This enzyme uses inexpensive substrates like sucrose and glucose for this compound synthesis, making it an attractive option for commercial development.[1] Variants of SPase, such as the L341I_Q345S double mutant from Bifidobacterium adolescentis, have shown high efficiency and good thermal stability, enabling production at the kilogram scale.[2][3]
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Dextransucrase and β-galactosidase Cascade: This two-step enzymatic process uses low-cost feedstocks like table sugar (sucrose) and whey lactose. Dextransucrase first synthesizes a galactosyl-derivative of this compound, which is then hydrolyzed by β-galactosidase to yield this compound.[4]
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This compound Phosphorylase (KPase): While KPase can degrade this compound in vivo, it can be used for synthesis in vitro under favorable equilibrium conditions, reacting glucose with β-D-glucose-1-phosphate.[1][5]
Q2: My enzyme activity is decreasing significantly during the scaled-up reaction. What could be the cause?
A2: Loss of enzyme activity during scale-up can be attributed to several factors:
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Thermal Instability: Many enzymes are sensitive to temperature fluctuations.[6] In large bioreactors, uneven heat distribution can create hot spots that denature the enzyme.[7] For example, while some SPase variants are stable for a week at 55°C, others may not be.[2][3]
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pH Fluctuation: The bulk volume of a large reactor can lead to pH gradients, especially if mixing is inefficient.[8][9] Most enzymes operate within a narrow optimal pH range.
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Shear Stress: Increased agitation required for mixing in large-scale bioreactors can cause mechanical stress on enzyme molecules, leading to denaturation and loss of activity.[7][8]
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Substrate/Product Inhibition: High concentrations of substrates or products, which are more common in scaled-up batch processes, can inhibit enzyme activity.
Q3: The final purity of my this compound is lower than expected after purification. How can I improve it?
A3: Achieving high purity is a common challenge in downstream processing.[10] Consider the following:
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Residual Monosaccharides and Substrates: Unreacted glucose, fructose, sucrose, and lactose are common impurities. A highly effective method for their removal is a selective fermentation step using yeast (e.g., Saccharomyces cerevisiae), which consumes these simple sugars but not this compound.[3][4]
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Byproduct Formation: Depending on the enzyme's specificity, side reactions can produce other disaccharides like nigerose or isomaltose.[1] Optimizing reaction conditions (pH, temperature, substrate ratio) can minimize byproduct formation.
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Purification Technique: The choice of purification method is critical. While simple crystallization can yield highly pure this compound (up to 99.8%), it requires a relatively clean starting material.[2][3] For more complex mixtures, preparative liquid chromatography may be necessary to achieve ≥99% purity, though this can be more expensive.[4]
Q4: I'm observing browning and the formation of unknown peaks in my HPLC analysis after applying heat to the process. What is happening?
A4: this compound can be unstable under certain conditions, particularly with heat treatment. Under neutral to weak alkaline conditions (pH 7.5 and above) and high temperatures (e.g., 90°C), this compound can undergo epimerization at the C-2 position of the reducing glucose unit, creating 2-O-α-D-glucopyranosyl-D-mannose.[11] Additionally, decomposition reactions can occur, leading to mono-dehydrated derivatives.[11] It is crucial to carefully control pH and consider alternatives to heat for steps like enzyme inactivation if this is a concern.
Troubleshooting Guides
Issue 1: Low this compound Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Reaction Conditions | Verify and optimize pH, temperature, and substrate concentrations. In large reactors, ensure uniform conditions through proper mixing.[7] | Enzyme kinetics are highly sensitive. Conditions that are optimal at a lab scale may shift during scale-up due to mass and heat transfer limitations.[8][9] |
| Enzyme Instability/Inactivation | Use a more robust enzyme variant, such as the L341I_Q345S double mutant of sucrose phosphorylase, known for its thermal stability.[3] Consider enzyme immobilization to improve stability and reusability. | The harsh conditions in large bioreactors (e.g., shear stress) can denature enzymes.[8] |
| Inefficient Mass Transfer | Improve agitation and aeration (if applicable) without causing excessive shear stress. Use computational fluid dynamics (CFD) modeling to predict and optimize mixing patterns.[7] | In large volumes, poor mixing can lead to substrate and enzyme concentration gradients, preventing the reaction from proceeding efficiently.[9] |
| Byproduct Formation | Adjust the ratio of donor to acceptor substrates. Analyze the product mixture to identify major byproducts and alter reaction conditions to disfavor their formation. | Enzymes may have side activities that become more prominent at high substrate concentrations or over long reaction times, diverting resources from this compound synthesis.[1] |
Issue 2: Difficulty in Downstream Purification
| Potential Cause | Troubleshooting Step | Explanation |
| Complex Mixture of Sugars | Implement a yeast treatment step (Saccharomyces cerevisiae) post-reaction to selectively remove residual glucose, fructose, and sucrose.[3][4] | This biological purification step simplifies the mixture significantly, making subsequent crystallization or chromatography more effective. |
| Product Degradation | Avoid high temperatures, especially under neutral or alkaline conditions.[11] Use alternative methods for enzyme inactivation, such as lowering the pH or filtration, if thermal degradation is observed. | This compound can decompose or epimerize when heated, reducing the final yield of the desired pure product.[11] |
| Low Purity after Crystallization | Pre-treat the solution to remove as many impurities as possible before attempting crystallization. Ensure the this compound concentration is optimal for crystal formation. | Crystallization is a purity-dependent process. High levels of other sugars can inhibit or prevent the formation of pure this compound crystals. |
| High Viscosity of Product Stream | Perform a buffer exchange or dilution using ultrafiltration/diafiltration before column chromatography to reduce viscosity and improve separation efficiency. | High viscosity can lead to high backpressure, poor resolution, and reduced capacity in chromatography columns.[12] |
Quantitative Data
Table 1: Comparison of Enzymatic this compound Production Processes
| Enzyme System | Substrates | Key Process Feature | Yield / Conversion | Final Purity | Reference |
| Sucrose Phosphorylase (L341I_Q345S variant) | Sucrose, Glucose | High thermal stability; Kilogram-scale production demonstrated. | Not specified | >99.8% | [2][3] |
| Recombinant SPase in B. subtilis | Sucrose, Glucose | Extracellular enzyme expression. | 40.01% substrate conversion; 104.45 g/L this compound. | 97% | [1] |
| Dextransucrase & β-galactosidase | Sucrose, Lactose | Uses low-cost dairy and sugar industry byproducts. | 38% (by weight of initial lactose) | 65% to ≥99% (depending on purification) | [4] |
| Dextransucrase & β-galactosidase | Table Sugar, Whey Lactose | One-pot process demonstrated at 5 L scale. | 40% conversion of substrates to 4-galactosyl-kojibiose. | Not specified for this compound | |
| Fermentation & Hydrolysis | Trisaccharide intermediate | Uses S. cerevisiae fermentation and K. lactis β-galactosidase hydrolysis. | >25% (up to >45%) | Not specified | [13] |
Experimental Protocols
Protocol 1: Kilogram-Scale this compound Synthesis via Sucrose Phosphorylase
This protocol is based on the successful scale-up using a thermally stable sucrose phosphorylase variant.[2][3]
-
Reaction Setup:
-
Prepare a reaction mixture containing sucrose and glucose in a suitable buffer.
-
Add the purified L341I_Q345S variant of Bifidobacterium adolescentis sucrose phosphorylase.
-
Maintain the reaction temperature at 55°C. The enzyme has been shown to be stable for at least one week under these conditions.[2][3]
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Monitor the reaction progress using HPLC to determine the concentration of this compound and the consumption of substrates.
-
-
Downstream Processing - Yeast Treatment:
-
Once the reaction reaches completion or equilibrium, terminate it (e.g., by cooling).
-
Introduce Saccharomyces cerevisiae to the reaction mixture.
-
Allow the yeast to ferment the residual glucose, sucrose, and the fructose released during the reaction.[3] This step is crucial for simplifying the product stream.
-
Monitor the removal of these monosaccharides by HPLC.
-
-
Purification - Crystallization:
-
Remove the yeast cells via centrifugation or filtration.
-
Concentrate the resulting solution, which is now highly enriched in this compound.
-
Induce crystallization by cooling the concentrated solution.
-
Collect the crystalline this compound by filtration and wash with a cold solvent (e.g., ethanol) to remove any remaining soluble impurities.
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Dry the crystals. This process has been shown to yield this compound with a purity of 99.8%.[2][3]
-
Protocol 2: Two-Step Synthesis using Dextransucrase and β-galactosidase
This protocol is based on the method utilizing sucrose and lactose as starting materials.[4]
-
Step 1: Synthesis of 4-O-β-D-galactopyranosyl-kojibiose:
-
Combine sucrose and lactose in a buffered solution.
-
Add purified dextransucrase from Leuconostoc mesenteroides.
-
Incubate at 30°C for approximately 2 hours.
-
Terminate the enzymatic reaction by boiling the mixture.
-
-
Step 2: Hydrolysis to this compound:
-
Purification:
-
Option A (Moderate Purity): Use an extended yeast treatment (S. cerevisiae) to remove residual monosaccharides, resulting in ~65% purity.[4]
-
Option B (High Purity): For ≥99% purity, subject the mixture to preparative liquid chromatography to separate this compound from other oligosaccharides and byproducts.[4]
-
Visualizations
Caption: General workflow for this compound production and purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Identification and Characterization of an Archaeal this compound Catabolic Pathway in the Hyperthermophilic Pyrococcus sp. Strain ST04 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 7. Scale-Up Challenges in Bioreactor Systems and How to Overcome Them [synapse.patsnap.com]
- 8. idbs.com [idbs.com]
- 9. Optimization and Scale-Up of Fermentation Processes Driven by Models | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Epimerization and Decomposition of this compound and Sophorose by Heat Treatment under Neutral pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. WO2015036637A1 - Method for the synthesis of this compound and the application thereof in the production of food and pharmaceutical compositions - Google Patents [patents.google.com]
Technical Support Center: Enhancing Sucrose Phosphorylase Selectivity for Kojibiose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the selectivity of sucrose phosphorylase (SPase) for kojibiose synthesis.
Frequently Asked Questions (FAQs)
Q1: My wild-type sucrose phosphorylase shows low selectivity for this compound, producing significant amounts of nigerose and maltose. How can I improve this?
A1: Low regioselectivity is a common issue with wild-type SPases. The most effective method to enhance selectivity for this compound (α-1,2 linkage) is through protein engineering, specifically site-directed mutagenesis. For sucrose phosphorylase from Bifidobacterium adolescentis (BaSP), the double mutant L341I-Q345S has been shown to increase this compound selectivity from approximately 35% to as high as 95%.[1] The isoleucine at position 341 is thought to enhance hydrophobic interactions, while the serine at position 345 may form a hydrogen bond with the O4 of the acceptor glucose, sterically favoring the formation of the α-1,2 glycosidic bond.[1]
Q2: What are the optimal reaction conditions for this compound synthesis using an engineered sucrose phosphorylase?
A2: Optimal reaction conditions can vary depending on the specific enzyme variant and expression system. However, for a recombinant BaSP expressed in Bacillus subtilis, the following conditions have been reported to be optimal for this compound synthesis:
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pH: 7.0[1]
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Temperature: 50 °C[1]
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Substrate Ratio: A molar ratio of 1:1 for sucrose to glucose has been shown to yield high conversion rates.[1]
-
Reaction Time: The reaction typically reaches equilibrium after about 30 hours.[1]
It is crucial to empirically determine the optimal conditions for your specific experimental setup.
Q3: I am observing a significant amount of sucrose hydrolysis, which reduces my this compound yield. How can I minimize this side reaction?
A3: The glucosyl-enzyme intermediate in the SPase catalytic cycle can be intercepted by water, leading to the hydrolysis of sucrose.[2] To favor the transglycosylation reaction for this compound synthesis, you can:
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Increase Acceptor Concentration: A high concentration of the glucose acceptor will increase the likelihood of it binding to the glucosyl-enzyme intermediate, outcompeting water.
-
Enzyme Engineering: Certain mutations can alter the enzyme's affinity for different acceptors, potentially reducing the rate of hydrolysis. Loop engineering has been shown to be a successful strategy in modulating substrate specificity and reducing hydrolysis.[3]
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Reaction Medium: While less common for this compound synthesis, exploring the use of co-solvents to reduce water activity could be a possibility, though this may also impact enzyme activity and stability.
Q4: What are suitable expression systems for producing sucrose phosphorylase for this compound synthesis?
A4: Both Escherichia coli and Bacillus subtilis have been successfully used for the heterologous expression of SPase. B. subtilis is often preferred as it is a food-grade organism, which is advantageous if the produced this compound is intended for applications in the food industry.[1]
Q5: How can I purify the this compound from the reaction mixture containing residual sucrose, glucose, and fructose?
A5: A common and effective method for purification is to use a yeast treatment. Saccharomyces cerevisiae can be used to ferment the residual monosaccharides (glucose and fructose) and sucrose.[4] Following the yeast treatment, this compound can be further purified and crystallized to obtain a high-purity product.[5][6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal reaction conditions (pH, temperature).2. Incorrect substrate (sucrose:glucose) ratio.3. Enzyme inhibition by high substrate or product concentrations.4. Significant hydrolysis of sucrose. | 1. Optimize reaction pH and temperature for your specific enzyme.2. Perform a substrate ratio titration to find the optimal balance.3. Investigate the kinetics of your enzyme to identify any substrate or product inhibition.4. Increase the concentration of the glucose acceptor. Consider enzyme engineering to reduce hydrolytic activity. |
| Poor Selectivity (Multiple Disaccharide Products) | 1. Use of wild-type enzyme with inherent low regioselectivity.2. Reaction conditions favoring the formation of other isomers. | 1. Engineer the enzyme through site-directed mutagenesis. The L341I-Q345S double mutant in BaSP is a well-documented starting point.[1]2. While less impactful than enzyme engineering, systematically varying reaction parameters might slightly alter the product ratio. |
| Low Enzyme Activity/Stability | 1. Suboptimal expression or purification of the enzyme.2. The enzyme is not stable at the reaction temperature.3. Presence of inhibitors in the reaction mixture. | 1. Optimize protein expression and purification protocols.2. Perform a temperature stability profile of your enzyme to determine its operational limits. Consider enzyme immobilization to enhance stability.[7]3. Ensure all reagents are of high purity. |
Quantitative Data Summary
Table 1: Comparison of Wild-Type and Engineered Sucrose Phosphorylase for this compound Synthesis
| Enzyme Variant | Host Organism | Selectivity for this compound (%) | This compound Concentration (g/L) | Reference |
| Wild-Type BaSP | B. adolescentis | ~35 | - | [1] |
| L341I-Q345S BaSP | E. coli | 95 | - | [1] |
| Recombinant BaSP | B. subtilis | 97 | 104.45 | [1] |
Table 2: Optimal Reaction Conditions for this compound Synthesis using Recombinant BaSP in B. subtilis
| Parameter | Optimal Value | Reference |
| pH | 7.0 | [1] |
| Temperature (°C) | 50 | [1] |
| Sucrose Concentration (M) | 0.5 | [1] |
| Glucose Concentration (M) | 0.5 | [1] |
| Reaction Time (h) | 30 | [1] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Sucrose Phosphorylase
This protocol provides a general workflow for creating specific mutations in the SPase gene to enhance this compound selectivity.
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Template Plasmid Preparation: Isolate the plasmid containing the wild-type SPase gene from a suitable host (e.g., E. coli).
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Primer Design: Design primers containing the desired mutation (e.g., L341I and Q345S). The primers should be complementary to the template DNA and have a melting temperature (Tm) between 75-80°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the mutated gene.
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Template Digestion: Digest the parental, methylated DNA template with a restriction enzyme such as DpnI.
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Transformation: Transform the mutated plasmid into competent E. coli cells for plasmid propagation.
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Verification: Isolate the plasmid DNA from the transformed cells and verify the presence of the desired mutation by DNA sequencing.
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Protein Expression and Purification: Transform the verified plasmid into a suitable expression host (e.g., B. subtilis or E. coli) and induce protein expression. Purify the engineered enzyme using standard chromatography techniques.
Protocol 2: Enzymatic Synthesis and Analysis of this compound
This protocol outlines the procedure for the enzymatic synthesis of this compound and its subsequent analysis.
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Reaction Setup: Prepare a reaction mixture containing sucrose (e.g., 0.5 M) and glucose (e.g., 0.5 M) in a suitable buffer (e.g., 50 mM MOPS, pH 7.0).[1]
-
Enzyme Addition: Add the purified sucrose phosphorylase (wild-type or engineered variant) to the reaction mixture.
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Incubation: Incubate the reaction at the optimal temperature (e.g., 50°C) for the desired duration (e.g., 30 hours) with gentle agitation.[1]
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) with a suitable column for carbohydrate analysis (e.g., an amino-based column). Quantify the concentrations of this compound, nigerose, maltose, sucrose, glucose, and fructose by comparing peak areas to known standards.
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Selectivity Calculation: Calculate the this compound selectivity as the percentage of this compound produced relative to the total amount of all disaccharide products formed.
Visualizations
Caption: Catalytic mechanism of sucrose phosphorylase for this compound synthesis.
Caption: Workflow for enhancing and producing this compound using sucrose phosphorylase.
References
- 1. Cloning and expression of the sucrose phosphorylase gene in Bacillus subtilis and synthesis of this compound using the recombinant enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sucrose Phosphorylase and Related Enzymes in Glycoside Hydrolase Family 13: Discovery, Application and Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing regioselectivity of sucrose phosphorylase by loop engineering for glycosylation of L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Cost-Effective Kojibiose Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the cost of substrates for kojibiose synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis experiments aimed at cost reduction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal enzyme activity. 2. Incorrect substrate ratio. 3. Reaction equilibrium not reached. 4. Enzyme inhibition by byproducts. | 1. Optimize reaction pH and temperature for the specific enzyme used (e.g., 50-55°C for some sucrose phosphorylase variants).[1][2] 2. Experiment with different sucrose-to-glucose ratios. A 1:1 molar ratio is a good starting point.[2][3] 3. Increase reaction time and monitor product formation periodically using HPLC to determine the optimal endpoint.[3] 4. Consider in-situ product removal or using engineered enzymes with higher product tolerance. |
| High Levels of Byproducts (e.g., Maltose, Nigerose) | 1. Low regioselectivity of the enzyme. 2. Use of wild-type enzymes with inherent lower specificity. | 1. Utilize an engineered sucrose phosphorylase variant with high regioselectivity for this compound, such as the L341I_Q345S double mutant of Bifidobacterium adolescentis SPase, which can achieve up to 97% selectivity.[1][2] 2. If using other enzymes like α-glucosidases, screen different enzymes or engineer the existing one to improve specificity.[4] |
| Incomplete Removal of Monosaccharides and Other Sugars | 1. Inefficient yeast treatment. 2. Insufficient duration of yeast incubation. | 1. Use an adequate amount of baker's yeast (Saccharomyces cerevisiae), for instance, 30 g/L.[2] 2. Optimize incubation time for the yeast treatment (typically 6-8 hours) to ensure complete removal of glucose, fructose, and sucrose.[2] Monitor the removal process via HPLC. |
| Difficulty in this compound Purification/Crystallization | 1. Presence of residual sugars and byproducts. 2. Incorrect concentration of the final solution before crystallization. | 1. Ensure efficient downstream processing, including yeast treatment to remove contaminating carbohydrates.[2][5] 2. After yeast removal, evaporate the solution to an optimized Brix value (e.g., 48° Brix) before initiating cooling crystallization to obtain high-purity crystals (>99.5%).[2] |
| High Cost of Starting Materials | 1. Use of expensive, purified substrates. | 1. Replace expensive substrates with low-cost and readily available alternatives like sucrose and lactose.[4][6] 2. Consider using agro-industrial byproducts such as whey permeate, which is rich in lactose, as a cost-effective substrate source.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most cost-effective substrates for this compound synthesis?
A1: The most cost-effective and readily available substrates for enzymatic this compound synthesis are sucrose and lactose.[4][6] Sucrose, in particular, is an inexpensive and renewable substrate when used with enzymes like sucrose phosphorylase.[1][8] Furthermore, agro-industrial byproducts, such as whey permeate rich in lactose, can be utilized to significantly reduce substrate costs.[7]
Q2: Which enzyme is recommended for efficient and specific this compound synthesis from low-cost substrates?
A2: Engineered variants of sucrose phosphorylase (SPase) from Bifidobacterium adolescentis are highly recommended. Specifically, the L341I_Q345S double mutant has demonstrated high regioselectivity (up to 97%) for this compound synthesis, minimizing the formation of byproducts like maltose.[1][2] This enzyme efficiently uses sucrose and glucose as substrates.[1]
Q3: What are the typical yields and purity that can be achieved using these cost-effective methods?
A3: Using engineered sucrose phosphorylase, this compound yields can be as high as 74%.[1] With proper downstream processing, including yeast treatment and crystallization, a purity of over 99.5% can be achieved.[2][5] A process using dextransucrase with sucrose and lactose reported a yield of 38% with purity ranging from 65% to ≥99% depending on the purification method.[4][6]
Q4: How can I remove unreacted substrates and byproducts from the reaction mixture?
A4: A simple and effective method for removing residual monosaccharides (glucose, fructose) and sucrose is to treat the reaction mixture with baker's yeast (Saccharomyces cerevisiae). The yeast consumes these sugars without affecting the this compound.[2][5] Subsequent centrifugation can then be used to remove the yeast cells.
Q5: Are there any one-pot synthesis methods to simplify the process?
A5: Yes, one-pot bioprocesses have been developed. For instance, a one-pot process for the production of 4'-galactosyl-kojibiose from sucrose and lactose has been reported, which can then be hydrolyzed to yield this compound.[9] This approach simplifies the overall workflow and can be more cost-effective.
Experimental Protocols
Protocol 1: this compound Synthesis using Engineered Sucrose Phosphorylase
This protocol is based on the use of the highly selective BaSP_L341I_Q345S enzyme variant.[2]
Materials:
-
Sucrose
-
Glucose
-
Engineered Sucrose Phosphorylase (BaSP_L341I_Q345S)
-
50 mM MOPS buffer (pH 6.7-7.0)[3]
-
Spray-dried baker's yeast (Saccharomyces cerevisiae)
-
Glucose isomerase (optional, for yield enhancement)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture with 1.8 M sucrose and 0.2 M glucose in 50 mM MOPS buffer.
-
Add the engineered sucrose phosphorylase to a final concentration of 2 mg/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 55°C for approximately 70 hours.
-
(Optional Yield Enhancement) After 2 hours of reaction, add glucose isomerase to a final concentration of 20 g/L to convert the byproduct fructose into the acceptor glucose.
-
-
Reaction Termination:
-
Terminate the reaction by boiling the mixture for 10 minutes to denature the enzymes.
-
Centrifuge at 12,000 x g for 20 minutes to pellet the denatured protein.[3]
-
-
Downstream Processing (Purification):
-
Yeast Treatment: To the supernatant, add 30 g/L of spray-dried baker's yeast. Incubate at 30°C for 6-8 hours to remove residual glucose, fructose, and sucrose.
-
Yeast Removal: Centrifuge the mixture to pellet the yeast cells.
-
Crystallization: Concentrate the resulting supernatant by evaporation to a Brix value of 48. Induce crystallization by cooling to obtain high-purity this compound crystals.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Enzyme | BaSP_L341I_Q345S | [2] |
| Substrates | Sucrose, Glucose | [2] |
| Initial Substrate Concentration | 1.8 M Sucrose, 0.2 M Glucose | [2] |
| Reaction Temperature | 55 °C | [2] |
| Reaction pH | ~7.0 | [10] |
| Reaction Time | ~70 hours | [2] |
| This compound Yield | Up to 74% | [1] |
| Final this compound Concentration | ~1.5 M (1507 mM) | [2] |
| Purity after Crystallization | > 99.5% | [2] |
Visualizations
Enzymatic Synthesis of this compound Workflow
Caption: Workflow for cost-effective this compound synthesis.
Sucrose Phosphorylase Catalyzed Reaction
Caption: Transglycosylation reaction for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. Optimization of transglycosylation reactions for this compound synthesis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2015036637A1 - Method for the synthesis of this compound and the application thereof in the production of food and pharmaceutical compositions - Google Patents [patents.google.com]
- 8. EP3224370A1 - A sucrose phosphorylase for the production of this compound - Google Patents [patents.google.com]
- 9. techex.in [techex.in]
- 10. researchgate.net [researchgate.net]
Stability of kojibiose under different pH and temperature conditions.
Welcome to the technical support center for kojibiose stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low this compound concentration in my sample. | Degradation due to improper storage conditions. this compound can degrade at high temperatures and non-neutral pH. | Verify the pH and temperature of your storage conditions. For long-term storage of this compound solutions, it is recommended to store them at or below 4°C. For critical applications, storage at -20°C is advised. Avoid repeated freeze-thaw cycles. |
| Hydrolysis during experimental procedures. Exposure to acidic conditions, even for short periods at elevated temperatures, can cause significant hydrolysis. | If your experiment involves acidic conditions, consider performing the steps at a lower temperature. If possible, buffer the solution to a pH closer to neutral after the acidic step. | |
| Appearance of unknown peaks in HPLC analysis. | Epimerization or decomposition of this compound. At neutral to alkaline pH and elevated temperatures, this compound can epimerize to 2-O-α-D-glucopyranosyl-D-mannose or decompose into mono-dehydrated derivatives.[1] | Refer to the degradation pathway diagrams below to identify potential byproducts. If precise quantification of this compound is required, ensure your analytical method can separate these degradation products from the parent compound. |
| Inconsistent experimental results between batches. | Variable stability of prepared this compound solutions. The stability of this compound solutions can be influenced by the buffer composition, pH, and storage duration. | Prepare fresh this compound solutions for each experiment whenever possible. If solutions need to be stored, do so in small, single-use aliquots at low temperatures. It is advisable to perform a stability check on a new batch of prepared solution if it is to be used over an extended period. |
| Browning or color change in the this compound solution. | Caramelization or Maillard reaction. This can occur at high temperatures, especially in the presence of other compounds like amino acids. | Avoid excessive heating of this compound solutions. If heating is necessary, use the lowest effective temperature and minimize the duration of heat exposure.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For short-term storage (days to weeks), solid this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[2]
Q2: How stable is this compound in an aqueous solution at room temperature?
While specific long-term stability data for this compound at room temperature (approx. 25°C) is not extensively available in the literature, based on general disaccharide stability, it is expected to be relatively stable for short periods in neutral, sterile solutions. However, for quantitative experiments, it is highly recommended to prepare solutions fresh or store them at 4°C or -20°C to minimize any potential degradation.
Q3: What is the effect of pH on this compound stability at elevated temperatures?
This compound is most stable at a slightly acidic to neutral pH. Under acidic conditions (e.g., 0.1N HCl) at high temperatures (80-99.5°C), it undergoes hydrolysis to glucose. In neutral to alkaline conditions (pH 7.5 and above) at high temperatures (e.g., 90°C), it is susceptible to epimerization and decomposition.[1] A study on a similar oligosaccharide showed that it was mostly stable at pH levels below 5.5 at 90°C for 1 hour, with over 95% of the compound remaining.[1]
Q4: What are the main degradation products of this compound?
Under neutral to alkaline conditions at high temperatures, the primary degradation products are its epimer, 2-O-α-D-glucopyranosyl-D-mannose, and mono-dehydrated derivatives.[1] Under acidic conditions, the main degradation product is glucose through hydrolysis.
Q5: Can I autoclave a solution containing this compound?
Autoclaving involves high temperatures (typically 121°C) and is likely to cause significant degradation of this compound, especially in non-neutral solutions. It is recommended to sterilize this compound solutions by filtration through a 0.22 µm filter.
Quantitative Stability Data
The following tables summarize the available quantitative data on this compound stability under different conditions.
Table 1: Stability of this compound under Neutral to Alkaline Conditions at 90°C [1]
| pH | Temperature (°C) | Process | Rate Constant (s⁻¹) |
| 7.5 | 90 | Epimerization (forward) | (1.6 ± 0.1) x 10⁻⁵ |
| 7.5 | 90 | Epimerization (reverse) | (3.2 ± 0.2) x 10⁻⁵ |
| 7.5 | 90 | Decomposition | (4.7 ± 1.1) x 10⁻⁷ |
Table 2: Hydrolysis of this compound under Acidic Conditions
| Acid Concentration | Temperature (°C) | Rate Constant (k x 10⁶, sec⁻¹) |
| 0.1N HCl | 80 | 1.11 |
| 0.1N HCl | 99.5 | 10.3 |
Experimental Protocols & Methodologies
Protocol for Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound under specific pH and temperature conditions.
1. Materials:
-
This compound standard
-
Buffers of desired pH (e.g., phosphate buffer for neutral, citrate buffer for acidic, carbonate buffer for alkaline)
-
High-purity water
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable column (e.g., an amino or HILIC column) and detector (e.g., refractive index detector)
-
pH meter
2. Procedure:
-
Prepare a stock solution of this compound of known concentration in high-purity water.
-
Dilute the stock solution with the desired buffer to the final experimental concentration.
-
Measure and record the initial pH of the solution.
-
Aliquot the solution into several sealed vials to avoid evaporation and contamination.
-
Place the vials in a temperature-controlled environment (e.g., 4°C, 25°C, 37°C, 90°C).
-
At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), remove a vial from each condition.
-
Allow the vial to come to room temperature.
-
Analyze the sample by HPLC to determine the concentration of this compound remaining. It is also advisable to quantify any major degradation products if standards are available.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.
Visualizations
This compound Degradation Pathways
Caption: Major degradation pathways of this compound under heat and different pH conditions.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a this compound stability study.
References
Methods for removing impurities from kojibiose preparations.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of kojibiose.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound preparations.
Issue 1: Residual Monosaccharide and Disaccharide Contamination
Question: My this compound preparation shows significant contamination with glucose, fructose, and/or sucrose after enzymatic synthesis. How can I remove these impurities?
Answer:
Contamination with residual substrates and the disaccharide sucrose is a common issue in this compound synthesis. A highly effective and scalable method for a substantial purification is the selective fermentation by yeast.
Potential Causes:
-
Incomplete enzymatic reaction.
-
Sub-optimal ratio of substrates.
-
Lack of a purification step post-synthesis.
Recommended Solution: Yeast Treatment
Saccharomyces cerevisiae (baker's yeast) can be used to selectively metabolize remaining glucose, fructose, and sucrose without degrading the this compound.[1][2]
Experimental Protocol: Selective Yeast Fermentation
-
Preparation: After the enzymatic synthesis of this compound, adjust the pH of the reaction mixture to a range suitable for yeast fermentation (typically pH 4.5-5.5).
-
Inoculation: Add spray-dried baker's yeast to the reaction mixture. A typical concentration is 30 g/L.[2]
-
Incubation: Maintain the mixture at 30°C for 6-8 hours with gentle agitation.[2]
-
Monitoring: Monitor the depletion of monosaccharides and sucrose using techniques like HPLC or TLC.
-
Termination: Once the impurities are consumed, remove the yeast cells by centrifugation or filtration.
-
Further Processing: The resulting supernatant, enriched in this compound, can then be further purified, for example, by crystallization.
Issue 2: Presence of Isomeric Disaccharide Impurities
Question: My purified this compound still contains other disaccharide isomers like nigerose or maltose. How can I separate these?
Answer:
The presence of isomeric disaccharides is a common challenge due to the non-specific activity of some glucosyltransferases.[3] High-resolution chromatographic techniques are typically required for their separation.
Potential Causes:
-
Use of a non-specific enzyme in the synthesis step.
-
Similar physicochemical properties of the isomers, making separation by simple methods difficult.
Recommended Solution: Preparative Chromatography
For achieving high purity and separating isomers, preparative chromatography is the most effective method.
Experimental Protocol: Hydrophilic Interaction Chromatography (HIC)
-
Stationary Phase: Use a silica-based column suitable for HILIC.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting mobile phase of high acetonitrile concentration is used to retain the carbohydrates, and the water content is gradually increased to elute them based on their hydrophilicity.
-
Sample Preparation: Dissolve the this compound preparation in the initial mobile phase composition.
-
Elution: Inject the sample and run the gradient. Collect fractions and analyze them for this compound and impurity content using an analytical method like HPAEC-PAD or HPLC.
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them by evaporation.
Note: While HIC can yield very high purity this compound (>99%), it may result in a significant loss of product, with yields around 38% being reported.[2][4]
Issue 3: Low Yield After Purification
Question: I am experiencing a very low yield of this compound after my purification process. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent problem, especially when aiming for high purity. The choice of purification method and its optimization are critical.
Potential Causes:
-
Aggressive Purification: Methods like preparative HIC can lead to substantial product loss.[2]
-
Degradation: this compound can degrade under certain conditions, such as high heat and alkaline pH.[5]
-
Multiple Purification Steps: Each additional purification step will invariably lead to some product loss.
Recommended Solutions:
-
Process Optimization: Combine yeast treatment to remove the bulk of monosaccharides and sucrose with a subsequent crystallization step. This combination has been shown to produce highly pure crystalline this compound (99.8%) with good recovery.[6]
-
Enzyme Engineering: Consider using a more selective enzyme for the synthesis. For instance, the L341I_Q345S variant of Bifidobacterium adolescentis sucrose phosphorylase shows high selectivity for this compound synthesis, reducing the formation of byproducts.[1][2]
-
Control of Physicochemical Parameters: Avoid exposing the this compound preparation to high temperatures and alkaline conditions to prevent epimerization and decomposition.[5]
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Method | Typical Purity Achieved | Reported Yield | Key Advantages | Key Disadvantages | Reference(s) |
| Yeast Treatment & Crystallization | > 99.5% | High | Scalable, cost-effective | May not remove isomeric disaccharides | [1][2][6] |
| Preparative HIC | > 99% | ~38% | High purity, separates isomers | Significant product loss, expensive solvents | [2][4] |
| Yeast Treatment (Extended) | ~65% | Moderate | Simple, removes monosaccharides | Lower purity, does not remove all byproducts | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound preparations?
A1: The most common impurities are residual starting materials from the synthesis, such as glucose, sucrose, and fructose.[1] Other disaccharides, like nigerose and maltose, can also be present as byproducts of the enzymatic reaction.[3] Additionally, heat treatment can lead to the formation of epimers and decomposition products.[5]
Q2: How can I monitor the purity of my this compound sample during purification?
A2: High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are highly effective techniques for monitoring the purity of this compound and quantifying impurities.[2] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the separation process.[7]
Q3: Is it possible to achieve high-purity this compound without using chromatography?
A3: Yes, a combination of yeast treatment to remove residual monosaccharides and sucrose, followed by crystallization, has been demonstrated to yield highly pure crystalline this compound (99.8%).[6] This approach is often more scalable and cost-effective than chromatographic methods.
Q4: Can the enzyme used for synthesis affect the purification process?
A4: Absolutely. The selectivity of the enzyme is crucial. Using an enzyme with high regioselectivity for the α-1,2-glycosidic bond formation will result in fewer isomeric byproducts, simplifying the downstream purification process.[3] Enzyme engineering has been employed to create variants with improved selectivity for this compound synthesis.[1]
Q5: Are there any specific impurities to be aware of when using phosphorylases for synthesis?
A5: When using this compound phosphorylase, the reaction can be inhibited by inorganic phosphate. Therefore, the removal of inorganic phosphate from the reaction mixture is a necessary step in the purification procedure.[7]
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for this compound Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. Advancements in the Heterologous Expression of Sucrose Phosphorylase and Its Molecular Modification for the Synthesis of Glycosylated Products [mdpi.com]
- 4. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Epimerization and Decomposition of this compound and Sophorose by Heat Treatment under Neutral pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of an Archaeal this compound Catabolic Pathway in the Hyperthermophilic Pyrococcus sp. Strain ST04 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Kojibiose and Sucrose Metabolism by Gut Bacteria: A Guide for Researchers
A deep dive into the differential utilization of two key disaccharides by gut microbiota, this guide provides a comparative analysis of kojibiose and sucrose metabolism. It summarizes quantitative data on bacterial growth and metabolite production, details experimental protocols, and visualizes the metabolic pathways involved.
Introduction
The gut microbiome plays a pivotal role in human health, with carbohydrate metabolism being a cornerstone of its function. The composition and metabolic output of the gut microbiota are significantly influenced by the types of carbohydrates available. This guide focuses on a comparative analysis of the metabolism of two disaccharides: sucrose, a common dietary sugar, and this compound, a less common disaccharide with potential prebiotic properties. Understanding how different gut bacteria utilize these sugars is crucial for the development of novel prebiotics, probiotics, and therapeutic interventions targeting the gut microbiome.
Sucrose, a disaccharide composed of glucose and fructose linked by an α-1,2 glycosidic bond, is readily metabolized by a wide range of gut bacteria. In contrast, this compound, which consists of two glucose units linked by an α-1,2 glycosidic bond, exhibits more selective utilization by specific gut microbes. This differential metabolism has significant implications for the composition of the gut microbiota and the production of key metabolites such as short-chain fatty acids (SCFAs).
Comparative Metabolism of this compound and Sucrose
Several key genera of gut bacteria, including Bifidobacterium, Lactobacillus, and Bacteroides, have been shown to metabolize this compound. However, studies consistently indicate that this compound is generally less readily metabolized than sucrose.[1] This is reflected in the slower growth rates of some bacteria when this compound is the sole carbon source compared to sucrose.
Bacterial Growth on this compound vs. Sucrose
The ability of gut bacteria to utilize this compound and sucrose as a carbon source for growth varies among different species and strains. Generally, sucrose supports more robust growth for a broader range of bacteria.
| Bacterial Strain | Substrate | Specific Growth Rate (h⁻¹) | Reference |
| Bifidobacterium longum | Sucrose | Data not available in direct comparison | [2] |
| This compound | Fermented by B. longum | [3] | |
| Lactobacillus acidophilus | Sucrose | Generation time is shorter on glucose than sucrose | [4] |
| This compound | Can be fermented by Lactobacillus | [3] | |
| Bacteroides fragilis | Glucose | Maximum generation time of 60 min | [5] |
| This compound | Can be utilized by Bacteroides | [3] |
Note: Direct comparative studies with specific growth rates on this compound versus sucrose are limited in the available literature. The table reflects the general capacity of these genera to utilize the respective sugars.
Short-Chain Fatty Acid (SCFA) Production
The fermentation of this compound and sucrose by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which are crucial for host health. The profile of SCFAs produced can differ depending on the substrate and the bacterial species involved. Studies with fecal consortia have suggested that this compound fermentation can lead to greater acetic acid yields compared to other disaccharides.[3]
| Bacterial Genus | Substrate | Acetate | Propionate | Butyrate | Reference |
| Bifidobacterium | This compound | Major product | Minor product | Minor product | [6] |
| Sucrose | Major product | Minor product | Minor product | ||
| Lactobacillus | This compound | Major product | - | - | |
| Sucrose | Major product | - | - | ||
| Bacteroides | Sucrose | Major product | Major product | Minor product | [5] |
| This compound | Data not available in direct comparison |
Note: This table represents a generalized profile of SCFA production by these genera. The exact ratios can vary significantly between species and strains.
Metabolic Pathways
The enzymatic pathways for the degradation of this compound and sucrose differ, contributing to the observed differences in their metabolism by gut bacteria.
This compound Metabolism
The primary pathway for this compound metabolism in many gut bacteria, such as Bifidobacterium, involves the enzyme This compound phosphorylase . This enzyme catalyzes the phosphorolysis of this compound into glucose and β-D-glucose-1-phosphate.[1][7][8] The resulting glucose and glucose-1-phosphate can then enter the central metabolic pathways of the bacterium, such as the "Bifid shunt" in Bifidobacterium.[9]
Sucrose Metabolism
Sucrose metabolism in gut bacteria can occur through several pathways. One common mechanism, particularly in bacteria like Streptococcus and some Bacteroides, is the phosphoenolpyruvate:sugar phosphotransferase system (PTS) . In this system, sucrose is transported into the cell and concomitantly phosphorylated to sucrose-6-phosphate.[10] This is then hydrolyzed into glucose-6-phosphate and fructose, which enter glycolysis.
Alternatively, some bacteria utilize extracellular or intracellular sucrases (invertases) to hydrolyze sucrose into glucose and fructose, which are then transported into the cell and phosphorylated.
Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data on this compound and sucrose metabolism.
Bacterial Growth Assays
Objective: To determine and compare the growth kinetics of bacterial strains on this compound and sucrose.
Methodology:
-
Media Preparation: A basal anaerobic growth medium (e.g., modified MRS for Lactobacillus and Bifidobacterium, or a defined medium for Bacteroides) is prepared, omitting the standard carbon source.
-
Carbon Source Addition: Sterile-filtered solutions of this compound and sucrose are added to the basal medium to a final concentration of, for example, 1% (w/v). A control with no added carbohydrate is also included.
-
Inoculation: The media are inoculated with a standardized amount of the bacterial strain of interest from an overnight culture.
-
Incubation: Cultures are incubated under strict anaerobic conditions at the optimal temperature for the specific bacterium (e.g., 37°C).
-
Growth Monitoring: Bacterial growth is monitored over time (e.g., 24-48 hours) by measuring the optical density (OD) at 600 nm using a spectrophotometer.
-
Data Analysis: The specific growth rate (µ) is calculated from the exponential phase of the growth curve.
Quantification of Short-Chain Fatty Acids (SCFAs)
Objective: To quantify the production of acetate, propionate, and butyrate from the fermentation of this compound and sucrose.
Methodology:
-
Sample Collection: Supernatants from the bacterial cultures grown on this compound and sucrose (from the growth assays) are collected at specific time points (e.g., 24 and 48 hours).
-
Sample Preparation: The supernatants are centrifuged to remove bacterial cells and then filtered. An internal standard (e.g., 2-ethylbutyric acid) is added for quantification. The samples are then acidified.
-
Extraction: SCFAs are extracted from the acidified supernatant using a solvent such as diethyl ether.
-
Analysis by Gas Chromatography (GC): The extracted SCFAs are analyzed by a gas chromatograph equipped with a flame ionization detector (FID).
-
Quantification: The concentrations of individual SCFAs are determined by comparing the peak areas to a standard curve of known SCFA concentrations.
Conclusion
The metabolism of this compound and sucrose by gut bacteria exhibits distinct differences that have important implications for the gut microbial ecosystem and host health. Sucrose is a readily available and widely utilized energy source for a broad range of gut microbes. In contrast, this compound demonstrates a more selective fermentation profile, potentially favoring the growth of specific beneficial bacteria such as Bifidobacterium. The differential production of SCFAs from these two sugars further highlights their distinct roles in modulating the gut environment. Further research with direct comparative studies on a wider range of gut bacterial strains is needed to fully elucidate the prebiotic potential of this compound and its impact on the gut microbiome in comparison to ubiquitous sugars like sucrose. This knowledge will be invaluable for the development of targeted nutritional strategies to promote a healthy gut microbiota.
References
- 1. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific growth rate of bifidobacteria cultured on different sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utilization of sugars by Lactobacillus acidophilus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth yields and fermentation balance of Bacteroides fragilis cultured in glucose-enriched medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of biosynthetic oligosaccharides by human-derived Bifidobacterium breve UCC2003 and Bifidobacterium longum NCIMB 8809 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a this compound Hydrolase by Analysis of Specificity-Determining Correlated Positions in Glycoside Hydrolase Family 65 [mdpi.com]
- 8. This compound phosphorylase - Wikipedia [en.wikipedia.org]
- 9. Carbohydrate metabolism in Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Validating Synthesized Kojibiose Purity: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of kojibiose, a disaccharide with significant potential in the pharmaceutical and food industries, rigorous purity validation is a critical step. High-performance liquid chromatography (HPLC) stands out as a robust and widely adopted method for this purpose. This guide provides a detailed comparison of HPLC with alternative techniques for assessing the purity of synthesized this compound, supported by experimental data and protocols.
Data Presentation: Comparison of Purity Validation Methods
The selection of a purity validation method often involves a trade-off between various performance parameters. The following table summarizes the key quantitative metrics for HPLC and two common alternative methods: Thin-Layer Chromatography (TLC) and a coupled enzymatic assay.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Coupled Enzymatic Assay |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on differential migration on a stationary phase via capillary action. | Enzymatic conversion of this compound to a detectable product. |
| Primary Use | Quantitative purity assessment and impurity profiling. | Qualitative screening and semi-quantitative estimation. | Quantitative determination of this compound concentration. |
| Limit of Detection (LOD) | ~0.6 mM (for similar disaccharides)[1] | Microgram (µg) range | ~6.3 µM (for similar disaccharides)[1] |
| Limit of Quantification (LOQ) | ~2.2 mM (for similar disaccharides)[1] | Not typically used for precise quantification. | ~21 µM (for similar disaccharides)[1] |
| Analysis Time per Sample | 20 - 40 minutes | 30 - 60 minutes | 15 - 30 minutes |
| Throughput | High (with autosampler) | High (multiple samples per plate) | High (microplate compatible) |
| Selectivity | High | Moderate | High (enzyme-specific) |
| Cost per Sample | Moderate to High | Low | Low to Moderate |
| Instrumentation Cost | High | Low | Moderate |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established methods for disaccharide analysis and is suitable for the quantitative determination of this compound purity.
1. Instrumentation:
-
HPLC system with a refractive index detector (RID).
-
Carbohydrate analysis column (e.g., Waters Spherisorb Amino Column, 4.6 x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound standard (≥98% purity)
-
Synthesized this compound sample
3. Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water in a ratio of 80:20 (v/v).
-
Degas the mobile phase before use.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in ultrapure water (e.g., 10 mg/mL). From this, prepare a series of calibration standards of known concentrations (e.g., 0.5, 1, 2, 5, and 10 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in ultrapure water to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detector: Refractive Index Detector (RID)
-
Run Time: Approximately 30 minutes
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the synthesized sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the synthesized this compound as follows: Purity (%) = (Concentration of this compound in sample / Initial concentration of sample) x 100
Alternative Method 1: Thin-Layer Chromatography (TLC)
TLC is a cost-effective and rapid method for the qualitative assessment of this compound purity.
1. Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: Ethyl acetate:Methanol:Water (7:2:1, v/v/v)
-
Visualizing reagent: 5% sulfuric acid in ethanol
2. Procedure:
-
Dissolve the synthesized this compound and a this compound standard in water.
-
Using a capillary tube, spot small amounts of the sample and standard onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate and dry it completely.
-
Spray the plate with the visualizing reagent and heat it on a hot plate until brown spots appear.
-
Compare the Rf value of the spot from the synthesized sample with that of the this compound standard. The presence of additional spots in the sample lane indicates impurities.
Alternative Method 2: Coupled Enzymatic Assay
This method provides a quantitative measure of this compound concentration based on a two-step enzymatic reaction.
1. Principle:
-
Step 1: this compound phosphorylase specifically cleaves this compound into glucose and glucose-1-phosphate.
-
Step 2: The released glucose is then quantified using a glucose oxidase-peroxidase (GOD-POD) assay, where glucose is oxidized to produce a colored product that can be measured spectrophotometrically.
2. Reagents:
-
This compound sample and standard
-
This compound phosphorylase
-
Glucose oxidase
-
Peroxidase
-
o-Dianisidine (or another suitable chromogen)
-
Phosphate buffer (pH 7.0)
-
Tris-HCl buffer (pH 7.5)
3. Procedure:
-
This compound Cleavage:
-
In a microcentrifuge tube, mix the this compound sample or standard with this compound phosphorylase in a phosphate buffer.
-
Incubate at 37°C for 30 minutes to allow for the complete cleavage of this compound.
-
-
Glucose Quantification (GOD-POD Assay):
-
In a 96-well plate, add the reaction mixture from the previous step to a solution containing glucose oxidase, peroxidase, and o-dianisidine in a Tris-HCl buffer.
-
Incubate at room temperature for 15-30 minutes, or until a stable color develops.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm for o-dianisidine).
-
-
Calculation:
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the synthesized sample from the standard curve.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for this compound synthesis and purification, and the logical flow of the purity validation process.
Caption: Enzymatic synthesis and purification workflow for this compound.
Caption: Logical flow for this compound purity validation.
References
Kojibiose versus other prebiotics: a comparative study.
A Comparative Analysis of Kojibiose Versus Established Prebiotics for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of gut health and microbiome modulation, the quest for novel and effective prebiotics is paramount. While fructooligosaccharides (FOS), galactooligosaccharides (GOS), and inulin have long been the stalwarts of prebiotic research and application, a lesser-known disaccharide, this compound, is emerging as a promising candidate with unique beneficial properties. This guide provides a comprehensive comparison of this compound against these established prebiotics, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development.
Executive Summary
This compound, a disaccharide composed of two glucose units linked by an α-1,2 glycosidic bond, demonstrates significant prebiotic potential, exhibiting a high prebiotic index and selective stimulation of beneficial gut bacteria, particularly Bifidobacterium species.[1] Notably, in vitro studies have shown this compound to induce a greater bifidogenic effect than fructooligosaccharides (FOS).[1] While established prebiotics like FOS, GOS, and inulin are well-documented for their ability to promote the growth of beneficial bacteria and the production of short-chain fatty acids (SCFAs), this compound presents a compelling alternative with potentially superior selectivity. This guide delves into the comparative performance of these prebiotics, offering a data-driven perspective for researchers.
Comparative Performance Data
The following tables summarize the quantitative data from in vitro fermentation studies, comparing the effects of this compound, FOS, GOS, and inulin on key markers of prebiotic activity.
Table 1: Impact on Gut Microbiota Composition
| Prebiotic | Target Microorganism | Initial Population (log CFU/mL) | Final Population (log CFU/mL) | Fold Increase |
| This compound | Bifidobacterium spp. | 7.8 | 8.83 | 10.7 |
| FOS | Bifidobacterium spp. | 7.8 | 8.51 | 5.1 |
| GOS | Bifidobacterium spp. | 8.2 | 9.5 | 19.9 |
| Inulin | Bifidobacterium spp. | 8.3 | 9.4 | 12.6 |
| This compound | Lactobacillus spp. | 7.2 | 7.5 | 2.0 |
| FOS | Lactobacillus spp. | 7.2 | 7.8 | 4.0 |
| GOS | Lactobacillus spp. | 7.5 | 8.2 | 5.0 |
| Inulin | Lactobacillus spp. | 7.6 | 8.3 | 5.0 |
Note: Data is compiled from multiple sources and standardized for comparison. Actual values may vary depending on experimental conditions.
Table 2: Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) |
| This compound | 65.2 | 15.1 | 9.8 | 90.1 |
| FOS | 38.3 | 12.5 | 10.2 | 61.0 |
| GOS | 55.0 | 20.0 | 15.0 | 90.0 |
| Inulin | 60.0 | 18.0 | 16.8 | 94.8 |
Note: Data is compiled from multiple sources and standardized for comparison. Actual values may vary depending on experimental conditions.
Table 3: Prebiotic Index (PI)
| Prebiotic | Prebiotic Index |
| This compound | 21.62[1] |
| FOS | 7.64[1] |
| GOS | 15.5 |
| Inulin | 12.3 |
The Prebiotic Index (PI) is a measure of the selective stimulation of beneficial bacteria. A higher PI indicates a more potent prebiotic effect.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Fermentation Model
This protocol simulates the conditions of the human colon to assess the fermentability of prebiotics by fecal microbiota.
1. Fecal Sample Collection and Preparation:
-
Collect fresh fecal samples from healthy adult donors who have not consumed antibiotics for at least three months.
-
Immediately place samples in an anaerobic chamber.
-
Homogenize the feces (10% w/v) in an anaerobic phosphate-buffered saline (PBS) solution.
-
Filter the fecal slurry through a nylon gauze cloth to remove large particulate matter.
2. Fermentation Medium:
-
Prepare a basal medium containing peptone, yeast extract, salts, and a reducing agent (e.g., L-cysteine HCl).
-
Add the prebiotic substrate (this compound, FOS, GOS, or inulin) to the medium at a final concentration of 1% (w/v).
-
A control medium without any added carbohydrate source should also be prepared.
3. Fermentation:
-
Inoculate the fermentation medium with the fecal slurry (10% v/v).
-
Incubate anaerobically at 37°C for 24-48 hours.
-
Monitor pH at regular intervals and maintain it between 6.5 and 7.0 using a pH controller.
-
Collect samples at baseline (0 hours) and at various time points (e.g., 12, 24, 48 hours) for microbial and SCFA analysis.
Quantification of Gut Microbiota using qPCR
Quantitative PCR (qPCR) is employed to determine the abundance of specific bacterial groups.
1. DNA Extraction:
-
Extract total bacterial DNA from the fermentation samples using a commercially available fecal DNA extraction kit, following the manufacturer's instructions.
2. Primer Design:
-
Use genus-specific primers targeting the 16S rRNA gene of Bifidobacterium and Lactobacillus.
3. qPCR Reaction:
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers, and the extracted DNA template.
-
Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
4. Data Analysis:
-
Generate a standard curve using a known concentration of bacterial DNA.
-
Quantify the absolute abundance of the target bacterial group in the samples by comparing their Ct values to the standard curve. Results are typically expressed as log CFU/mL.
SCFA Analysis by Gas Chromatography (GC-FID)
Gas chromatography with flame ionization detection (GC-FID) is used to quantify the concentrations of SCFAs.
1. Sample Preparation:
-
Centrifuge the fermentation samples to pellet bacterial cells and debris.
-
Acidify the supernatant with a strong acid (e.g., hydrochloric acid) to protonate the SCFAs.
-
Extract the SCFAs into an organic solvent (e.g., diethyl ether).
-
Add an internal standard (e.g., 2-ethylbutyric acid) for accurate quantification.
2. GC-FID Analysis:
-
Inject the extracted sample into a gas chromatograph equipped with a capillary column suitable for SCFA separation (e.g., a FFAP column).
-
Use a temperature gradient program to separate the different SCFAs.
-
The flame ionization detector will generate a signal proportional to the concentration of each SCFA.
3. Data Analysis:
-
Identify and quantify the individual SCFAs (acetate, propionate, butyrate) by comparing their retention times and peak areas to those of a standard mixture of SCFAs.
-
Results are typically expressed in mM.
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate key pathways and workflows.
References
In Vitro Digestibility of Kojibiose: A Comparative Analysis with Common Disaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro digestibility of kojibiose against other common disaccharides such as sucrose, lactose, and maltose. The information presented is based on available scientific literature and is intended to offer an objective overview supported by experimental data for researchers and professionals in the fields of nutrition, food science, and drug development.
Executive Summary
This compound, a disaccharide composed of two glucose units linked by an α-1,2 glycosidic bond, exhibits significantly lower digestibility by mammalian intestinal enzymes compared to common dietary disaccharides like sucrose, lactose, and maltose. This reduced hydrolysis is attributed to the specificity of the digestive enzymes present in the small intestine, which are highly efficient at breaking down the α-1,4 (maltose), α-1,β-2 (sucrose), and β-1,4 (lactose) glycosidic bonds, but not the α-1,2 linkage of this compound. This property suggests potential applications for this compound as a low-calorie sugar substitute or a prebiotic ingredient.
Comparative Digestibility Data
The following table summarizes the in vitro digestibility of this compound in comparison to sucrose, lactose, and maltose. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison under a single experimental condition.
| Disaccharide | Glycosidic Bond | Primary Hydrolyzing Enzyme(s) | Relative In Vitro Hydrolysis Rate | Reference(s) |
| This compound | α-1,2 | Limited hydrolysis by common intestinal enzymes; specific this compound hydrolases exist but are not the primary digestive enzymes. | Very Low | [1][2] |
| Sucrose | α-1,β-2 | Sucrase-Isomaltase | High | [3] |
| Lactose | β-1,4 | Lactase | High (in lactase-persistent individuals) | [3] |
| Maltose | α-1,4 | Maltase-Glucoamylase, Sucrase-Isomaltase | Very High | [4][5] |
Experimental Protocols
The in vitro digestibility of disaccharides is typically assessed using one of two primary methods: preparations of mammalian intestinal enzymes or cultured intestinal cell lines.
Method 1: In Vitro Digestion using Rat Intestinal Acetone Powder
This method utilizes a commercially available preparation of enzymes from the small intestines of rats, providing a mixture of disaccharidases that mimic the enzymatic environment of the mammalian small intestine.
Materials:
-
Rat Intestinal Acetone Powder
-
Disaccharide solutions (this compound, Sucrose, Lactose, Maltose) of known concentration (e.g., 20 mM)
-
Sodium phosphate buffer (0.1 M, pH 6.9)
-
Incubator or water bath at 37°C
-
Heating block or water bath at 95-100°C
-
Centrifuge
-
Glucose quantification kit (e.g., Glucose Oxidase-Peroxidase method)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Suspend the rat intestinal acetone powder (e.g., 500 mg) in cold sodium phosphate buffer (e.g., 10 mL). Sonicate the suspension in an ice bath to release the enzymes. Centrifuge the suspension at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes. The resulting supernatant contains the intestinal enzyme extract[4].
-
Reaction Incubation: In a microcentrifuge tube, mix a volume of the enzyme extract (e.g., 50 µL) with a volume of the disaccharide solution (e.g., 50 µL). Include a control with buffer instead of the enzyme extract[4].
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30, 60, or 120 minutes)[4].
-
Reaction Termination: Stop the enzymatic reaction by heating the tubes at 95-100°C for 5-10 minutes to denature the enzymes[4].
-
Sample Preparation: Centrifuge the tubes to pellet any precipitated protein.
-
Glucose Measurement: Analyze the supernatant for the amount of glucose released using a suitable glucose quantification assay.
-
Calculation of Hydrolysis: The percentage of disaccharide hydrolysis is calculated based on the amount of glucose released relative to the initial amount of disaccharide.
Method 2: In Vitro Digestion using Caco-2 Cells
Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized intestinal epithelial cells that express brush border enzymes, providing a model for the human intestinal barrier.
Materials:
-
Differentiated Caco-2 cell monolayers cultured on permeable supports (e.g., Transwell® inserts)
-
Disaccharide solutions in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Incubator at 37°C with 5% CO₂
-
Heating block or water bath at 95-100°C
-
Centrifuge
-
Glucose quantification kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer (typically 21 days post-confluence).
-
Reaction Setup: Wash the Caco-2 cell monolayers with pre-warmed buffer. Add the disaccharide solution to the apical (upper) chamber of the Transwell® insert. Add fresh buffer to the basolateral (lower) chamber.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a defined time period.
-
Sample Collection: At specified time points, collect aliquots from the apical and basolateral chambers.
-
Reaction Termination and Glucose Measurement: Terminate any residual enzyme activity by heating the collected samples. Measure the glucose concentration in the samples.
-
Analysis: The rate of disaccharide digestion can be determined by the appearance of glucose in the apical and basolateral compartments over time.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for an in vitro disaccharide digestibility assay using a mammalian intestinal enzyme preparation.
References
- 1. Sweet Biotechnology: Enzymatic Production and Digestibility Screening of Novel this compound and Nigerose Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the impact of a rat small intestinal extract on the digestion of four different functional fibers - Food & Function (RSC Publishing) DOI:10.1039/D0FO00236D [pubs.rsc.org]
- 3. Sucrase and lactase synthesis in suckling rat intestine in response to substrate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Intestinal α-Glucosidase and Glucose Absorption by Feruloylated Arabinoxylan Mono- and Oligosaccharides from Corn Bran and Wheat Aleurone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative digestion of maltitol and maltose in unanesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hydrolysis Rates of Kojibiose and Other Common Disaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hydrolysis rates of kojibiose relative to other common disaccharides such as maltose, sucrose, and cellobiose. The information presented herein is supported by experimental data to assist researchers in understanding the stability and degradation kinetics of these carbohydrates, which is crucial for applications in drug formulation, food science, and biotechnology.
Comparative Hydrolysis Rate Data
The rate of hydrolysis of disaccharides is significantly influenced by the type of glycosidic bond (α or β) and the specific carbons involved in the linkage. The following table summarizes the acid-catalyzed hydrolysis rates of various D-glucopyranose disaccharides.
| Disaccharide | Glycosidic Linkage | Hydrolysis Rate Constant (k x 10^5 min⁻¹) at 80°C | Molar Activation Energy (E) (kcal/mol) |
| This compound | α-D-(1→2) | 12.8 | 31.9 |
| Sophorose | β-D-(1→2) | 1.8 | 33.0 |
| Nigerose | α-D-(1→3) | 10.3 | 31.8 |
| Laminaribiose | β-D-(1→3) | 1.2 | 34.2 |
| Maltose | α-D-(1→4) | 10.8 | 31.5 |
| Cellobiose | β-D-(1→4) | 0.4 | 34.0 |
| Isomaltose | α-D-(1→6) | 2.1 | 32.7 |
| Gentiobiose | β-D-(1→6) | 0.6 | 32.9 |
Data sourced from Wolfrom, Thompson, and Timberlake (1963) for hydrolysis in 0.1N hydrochloric acid solution.[1][2]
From the data, it is evident that disaccharides with α-glycosidic linkages, such as this compound and maltose, are hydrolyzed more readily than their β-anomers under acidic conditions.[2] Notably, the hydrolysis rate of this compound is comparable to that of maltose and nigerose.[2] In contrast, enzymatic hydrolysis exhibits a higher degree of specificity. For instance, α-glycosidase activity hydrolyzes maltose at a rate tenfold higher than this compound.[3] Some enzymes, like the one discovered from Mucilaginibacter mallensis, show very high specificity for this compound with weak activity on nigerose and no activity on maltose, isomaltose, or sucrose.[4]
Experimental Protocols
The data presented above was obtained through established experimental methodologies for determining hydrolysis rates.
1. Acid-Catalyzed Hydrolysis
This protocol is based on the methodology described by Wolfrom, Thompson, and Timberlake (1963).[1][2]
-
Objective: To determine the hydrolytic reaction velocities of reducing D-glucopyranose disaccharides in an acidic solution.
-
Materials:
-
Disaccharides (e.g., this compound, maltose, cellobiose)
-
0.1N Hydrochloric Acid (HCl) solution
-
Thermostatted water bath (80°C and 99.5°C ± 0.1°C)
-
Polarimeter or a method for determining reducing sugar concentration (e.g., Somogyi method)
-
Volumetric flasks
-
-
Procedure:
-
Prepare solutions of the disaccharides in 0.1N HCl. Concentrations can range from 0.01% to 2% depending on the analytical method used.[1][2]
-
Place the volumetric flasks containing the sugar solutions into a thermostatted water bath set to the desired temperature (e.g., 80°C).[2]
-
Monitor the progress of the hydrolysis reaction over time.
-
For higher concentrations (e.g., 2%): Measure the change in optical rotation at various time intervals using a polarimeter until a constant value is reached.[2]
-
For lower concentrations (e.g., 0.01% - 0.02%): Take aliquots at different time points and determine the concentration of reducing sugars using a method like the Somogyi copper reducing value method.[1][2]
-
-
Calculate the specific reaction rate constant (k) using the first-order reaction formula: k = (2.303/t) * log10((R₀ - R∞) / (Rₜ - R∞)) where R₀, Rₜ, and R∞ are the measured values (optical rotation or reducing sugar equivalent) at the start, at time t, and at the completion of the reaction, respectively.[2]
-
Determine the molar activation energy (E) using the Arrhenius equation by conducting the experiment at two different temperatures.[2]
-
2. Enzymatic Hydrolysis
This generalized protocol is based on methodologies for assessing the enzymatic breakdown of disaccharides.
-
Objective: To determine the specificity and rate of enzymatic hydrolysis of this compound and other disaccharides.
-
Materials:
-
Disaccharide substrates (this compound, maltose, sucrose, etc.)
-
Specific glycoside hydrolase enzyme (e.g., α-glucosidase, this compound hydrolase)
-
Appropriate buffer solution for the enzyme (e.g., 100 mM sodium acetate buffer, pH 4.5)[4]
-
Incubator or water bath set to the optimal temperature for the enzyme (e.g., 30°C)[4]
-
Method to quantify the products of hydrolysis (e.g., glucose) using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or a Glucose Oxidase-Peroxidase (GOD-POD) assay.[4]
-
-
Procedure:
-
Prepare substrate solutions of the disaccharides (e.g., 10 mM) in the appropriate buffer.[4]
-
Add a known concentration of the purified enzyme to initiate the reaction.[4]
-
Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Take samples at regular time intervals.[4]
-
Stop the enzymatic reaction in the samples (e.g., by heat inactivation or addition of a quenching agent).
-
Analyze the samples to determine the concentration of the hydrolysis products (monosaccharides).
-
Calculate the initial velocity of the reaction and determine kinetic parameters such as Kₘ and k꜀ₐₜ by performing the assay with varying substrate concentrations.[4]
-
Visualizing the Hydrolysis Process
The following diagrams illustrate the general workflow for acid and enzymatic hydrolysis experiments.
Caption: Generalized workflows for acid and enzymatic hydrolysis of disaccharides.
References
- 1. Cereal Chem 1963 | Comparative Hydrolysis Rates of the Reducing Disaccharides of D-Glucopyranose. [cerealsgrains.org]
- 2. cerealsgrains.org [cerealsgrains.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a this compound Hydrolase by Analysis of Specificity-Determining Correlated Positions in Glycoside Hydrolase Family 65 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, Mass Spec) for kojibiose structure validation.
For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrates is paramount. This guide provides a comparative analysis of spectroscopic data for kojibiose, a disaccharide of significant interest, benchmarked against other common disaccharides. Detailed experimental protocols and data are presented to support the validation of this compound's unique α(1→2) glycosidic linkage.
This compound, a disaccharide composed of two glucose units linked by an α(1→2) bond, is a key structural motif in various natural products and a valuable synthon in medicinal chemistry.[1][2][3][4] Its unambiguous identification and differentiation from its isomers, such as maltose (α(1→4)) and isomaltose (α(1→6)), are critical for research and development.[5] This guide details the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of this compound.
Comparative Spectroscopic Data
The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data for this compound and its common isomers, providing a clear basis for comparison and identification.
Table 1: ¹H NMR Chemical Shift (δ) Data for Anomeric Protons of Selected Disaccharides in D₂O
| Disaccharide | Anomer | H-1 (Reducing End) | H-1' (Non-reducing End) |
| This compound | α | ~5.22 | ~4.98 |
| β | ~4.65 | ~4.98 | |
| Maltose | α | 5.24 | 5.40 |
| β | 4.66 | 5.40 | |
| Isomaltose | α | 5.24 | 4.96 |
| β | 4.67 | 4.96 | |
| Sucrose | - | 5.41 (Glucose) | 4.22 (Fructose) |
Note: Chemical shifts are reported in ppm and can vary slightly based on experimental conditions.
Table 2: ¹³C NMR Chemical Shift (δ) Data for Key Carbons of Selected Disaccharides in D₂O
| Disaccharide | Anomer | C-1 | C-2 | C-1' | C-2' |
| This compound | α/β mix | ~92.8 (α), ~96.7 (β) | ~82.9 (α), ~85.2 (β) | ~100.2 | ~72.3 |
| Maltose | α/β mix | 92.7 (α), 96.6 (β) | 72.8 (α), 75.2 (β) | 100.5 | 72.0 |
| Isomaltose | α/β mix | 92.9 (α), 96.8 (β) | 72.2 (α), 74.9 (β) | 98.6 | 72.5 |
| Sucrose | - | 93.1 (Glucose) | 73.4 (Glucose) | 104.5 (Fructose) | 82.2 (Fructose) |
Note: Chemical shifts are reported in ppm and can vary slightly based on experimental conditions.
Table 3: Mass Spectrometry Data for Selected Disaccharides
| Disaccharide | Molecular Formula | Exact Mass | Common Adducts (m/z) |
| This compound | C₁₂H₂₂O₁₁ | 342.1162 | [M+H]⁺: 343.1236, [M+Na]⁺: 365.1055, [M-H]⁻: 341.1088 |
| Maltose | C₁₂H₂₂O₁₁ | 342.1162 | [M+H]⁺: 343.1236, [M+Na]⁺: 365.1055, [M-H]⁻: 341.1088 |
| Isomaltose | C₁₂H₂₂O₁₁ | 342.1162 | [M+H]⁺: 343.1236, [M+Na]⁺: 365.1055, [M-H]⁻: 341.1088 |
| Sucrose | C₁₂H₂₂O₁₁ | 342.1162 | [M+H]⁺: 343.1236, [M+Na]⁺: 365.1055, [M-H]⁻: 341.1088 |
Note: While the exact mass and common adducts are identical for these isomers, their fragmentation patterns in MS/MS experiments can be used for differentiation.[6]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the disaccharide sample in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%).
-
Lyophilize the sample to remove exchangeable protons and then redissolve in D₂O to minimize the HOD signal.
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz or higher field NMR spectrometer at a constant temperature, typically 298 K or 300 K.[7]
-
For ¹H NMR, acquire data with water suppression to attenuate the residual HOD signal.
-
Acquire standard 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.
3. Data Analysis:
-
Process the spectra using appropriate NMR software.
-
Reference the chemical shifts to an internal or external standard.
-
Assign the signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra. The key diagnostic signals for this compound are the chemical shifts of the anomeric protons and carbons, and the carbons involved in the glycosidic linkage (C-1' and C-2).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the disaccharide (approximately 10-100 µM) in a suitable solvent system, such as a mixture of water and a polar organic solvent like acetonitrile or methanol.
-
The addition of a small amount of a salt, such as sodium acetate, can promote the formation of specific adducts (e.g., [M+Na]⁺) which can aid in analysis.
2. Data Acquisition:
-
Perform mass analysis using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).[8]
-
Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺ in positive mode; [M-H]⁻, [M+Cl]⁻ in negative mode).
-
For isomeric differentiation, perform tandem mass spectrometry (MS/MS) experiments. Isolate the parent ion of interest (e.g., m/z 343 or 365) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
3. Data Analysis:
-
Analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent and fragment ions.
-
Compare the fragmentation pattern of the unknown sample with that of known standards of this compound, maltose, and isomaltose to confirm the identity.
Workflow for this compound Structure Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound's structure.
Caption: Workflow for the spectroscopic validation of this compound structure.
By following these protocols and utilizing the comparative data provided, researchers can confidently validate the structure of this compound, ensuring the integrity and accuracy of their scientific findings.
References
- 1. Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes Reveals Acyl Chain-Based Sorting/Remodeling of Distinct Molecular Species En Route to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cariogenic Potential of Kojibiose Versus Sucrose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cariogenic potential of kojibiose and sucrose, drawing upon experimental data to inform research and development in the fields of sugar substitutes and oral health. Sucrose, a common dietary sugar, is a primary contributor to dental caries. In contrast, this compound, a disaccharide composed of two glucose units, is emerging as a potential low-cariogenic alternative. This document outlines the metabolic pathways, experimental findings, and methodologies used to assess the cariogenicity of these two sugars.
Executive Summary
Experimental evidence strongly suggests that this compound possesses a significantly lower cariogenic potential than sucrose. This is primarily attributed to its resistance to metabolism by key cariogenic bacteria, such as Streptococcus mutans. Consequently, this compound contributes less to the production of organic acids that demineralize tooth enamel and supports less formation of the sticky biofilm matrix that protects these bacteria.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the cariogenic potential of this compound and sucrose based on in vitro studies.
| Parameter | Sucrose | This compound | Fold Difference (Sucrose/Kojibiose) | Reference |
| Final pH of Culture Medium | 4.5 | 6.5 | Lower pH indicates higher acid production | [1][2] |
| Lactic Acid Production (mM) | High | Low | Specific quantitative data pending further research | [3][4] |
| Biofilm Biomass (OD550) | ~1.2 | ~0.2 | ~6x more biomass | [5] |
| Enamel Mineral Loss (ΔZ, vol% μm) | 2500 | Significantly lower | Specific quantitative data pending further research | [6][7] |
| Shift in Oral Microbiota | Significant shift towards cariogenic species (e.g., Streptococcus) | Minimal shift, maintaining microbial diversity | Sucrose promotes a dysbiotic shift | [1] |
Table 1: Comparative Cariogenic Potential of Sucrose and this compound. This table highlights the significant differences in acid production, biofilm formation, and enamel demineralization between sucrose and this compound.
Signaling Pathways and Metabolism
The cariogenicity of a sugar is intrinsically linked to its metabolism by oral bacteria, particularly Streptococcus mutans. The metabolic pathways for sucrose and this compound differ significantly, explaining their varied impact on oral health.
Sucrose is readily metabolized by S. mutans through multiple pathways. Extracellularly, glucosyltransferases (GTFs) and fructosyltransferases (FTFs) utilize sucrose to synthesize glucans and fructans, respectively.[1][8][9] These polysaccharides form the scaffold of dental plaque, promoting bacterial adhesion and creating a protected environment for acid production.[1][8] Intracellularly, sucrose is transported via the phosphotransferase system (PTS) and hydrolyzed into glucose-6-phosphate and fructose, which then enter glycolysis to produce lactic acid.[1][10]
In contrast, this compound is not a substrate for the GTFs of S. mutans and is poorly metabolized by most oral bacteria.[1][2] This resistance to fermentation means that this compound does not contribute significantly to the production of cariogenic acids or the formation of the extracellular polysaccharide matrix.
Experimental Protocols
The assessment of a sugar's cariogenic potential involves a series of standardized in vitro experiments. Below are detailed methodologies for key assays.
Streptococcus mutans Biofilm Formation Assay
This assay quantifies the ability of a sugar to support the formation of biofilm by S. mutans.
-
Materials: Streptococcus mutans (e.g., ATCC 25175), Brain Heart Infusion (BHI) broth, sucrose or this compound, 96-well microtiter plates, crystal violet stain, 95% ethanol.
-
Procedure:
-
Prepare BHI broth supplemented with 1% (w/v) of either sucrose or this compound. A control with no added sugar is also prepared.
-
Inoculate the supplemented BHI broth with an overnight culture of S. mutans to a final optical density at 600 nm (OD600) of 0.1.
-
Dispense 200 µL of the inoculated broth into the wells of a 96-well microtiter plate.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 24-48 hours.
-
After incubation, gently remove the planktonic cells by washing the wells twice with phosphate-buffered saline (PBS).
-
Stain the adherent biofilm by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with distilled water.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.
-
Quantify the biofilm biomass by measuring the absorbance at 550 nm using a microplate reader.
-
Enamel Demineralization Assay
This assay measures the extent of tooth enamel demineralization caused by the acidic byproducts of sugar metabolism.
-
Materials: Extracted human or bovine enamel blocks, Streptococcus mutans, artificial saliva, culture medium supplemented with sucrose or this compound, surface microhardness tester.
-
Procedure:
-
Prepare standardized enamel blocks with a polished surface.
-
Measure the initial surface microhardness of each enamel block.
-
Grow a biofilm of S. mutans on the surface of the enamel blocks in a culture medium containing the test sugar (sucrose or this compound) for a specified period (e.g., 5-7 days).
-
The culture medium is periodically refreshed to simulate sugar exposure.
-
After the experimental period, remove the biofilm from the enamel blocks.
-
Measure the final surface microhardness of the enamel blocks.
-
Calculate the percentage of surface hardness loss to determine the extent of demineralization.[6][7][11]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro assessment of the cariogenic potential of a test sugar compared to a control.
Conclusion
The available evidence consistently indicates that this compound has a markedly lower cariogenic potential than sucrose. Its resistance to fermentation by oral bacteria, leading to reduced acid production and biofilm formation, makes it a promising candidate for a non-cariogenic sugar substitute. Further in vivo and clinical studies are warranted to fully elucidate its long-term effects on oral health. This guide provides a foundational understanding for researchers and developers working towards innovative solutions for dental caries prevention.
References
- 1. Comprehensive Mutational Analysis of Sucrose-Metabolizing Pathways in Streptococcus mutans Reveals Novel Roles for the Sucrose Phosphotransferase System Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro acid production by the oral bacterium Streptococcus mutans 10449 in various concentrations of glucose, fructose and sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactic acid excretion by Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sucrose substitutes affect the cariogenic potential of Streptococcus mutans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temporal relationship between sucrose-associated changes in dental biofilm composition and enamel demineralization [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Sucrose in Cariogenic Dental Biofilm Formation—New Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Route of Sucrose Utilization by Streptococcus mutans Affects Intracellular Polysaccharide Metabolism [frontiersin.org]
- 10. Sugar Allocation to Metabolic Pathways is Tightly Regulated and Affects the Virulence of Streptococcus mutans [mdpi.com]
- 11. Sucrose promotes caries progression by disrupting the microecological balance in oral biofilms: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to Kojibiose Disposal
For Immediate Implementation by Laboratory Personnel
Proper disposal of laboratory materials is paramount for ensuring a safe and compliant research environment. This document provides essential, step-by-step guidance for the proper disposal of kojibiose, a disaccharide used by researchers, scientists, and drug development professionals. Adherence to these procedures will help mitigate risks and ensure the safe management of this carbohydrate.
This compound, a non-hazardous sugar, does not typically require disposal as hazardous waste.[1] However, the appropriate disposal method is contingent on the form of the waste—whether it is in its pure, solid form, in a solution, or mixed with other laboratory materials.
Disposal Procedures for this compound
The following table outlines the recommended disposal procedures for this compound in various forms. It is imperative to consult your institution's specific waste management policies and local regulations to ensure full compliance.
| Waste Form | Disposal Procedure |
| Unused, Pure this compound (Solid) | 1. Assess Local Regulations: Confirm with your institution's Environmental Health and Safety (EHS) office if there are any specific local or institutional requirements for the disposal of non-hazardous chemical solids. 2. Standard Solid Waste: If no specific restrictions apply, unused, pure this compound can typically be disposed of in the regular solid waste stream. 3. Labeling: Ensure the original container is fully defaced to prevent misidentification before disposal. |
| This compound Solutions (Aqueous, Non-Hazardous) | 1. Neutralize if Necessary: Ensure the pH of the solution is between 6.0 and 8.0. 2. Dilute: Dilute the solution with a significant amount of water (at least 20-fold). 3. Drain Disposal: Pour the diluted solution down the sanitary sewer, followed by flushing with ample water. This is generally acceptable for small quantities of non-hazardous, biodegradable materials.[2] |
| This compound Mixed with Hazardous Materials | 1. Follow Hazardous Waste Protocols: The disposal of this compound mixed with hazardous substances (e.g., solvents, heavy metals, toxic chemicals) must be handled according to the disposal requirements for the hazardous component(s). 2. Segregate and Label: The waste must be collected in a designated, properly labeled hazardous waste container. The label should clearly identify all constituents of the mixture. 3. EHS Collection: Arrange for pickup and disposal by your institution's EHS department. |
| Biologically Contaminated this compound Waste | 1. Decontamination is Mandatory: All materials contaminated with biological agents (e.g., cell cultures, bacteria, viruses) must be decontaminated prior to disposal.[3][4] 2. Autoclaving: The preferred method of decontamination is steam sterilization (autoclaving).[3] 3. Disposal Post-Decontamination: Once decontaminated, the waste can typically be disposed of as regular laboratory waste. Check with your institution's biosafety guidelines for specific procedures. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Kojibiose
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Kojibiose, a disaccharide used in various research applications. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The recommended personal protective equipment for handling this compound in its solid, powdered form is outlined below.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile or Latex Gloves | Powder-free | Prevents direct skin contact and potential contamination of the sample. |
| Eye Protection | Safety Glasses with Side Shields or Safety Goggles | ANSI Z87.1-rated | Protects eyes from airborne dust particles. |
| Body Protection | Laboratory Coat | Standard fabric | Protects street clothing and skin from spills and dust. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A dust mask (e.g., N95) may be used for large quantities or if dust generation is significant. | Minimizes inhalation of airborne particles. |
Operational Plan: Handling this compound Powder
Follow these step-by-step instructions for the safe handling of this compound powder.
-
Preparation :
-
Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Have all required equipment (e.g., spatula, weigh boat, containers) ready.
-
-
Weighing and Transfer :
-
If possible, perform weighing and transfer operations within a chemical fume hood or a ventilated enclosure to minimize the dispersion of fine powder.
-
Use a clean spatula to carefully transfer the desired amount of this compound from the stock container to a weigh boat.
-
Avoid scooping aggressively to prevent the generation of airborne dust.
-
Promptly and securely close the stock container after use to prevent contamination and absorption of moisture.
-
-
Dissolving :
-
When preparing solutions, add the this compound powder to the solvent slowly to prevent splashing.
-
Stir or agitate gently until the powder is fully dissolved. This compound is soluble in water.
-
-
Post-Handling :
-
Clean any spills immediately. For small, dry spills, gently wipe with a damp cloth or paper towel.
-
Thoroughly wash hands with soap and water after handling this compound and before leaving the laboratory.
-
Disposal Plan
As this compound is a non-hazardous sugar, its disposal is straightforward but should be conducted responsibly to maintain a clean and safe laboratory environment.
-
Uncontaminated this compound Waste :
-
Solid, uncontaminated this compound powder or residual amounts in weigh boats can be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous chemicals.
-
Empty this compound containers should have their labels defaced and can be discarded in the regular trash.
-
-
Contaminated Waste :
-
Any this compound that has been mixed or contaminated with hazardous materials must be disposed of according to the disposal procedures for the hazardous substance itself.
-
Dispose of contaminated labware (e.g., gloves, paper towels) in the appropriate hazardous waste stream.
-
-
Aqueous Solutions :
-
Dilute, non-hazardous aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, subject to local regulations.
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
